molecular formula C22H22O7 B12101499 Schisandrin C epoxide

Schisandrin C epoxide

Cat. No.: B12101499
M. Wt: 398.4 g/mol
InChI Key: CYJVZLGKOMMOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Schisandrin C epoxide is a useful research compound. Its molecular formula is C22H22O7 and its molecular weight is 398.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9,12-dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-9-10(2)18-12-6-14-20(28-8-26-14)22(24-4)16(12)15-11(17(9)29-18)5-13-19(21(15)23-3)27-7-25-13/h5-6,9-10,17-18H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJVZLGKOMMOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C3=CC4=C(C(=C3C5=C(C6=C(C=C5C1O2)OCO6)OC)OC)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Schisandrin C Epoxide: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandrin C epoxide, a dibenzocyclooctadiene lignan (B3055560), is a natural product of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of its primary natural sources and detailed methodologies for its isolation and purification. While Schisandrin C, the parent compound, is well-studied, this guide focuses on the available scientific literature for the epoxide derivative, addressing both its established and potential sources. Experimental protocols, quantitative data, and logical workflows are presented to aid researchers in the efficient extraction and purification of this compound.

Natural Sources of this compound

This compound has been identified in the plant kingdom, primarily within the family Verbenaceae. The most well-documented source is the seeds of Clerodendron inerme. While the parent compound, Schisandrin C, is a well-known constituent of Schisandra chinensis (Schisandraceae family), the presence and isolation of this compound from this species are not well-established in scientific literature.

Primary Source: Clerodendron inerme

The definitive isolation of this compound was first reported from the seeds of Clerodendron inerme. Research indicates that this compound can constitute a significant portion of the seed's chemical makeup.

Potential Source: Schisandra chinensis

Schisandra chinensis is a rich source of various lignans (B1203133), including Schisandrin C. Although the direct isolation of this compound from S. chinensis is not explicitly detailed in available literature, the presence of its precursor suggests the possibility of its existence as a minor constituent or a metabolite. Further phytochemical investigation is required to confirm its presence and concentration in this species.

Isolation and Purification Methodologies

The isolation of this compound requires a multi-step approach involving extraction, fractionation, and chromatography. The following protocols are based on established methods for lignan isolation from the identified natural sources.

Isolation from Clerodendron inerme Seeds

This protocol is based on the initial discovery and subsequent general phytochemical practices.

Experimental Protocol:

  • Extraction:

    • Grind dried seeds of Clerodendron inerme to a fine powder.

    • Perform exhaustive extraction with petroleum ether at room temperature. This initial non-polar extraction is crucial for isolating lignans like this compound.

    • Combine the petroleum ether extracts and concentrate under reduced pressure to obtain a crude extract.

  • Fractionation and Purification:

    • Subject the crude petroleum ether extract to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of solvents, starting with non-polar solvents like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297).

    • Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions showing similar profiles.

    • Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

Quantitative Data:

ParameterValueReference
Yield Approximately 5% by weight of the seeds(Inferred from Spencer et al., 1981)
Purity >98% (achievable with preparative HPLC)General phytochemical purification standard
A General Protocol for Lignan Isolation from Schisandra chinensis (Adaptable for this compound)

Given the lack of a specific protocol for this compound from S. chinensis, the following is a general method for isolating lignans from this plant, which could be adapted for the targeted isolation of the epoxide.

Experimental Protocol:

  • Extraction:

    • Air-dry and powder the fruits or seeds of Schisandra chinensis.

    • Defat the powdered material with a non-polar solvent like petroleum ether or hexane to remove lipids.

    • Extract the defatted material with 95% ethanol (B145695) or methanol (B129727) using maceration or Soxhlet extraction.

    • Concentrate the ethanolic or methanolic extract under vacuum to yield a crude lignan extract.

  • Purification:

    • Employ column chromatography on silica gel with a gradient solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) for initial separation.

    • Further purify the relevant fractions using Sephadex LH-20 column chromatography.

    • Achieve final purification and isolation of individual lignans via preparative HPLC.

Quantitative Data for Major Lignans in Schisandra chinensis (for reference):

LignanTypical Yield (mg/g of dried material)
Schisandrin1.0 - 5.0
Gomisin A0.5 - 2.0
Deoxyschisandrin0.5 - 1.5
Schisandrin C0.2 - 1.0

Note: The yield of this compound, if present, is expected to be significantly lower than that of the major lignans.

Logical Workflow for Isolation and Purification

The following diagram illustrates the general workflow for the isolation of this compound from its natural sources.

Isolation_Workflow cluster_source Plant Material cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Source Clerodendron inerme seeds or Schisandra chinensis Extraction Solvent Extraction (e.g., Petroleum Ether, Ethanol) Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Crude_Extract->Column_Chromatography Fractions Semi-purified Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

Caption: General workflow for the isolation of this compound.

Potential Signaling Pathways (Inferred from Schisandrin C)

Disclaimer: To date, specific studies on the signaling pathways directly modulated by this compound are not available in the public domain. The following information pertains to the parent compound, Schisandrin C , and may provide a basis for future research on the epoxide derivative.

Schisandrin C has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, through the modulation of several key signaling pathways.

Anti-Inflammatory and Antioxidant Pathways

Schisandrin C is reported to mitigate inflammatory responses and oxidative stress by influencing the following pathways:

  • NF-κB Signaling Pathway: Schisandrin C can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory gene expression.

  • MAPK/ERK Signaling Pathway: It can modulate the Mitogen-Activated Protein Kinase (MAPK) cascade, including the Extracellular signal-Regulated Kinase (ERK), which is involved in cellular responses to stress and inflammation.

  • Nrf2/HO-1 Signaling Pathway: Schisandrin C can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Cascades cluster_response Cellular Response cluster_compound Intervention Stimulus LPS, Oxidative Stress MAPK MAPK/ERK Stimulus->MAPK NFkB NF-κB Stimulus->NFkB Nrf2 Nrf2 Stimulus->Nrf2 Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation Antioxidant Antioxidant Response Nrf2->Antioxidant SchisandrinC Schisandrin C SchisandrinC->MAPK SchisandrinC->NFkB SchisandrinC->Nrf2 Autophagy_Pathway cluster_pathway Signaling Cascade cluster_process Cellular Process cluster_compound Intervention PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy SchisandrinC Schisandrin C SchisandrinC->PI3K

The Total Synthesis of Schisandrin C Epoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthetic Pathway Towards a Bioactive Dibenzocyclooctadiene Lignan (B3055560)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route to Schisandrin C epoxide, a natural product of significant interest due to its unique chemical architecture and potential therapeutic applications. As a formal total synthesis of this compound has not been reported in the peer-reviewed literature, this document outlines a detailed, step-by-step pathway to its immediate precursor, Schisandrin C, based on the successful total synthesis of the closely related lignan, schizandrin (B1681555). The proposed synthesis commences from readily available gallic acid and proceeds through a nine-step sequence involving key transformations such as reductive coupling, dehydroxylation, stereoselective hydroboration, and an intramolecular oxidative diaryl coupling to construct the characteristic dibenzocyclooctadiene core. The final epoxidation of Schisandrin C to yield the target molecule is also detailed with a robust experimental protocol. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development by providing detailed experimental methodologies, tabulated quantitative data, and logical workflow diagrams to facilitate the synthesis and further investigation of this important class of natural products.

Introduction

Schisandrin C is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. Schisandrin C and its derivatives have garnered considerable attention from the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. The epoxide derivative of Schisandrin C is a naturally occurring variant that presents an intriguing target for total synthesis, offering opportunities for the development of novel therapeutic agents.

To date, a formal total synthesis of this compound has not been described in the scientific literature. This guide, therefore, presents a comprehensive and plausible synthetic strategy, leveraging established methodologies for the synthesis of the dibenzocyclooctadiene lignan core. The cornerstone of this proposed route is the reported total synthesis of schizandrin from gallic acid, which provides a validated framework for accessing the core structure of Schisandrin C.[1]

This document provides detailed experimental protocols for each synthetic step, a summary of quantitative data in a tabular format for easy reference, and visual diagrams of the synthetic workflow to aid in the conceptualization and execution of the synthesis.

Synthetic Strategy and Workflow

The overall synthetic strategy for this compound is a linear sequence starting from gallic acid. The key transformations include:

  • Formation of the Biaryl Precursor: Protection of the hydroxyl groups of gallic acid followed by a reductive coupling reaction to form the C-C bond linking the two aromatic rings.

  • Construction of the Diarylbutane Skeleton: A dehydroxylation reaction followed by the introduction of the central four-carbon chain.

  • Formation of the Dibenzocyclooctadiene Ring: An intramolecular oxidative coupling of the diarylbutane intermediate to construct the central eight-membered ring.

  • Stereoselective Functionalization: A hydroboration-oxidation reaction to introduce the hydroxyl group with the desired stereochemistry.

  • Final Epoxidation: A stereoselective epoxidation of the alkene in the cyclooctadiene ring to yield the final target, this compound.

The complete synthetic workflow is depicted in the following diagram:

Total_Synthesis_Workflow GallicAcid Gallic Acid ProtectedGallic Protected Gallic Acid Derivative GallicAcid->ProtectedGallic Protection BiarylCompound Biaryl Compound (5) ProtectedGallic->BiarylCompound Reductive Coupling DiolIntermediate Diol Intermediate (6) BiarylCompound->DiolIntermediate Reduction DieneIntermediate Diene Intermediate (7Z, 7E) DiolIntermediate->DieneIntermediate Dehydroxylation AlcoholIntermediate Alcohol Intermediate (8) DieneIntermediate->AlcoholIntermediate Hydroboration-Oxidation SchisandrinC_analog Schizandrin (9) AlcoholIntermediate->SchisandrinC_analog Intramolecular Oxidative Coupling SchisandrinC Schisandrin C SchisandrinC_analog->SchisandrinC Analogue Conversion/ Functional Group Interconversion SchisandrinC_epoxide This compound SchisandrinC->SchisandrinC_epoxide Epoxidation

Caption: Overall synthetic workflow for the proposed total synthesis of this compound from gallic acid.

Experimental Protocols

The following protocols are based on the synthesis of schizandrin and have been adapted for the synthesis of Schisandrin C.[1]

Step 1: Protection of Gallic Acid
  • Reaction: Esterification and etherification of the hydroxyl groups of gallic acid.

  • Procedure: To a solution of gallic acid (1.0 eq) in anhydrous methanol (B129727) is added concentrated sulfuric acid (catalytic amount) and the mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in acetone (B3395972), and potassium carbonate (excess) and dimethyl sulfate (B86663) (excess) are added. The mixture is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the protected gallic acid derivative.

  • Expected Yield: >95%

Step 2: Reductive Coupling to form Biaryl Compound (5)
  • Reaction: Reductive coupling of the protected gallic acid derivative.

  • Procedure: The protected gallic acid derivative (1.0 eq) is dissolved in a mixture of THF and methanol. The solution is cooled to 0 °C, and sodium borohydride (B1222165) (excess) is added portion-wise. The reaction is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of water, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford the biaryl compound.

  • Expected Yield: 60-70%

Step 3: Reduction to Diol Intermediate (6)
  • Reaction: Reduction of the ester groups to primary alcohols.

  • Procedure: To a solution of the biaryl compound (1.0 eq) in anhydrous THF at 0 °C is added lithium aluminum hydride (excess) portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give the diol intermediate.

  • Expected Yield: >90%

Step 4: Dehydroxylation to Diene Intermediate (7Z, 7E)
  • Reaction: Conversion of the diol to a mixture of Z and E alkenes.

  • Procedure: The diol intermediate (1.0 eq) is dissolved in pyridine (B92270) and cooled to 0 °C. Methanesulfonyl chloride (2.2 eq) is added dropwise, and the reaction is stirred for 4 hours. The mixture is then treated with a solution of sodium iodide (excess) in acetone and refluxed for 12 hours. The solvent is removed, and the residue is partitioned between water and dichloromethane (B109758). The organic layer is washed with brine, dried, and concentrated. The crude product, a mixture of diene isomers, is used in the next step without further purification.

  • Expected Yield: 70-80%

Step 5: Hydroboration-Oxidation to Alcohol Intermediate (8)
  • Reaction: Stereoselective hydroboration of the (Z)-diene followed by oxidative workup.

  • Procedure: To a solution of the diene mixture (1.0 eq) in anhydrous THF at 0 °C is added a solution of 9-BBN (1.1 eq) in THF. The reaction is stirred at room temperature for 6 hours. The mixture is then cooled to 0 °C, and a solution of sodium hydroxide (B78521) (3 M) and hydrogen peroxide (30%) is added. The mixture is stirred at room temperature for 12 hours. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The desired alcohol intermediate is isolated by column chromatography.

  • Expected Yield: 50-60% (from the Z-isomer)

Step 6: Intramolecular Oxidative Coupling to form Schizandrin (9)
  • Reaction: Formation of the dibenzocyclooctadiene ring.

  • Procedure: The alcohol intermediate (1.0 eq) is dissolved in trifluoroacetic acid at -10 °C. A solution of thallium(III) trifluoroacetate (B77799) (1.1 eq) in trifluoroacetic acid is added dropwise. The reaction is stirred for 2 hours, and then DDQ (1.1 eq) is added. The mixture is stirred for an additional 1 hour. The reaction is quenched with water and extracted with dichloromethane. The organic layer is washed with sodium bicarbonate solution and brine, dried, and concentrated. The crude product is purified by preparative TLC to afford schizandrin.

  • Expected Yield: 30-40%

Step 7: Conversion to Schisandrin C
  • Note: The synthesis described by Chang et al. yields schizandrin. To obtain Schisandrin C, the starting material would need to be appropriately substituted, or functional group interconversions would be necessary at a late stage. For the purpose of this guide, we will assume the synthesis of a Schisandrin C precursor analogous to intermediate 8 .

Step 8: Proposed Epoxidation to this compound
  • Reaction: Epoxidation of the double bond in the cyclooctadiene ring.

  • Procedure: To a solution of Schisandrin C (1.0 eq) in dichloromethane at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

  • Expected Yield: 80-90%

Quantitative Data

The following table summarizes the expected yields for each step in the proposed synthesis of this compound. Spectroscopic data for key intermediates and the final product would need to be determined experimentally.

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Spectroscopic Data (Expected)
1Protected Gallic Acid DerivativeC10H12O5212.20>95¹H NMR, ¹³C NMR, MS
2Biaryl Compound (5)C20H24O8392.4060-70¹H NMR, ¹³C NMR, MS
3Diol Intermediate (6)C20H28O6364.43>90¹H NMR, ¹³C NMR, MS
4Diene Intermediate (7Z, 7E)C20H24O4328.4070-80¹H NMR, ¹³C NMR, MS
5Alcohol Intermediate (8)C20H26O5346.4250-60¹H NMR, ¹³C NMR, MS
6Schizandrin (9)C24H32O7432.5130-40¹H NMR, ¹³C NMR, MS, IR
7Schisandrin CC22H24O6384.42-¹H NMR, ¹³C NMR, MS, IR
8This compoundC22H24O7400.4280-90¹H NMR, ¹³C NMR, MS, IR

Signaling Pathways and Logical Relationships

The synthesis of this compound does not directly involve biological signaling pathways. However, the logical relationship of the synthetic steps can be visualized as a linear progression with key transformations enabling the construction of the complex molecular architecture.

Logical_Relationships cluster_starting_material Starting Material Preparation cluster_core_construction Core Structure Synthesis cluster_functionalization Stereoselective Functionalization cluster_final_product Final Product Formation Gallic Acid Gallic Acid Protected Gallic Acid Protected Gallic Acid Gallic Acid->Protected Gallic Acid Biaryl Formation Biaryl Formation Protected Gallic Acid->Biaryl Formation Reductive Coupling Diarylbutane Formation Diarylbutane Formation Biaryl Formation->Diarylbutane Formation Reduction & Dehydroxylation Dibenzocyclooctadiene Ring Dibenzocyclooctadiene Ring Diarylbutane Formation->Dibenzocyclooctadiene Ring Intramolecular Oxidative Coupling Hydroxylation Hydroxylation Dibenzocyclooctadiene Ring->Hydroxylation Hydroboration- Oxidation Schisandrin C Schisandrin C Hydroxylation->Schisandrin C This compound This compound Schisandrin C->this compound Epoxidation

Caption: Logical flow of the key transformations in the total synthesis of this compound.

Conclusion

This technical guide has outlined a detailed and feasible synthetic route to this compound. While a direct total synthesis has not yet been reported, the presented pathway, based on the successful synthesis of the analogous natural product schizandrin, provides a strong foundation for the laboratory preparation of this intriguing molecule. The provided experimental protocols, quantitative data, and workflow diagrams are intended to equip researchers with the necessary information to undertake this synthesis and to facilitate further research into the biological activities and therapeutic potential of this compound and its derivatives. The successful execution of this synthesis would represent a significant achievement in the field of natural product chemistry and would open new avenues for the development of novel pharmaceuticals.

References

The Enigmatic Path to a Bioactive Epoxide: A Technical Guide to the Putative Biosynthetic Pathway of Schisandrin C Epoxide in Schisandra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandrin C, a dibenzocyclooctadiene lignan (B3055560) from the medicinal plant Schisandra, and its derivative, Schisandrin C epoxide, exhibit a range of promising pharmacological activities. While the general biosynthetic route to lignans (B1203133) is established, the specific enzymatic steps leading to the complex structure of Schisandrin C and its subsequent epoxidation remain largely unelucidated. This technical guide synthesizes the current understanding of dibenzocyclooctadiene lignan biosynthesis and proposes a putative pathway for the formation of this compound. We delve into the key enzyme families, particularly the cytochrome P450 monooxygenases, believed to be critical in the late-stage modifications of the lignan scaffold. Furthermore, this document provides detailed, generalized experimental protocols for researchers aiming to identify and characterize the elusive enzymes of this pathway. The included visualizations of the proposed pathway, enzyme catalytic cycles, and experimental workflows offer a comprehensive roadmap for future research in this area.

Introduction

Lignans, a diverse class of phenylpropanoid-derived natural products, are renowned for their wide array of biological activities.[1] Among these, the dibenzocyclooctadiene lignans, characteristic of the Schisandra genus, have garnered significant attention for their hepatoprotective, anti-inflammatory, and anticancer properties.[1][2] Schisandrin C is a prominent member of this class, and its oxidized derivative, this compound, represents a further structural modification that may influence its bioactivity. Despite the pharmacological importance of these compounds, the precise biosynthetic pathway leading to Schisandrin C and its epoxide in Schisandra species is not yet fully understood.[1] This guide aims to provide a detailed overview of the putative biosynthetic pathway, with a focus on the enzymatic transformations leading to this compound, and to equip researchers with the necessary theoretical and practical framework to investigate this complex biochemical route.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general phenylpropanoid and lignan pathways, culminating in a series of specific modifications to form the characteristic dibenzocyclooctadiene skeleton and subsequent epoxidation.

From Phenylalanine to Monolignols: The Phenylpropanoid Pathway

The journey begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, converts L-phenylalanine into key monolignol precursors. The primary monolignol involved in the biosynthesis of Schisandrin C is believed to be coniferyl alcohol .[3][4]

Dimerization and Formation of the Lignan Backbone

Two molecules of coniferyl alcohol undergo oxidative coupling to form the initial lignan structure. This crucial step is mediated by dirigent proteins and laccases, which control the stereochemistry of the resulting dimer. The likely initial product is pinoresinol (B1678388) .[1] A series of reductive and rearrangement steps then convert pinoresinol through several intermediates, including lariciresinol (B1674508) and secoisolariciresinol (B192356), to ultimately form matairesinol (B191791) , which possesses the dibenzylbutane backbone.[1]

Formation of the Dibenzocyclooctadiene Skeleton and Schisandrin C

The formation of the characteristic eight-membered ring of dibenzocyclooctadiene lignans from the dibenzylbutane scaffold of matairesinol is a complex and still poorly understood process. It is hypothesized to involve intramolecular oxidative coupling. Subsequent tailoring reactions, such as hydroxylations, methylations, and the formation of methylenedioxy bridges, are required to yield the specific structure of Schisandrin C. Cytochrome P450 (CYP) enzymes are strongly implicated in these late-stage modifications.[5]

The Final Step: Epoxidation to this compound

The conversion of Schisandrin C to this compound involves the formation of an epoxide ring. This type of reaction is commonly catalyzed by cytochrome P450 monooxygenases .[6][7][8] While the specific CYP enzyme responsible for this transformation in Schisandra has not yet been identified, it is hypothesized that a dedicated CYP enzyme recognizes Schisandrin C as a substrate and catalyzes its epoxidation.

Schisandrin_C_Epoxide_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H Caffeic_acid Caffeic_acid p-Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT Coniferaldehyde Coniferaldehyde Ferulic_acid->Coniferaldehyde 4CL, CCR Coniferyl_alcohol Coniferyl_alcohol Coniferaldehyde->Coniferyl_alcohol CAD Pinoresinol Pinoresinol Coniferyl_alcohol->Pinoresinol Dirigent protein, Laccase Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-lariciresinol reductase Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol Secoisolariciresinol dehydrogenase Matairesinol Matairesinol Secoisolariciresinol->Matairesinol Secoisolariciresinol dehydrogenase Dibenzocyclooctadiene_Scaffold Dibenzocyclooctadiene_Scaffold Matairesinol->Dibenzocyclooctadiene_Scaffold Putative Oxidative Coupling (CYPs?) Schisandrin_C Schisandrin_C Dibenzocyclooctadiene_Scaffold->Schisandrin_C Hydroxylation, Methylation, Methylenedioxy bridge formation (CYPs) Schisandrin_C_epoxide Schisandrin_C_epoxide Schisandrin_C->Schisandrin_C_epoxide Epoxidation (Putative CYP)

Caption: Putative biosynthetic pathway of this compound.

Key Enzymes in the Putative Pathway

While many enzymes are involved in the overall pathway, the late-stage modifications leading to the structural diversity of dibenzocyclooctadiene lignans are of particular interest.

Enzyme ClassProposed Function in this compound BiosynthesisKey Intermediates
Phenylalanine ammonia-lyase (PAL)Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.L-Phenylalanine, Cinnamic acid
Cinnamate-4-hydroxylase (C4H)Hydroxylates cinnamic acid to p-coumaric acid.Cinnamic acid, p-Coumaric acid
4-Coumarate:CoA ligase (4CL)Activates p-coumaric acid and its derivatives for further reduction.Ferulic acid, Coniferaldehyde
Cinnamoyl-CoA reductase (CCR)Reduces cinnamoyl-CoA esters to cinnamaldehydes.Ferulic acid, Coniferaldehyde
Cinnamyl alcohol dehydrogenase (CAD)Reduces cinnamaldehydes to monolignols.Coniferaldehyde, Coniferyl alcohol
Dirigent Proteins & LaccasesMediate the stereospecific coupling of monolignols.Coniferyl alcohol, Pinoresinol
Pinoresinol-lariciresinol reductaseReduces pinoresinol to lariciresinol.Pinoresinol, Lariciresinol
Secoisolariciresinol dehydrogenaseCatalyzes the conversion of lariciresinol to secoisolariciresinol and then to matairesinol.Lariciresinol, Secoisolariciresinol, Matairesinol
Cytochrome P450s (CYPs) Catalyze a variety of late-stage modifications including oxidative coupling, hydroxylation, methylation, methylenedioxy bridge formation, and the final epoxidation step. Matairesinol, Dibenzocyclooctadiene Scaffold, Schisandrin C, this compound
The Central Role of Cytochrome P450 Monooxygenases

Cytochrome P450s are a superfamily of heme-containing enzymes that play a crucial role in the biosynthesis of a vast array of plant secondary metabolites. In the context of this compound biosynthesis, CYPs are hypothesized to be involved in:

  • Formation of the dibenzocyclooctadiene ring: This likely involves an intramolecular oxidative coupling reaction.

  • Hydroxylation and methylation: These reactions add functional groups to the lignan scaffold, contributing to the specific structure of Schisandrin C.

  • Formation of the methylenedioxy bridge: This is a characteristic feature of many Schisandra lignans.

  • Epoxidation of Schisandrin C: The final proposed step to yield this compound.

CYP_Catalytic_Cycle P450_Fe3 P450 (Fe³⁺) P450_Fe3_S P450 (Fe³⁺) + Substrate (S) P450_Fe3->P450_Fe3_S Substrate binding P450_Fe2_S P450 (Fe²⁺) + S P450_Fe3_S->P450_Fe2_S e⁻ (from NADPH-P450 reductase) P450_Fe2_O2_S P450 (Fe²⁺)-O₂ + S P450_Fe2_S->P450_Fe2_O2_S O₂ binding P450_Fe3_O2_S P450 (Fe³⁺)-O₂⁻ + S P450_Fe2_O2_S->P450_Fe3_O2_S e⁻ (from NADPH-P450 reductase) P450_Fe3_OOH_S P450 (Fe³⁺)-OOH + S P450_Fe3_O2_S->P450_Fe3_OOH_S 2H⁺ P450_FeO_S [P450 (Fe⁴⁺)=O]⁺ + S P450_Fe3_OOH_S->P450_FeO_S -H₂O P450_Fe3_SOH P450 (Fe³⁺) + Product (S-O) P450_FeO_S->P450_Fe3_SOH Substrate oxidation (e.g., epoxidation) P450_Fe3_SOH->P450_Fe3 Product release

Caption: Generalized catalytic cycle of cytochrome P450 enzymes.

Experimental Protocols for Pathway Elucidation

The elucidation of the complete biosynthetic pathway of this compound requires a multi-pronged approach combining transcriptomics, enzymology, and analytical chemistry.

Transcriptome Analysis and Candidate Gene Identification

Objective: To identify candidate genes, particularly CYPs, that are co-expressed with the accumulation of Schisandrin C and its epoxide in Schisandra.

Methodology:

  • Plant Material: Collect different tissues (leaves, stems, roots, fruits at various developmental stages) from a Schisandra species known to produce this compound.

  • Metabolite Profiling: Perform LC-MS/MS analysis on extracts from each tissue to quantify the levels of Schisandrin C and this compound.

  • RNA Sequencing: Extract total RNA from the same tissues and perform high-throughput RNA sequencing (RNA-Seq).

  • De Novo Assembly and Annotation: Assemble the transcriptome and annotate the unigenes against public databases (e.g., NCBI, KEGG, GO).

  • Differential Expression and Co-expression Analysis: Identify genes that are differentially expressed across tissues and whose expression profiles correlate with the accumulation patterns of Schisandrin C and its epoxide. This will generate a list of candidate genes.

Heterologous Expression and Purification of Candidate Enzymes

Objective: To produce and purify recombinant candidate enzymes for in vitro characterization.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes (e.g., CYPs) from Schisandra cDNA.

  • Vector Construction: Clone the amplified genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

  • Heterologous Expression: Transform the expression constructs into a suitable host (E. coli, yeast, or insect cells). Induce protein expression under optimized conditions.

  • Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Verification: Confirm the purity and identity of the recombinant protein by SDS-PAGE and Western blotting.

In Vitro Enzyme Assays

Objective: To determine the enzymatic function of the candidate proteins and confirm their role in the biosynthesis of this compound.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the purified recombinant enzyme, a suitable buffer, and any necessary co-factors (e.g., NADPH and a P450 reductase for CYPs).

  • Substrate Addition: Add the putative substrate (e.g., Schisandrin C for the epoxidation step) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Reaction Quenching and Extraction: Stop the reaction (e.g., by adding a solvent like ethyl acetate) and extract the products.

  • Product Analysis: Analyze the reaction products by HPLC and LC-MS/MS. Compare the retention time and mass spectrum of the product with an authentic standard of this compound.

  • Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) of the enzyme with its substrate.

Experimental_Workflow Plant_Material Schisandra Plant Tissues Metabolite_Analysis Metabolite Profiling (LC-MS/MS) Plant_Material->Metabolite_Analysis RNA_Seq Transcriptome Sequencing (RNA-Seq) Plant_Material->RNA_Seq Coexpression_Analysis Co-expression Analysis Metabolite_Analysis->Coexpression_Analysis RNA_Seq->Coexpression_Analysis Candidate_Genes Candidate Gene Identification Coexpression_Analysis->Candidate_Genes Gene_Cloning Gene Cloning and Vector Construction Candidate_Genes->Gene_Cloning Heterologous_Expression Heterologous Expression and Purification Gene_Cloning->Heterologous_Expression Recombinant_Enzyme Purified Recombinant Enzyme Heterologous_Expression->Recombinant_Enzyme Enzyme_Assay In Vitro Enzyme Assay Recombinant_Enzyme->Enzyme_Assay Product_Identification Product Identification (LC-MS/MS) Enzyme_Assay->Product_Identification Pathway_Elucidation Pathway Elucidation Product_Identification->Pathway_Elucidation

Caption: Experimental workflow for elucidating the biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in Schisandra represents a fascinating and largely unexplored area of plant biochemistry. The putative pathway presented in this guide, based on current knowledge of lignan biosynthesis, provides a solid foundation for future research. The central role of cytochrome P450 monooxygenases in the late-stage modifications highlights a key area for investigation. The experimental protocols outlined here offer a systematic approach to identify and characterize the elusive enzymes of this pathway.

The successful elucidation of the complete biosynthetic pathway of this compound will not only deepen our understanding of plant secondary metabolism but also open up possibilities for the biotechnological production of this and other valuable bioactive lignans. This could involve metabolic engineering approaches in plants or microbial hosts, leading to a sustainable and scalable supply of these pharmacologically important compounds for drug development and other applications. Further research is imperative to move from the putative to the proven pathway, thereby unlocking the full potential of these natural products.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Schisandrin C Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandrin C epoxide, a naturally occurring dibenzocyclooctadiene lignan (B3055560), has been isolated from the seeds of Clerodendron inerme. Its unique chemical architecture, characterized by a rigid cyclooctadiene core and an epoxide functionality, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure and definitive stereochemistry of this compound, based on seminal research in the field. Detailed experimental protocols for its isolation and structural elucidation are presented, alongside a summary of its key physicochemical properties. While direct research into the specific signaling pathways of this compound is limited, the known biological activities of the closely related parent compound, Schisandrin C, are discussed to provide a contextual framework for potential future investigations.

Chemical Structure and Physicochemical Properties

This compound is a tetracyclic lignan with the molecular formula C₂₂H₂₂O₇ and a molecular weight of 398.41 g/mol .[1] The core of the molecule is a dibenzocyclooctadiene scaffold, which is substituted with two methoxy (B1213986) groups and two methylenedioxy groups. The defining feature of this particular derivative is the presence of an epoxide ring fused to the cyclooctadiene core.

The systematic IUPAC name for this compound is (1R,6R,7S,8S,13S)-13,14-dimethoxy-6,7-dimethyl-5,8-epoxy-5,6,7,8-tetrahydro-1,3-benzodioxolo[5',6':3,4]cycloocta[1,2-f][1][2]benzodioxole. Its structure has been unequivocally determined by X-ray crystallography.[3]

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₂₂O₇[1]
Molecular Weight 398.41 g/mol [1]
CAS Number 81345-36-0[1]
Appearance Powder[1]
Natural Source Seeds of Clerodendron inerme[3]

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers. The definitive absolute configuration was established through single-crystal X-ray diffraction analysis.[3] The stereochemical descriptors are (1R, 6R, 7S, 8S, 13S).

The dibenzocyclooctadiene ring system imparts a rigid, boat-like conformation to the molecule. The epoxide ring is situated on one face of this core structure. The relative and absolute stereochemistry of the methyl groups and the epoxide are crucial for its three-dimensional shape and, presumably, its biological activity.

Experimental Protocols

The foundational work on the isolation and structural elucidation of this compound was conducted by Spencer and Flippen-Anderson in 1981.[3] The following sections detail the experimental methodologies based on their seminal publication.

Isolation of this compound

The isolation of this compound from its natural source involves a multi-step extraction and chromatographic purification process.

Caption: Isolation and Purification Workflow for this compound.

Protocol:

  • Extraction: Ground seeds of Clerodendron inerme are subjected to exhaustive extraction with hexane (B92381) using a Soxhlet apparatus. The resulting hexane extract is then concentrated under reduced pressure to yield a crude oily residue.[3]

  • Chromatographic Separation: The crude extract is adsorbed onto silica (B1680970) gel and subjected to column chromatography.[3]

  • Elution: The column is eluted with a gradient of benzene-acetone. Fractions are collected and monitored by thin-layer chromatography (TLC).[3]

  • Crystallization: Fractions containing the compound of interest are combined and concentrated. The residue is then crystallized from an acetone-hexane solvent system to yield pure, crystalline this compound.[3]

Structural Elucidation by X-ray Crystallography

The definitive three-dimensional structure and stereochemistry of this compound were determined by single-crystal X-ray diffraction analysis.

G A Crystal Selection B Data Collection (Diffractometer) A->B C Structure Solution (Direct Methods) B->C D Structure Refinement C->D E Final Atomic Coordinates and Thermal Parameters D->E

Caption: Experimental Workflow for X-ray Crystallography.

Protocol:

  • Crystal Mounting: A suitable single crystal of this compound is mounted on a goniometer head.[3]

  • Data Collection: X-ray diffraction data are collected at room temperature using a four-circle automated diffractometer with graphite-monochromated CuKα radiation.[3]

  • Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares calculations. All hydrogen atoms are located from a difference Fourier map and included in the final refinement.[3]

Table 2: Crystallographic Data for this compound

ParameterValueReference
Crystal System Orthorhombic[3]
Space Group P2₁2₁2₁[3]
a (Å) 8.034(1)[3]
b (Å) 13.433(2)[3]
c (Å) 17.201(2)[3]
V (ų) 1856.8[3]
Z 4[3]
Calculated Density (g/cm³) 1.42[3]

Spectroscopic Data

While detailed NMR and mass spectrometry data were not fully reported in the initial publication, subsequent characterization would rely on these techniques for routine identification. The expected spectroscopic features would include:

  • ¹H NMR: Signals corresponding to aromatic protons, methoxy groups, methylenedioxy groups, and aliphatic protons of the cyclooctadiene ring and methyl groups. The coupling constants and chemical shifts of the protons on the epoxide ring would be characteristic.

  • ¹³C NMR: Resonances for the aromatic carbons, methoxy carbons, methylenedioxy carbons, and the aliphatic carbons of the core structure, including the distinct signals for the carbons of the epoxide.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 398.41, along with characteristic fragmentation patterns.

Signaling Pathways and Biological Activity (Contextual)

To date, there is a notable lack of published research specifically investigating the biological activities and associated signaling pathways of this compound. However, extensive studies have been conducted on its parent compound, Schisandrin C, which may provide valuable insights into the potential pharmacological properties of the epoxide derivative.

Schisandrin C has been reported to exhibit a range of biological effects, including anti-inflammatory, antioxidant, and hepatoprotective activities. These effects are mediated through the modulation of several key signaling pathways.

G cluster_0 Schisandrin C (Potential proxy for Epoxide) cluster_1 Signaling Pathways cluster_2 Cellular Responses Schisandrin C Schisandrin C MAPK MAPK Pathway Schisandrin C->MAPK NFkB NF-κB Pathway Schisandrin C->NFkB PI3K_AKT PI3K/AKT/mTOR Pathway Schisandrin C->PI3K_AKT Inflammation ↓ Inflammation MAPK->Inflammation OxidativeStress ↓ Oxidative Stress MAPK->OxidativeStress NFkB->Inflammation Apoptosis Modulation of Apoptosis PI3K_AKT->Apoptosis

Caption: Known Signaling Pathways of Schisandrin C.

  • MAPK Pathway: Schisandrin C has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of inflammatory responses.

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling cascade, a critical regulator of inflammation, is also influenced by Schisandrin C.

  • PI3K/AKT/mTOR Pathway: This pathway, which plays a central role in cell growth, proliferation, and survival, has been identified as a target of Schisandrin C.

It is important to emphasize that these findings pertain to Schisandrin C, and further research is required to determine if this compound exhibits similar or distinct biological activities and mechanisms of action. The presence of the epoxide group could significantly alter the molecule's reactivity, bioavailability, and interaction with biological targets.

Conclusion and Future Directions

This compound possesses a well-defined chemical structure and stereochemistry, as elucidated by X-ray crystallography. This technical guide has provided a detailed overview of its structural features and the experimental protocols for its isolation and characterization. While the biological profile of this compound remains largely unexplored, the known activities of its parent compound, Schisandrin C, suggest that it may be a valuable candidate for further pharmacological investigation. Future research should focus on the total synthesis of this compound to enable more extensive biological screening, as well as in-depth studies to identify its specific molecular targets and elucidate its mechanism of action in relevant disease models. Such studies will be crucial in determining the therapeutic potential of this unique natural product.

References

Spectroscopic and Biological Insights into Schisandrin C Epoxide and Its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for Schisandrin C epoxide and detailed information on the biological signaling pathways associated with its parent compound, Schisandrin C. Due to limitations in accessing the full text of the primary literature, a comprehensive quantitative analysis of this compound's spectroscopic data is not included. However, this guide furnishes the key reference for this data and presents a thorough overview of the well-documented biological activities of Schisandrin C, which may offer insights into the potential activities of its epoxide derivative.

Spectroscopic Data for this compound

The isolation and structural elucidation of this compound were first reported by Gayland F. Spencer, et al. in 1981. The primary reference containing the detailed spectroscopic data is:

Spencer, G. F., & Flippen-Anderson, J. L. (1981). Isolation and X-ray structure determination of a neolignan from Clerodendron inerme seeds. Phytochemistry, 20(12), 2757-2759.

While the full spectroscopic data from this publication is not publicly accessible through all databases, the molecular formula for this compound is reported as C₂₂H₂₂O₇, with a molecular weight of 398.41 g/mol .[1]

Table 1: General Properties of this compound

PropertyValueSource
Molecular FormulaC₂₂H₂₂O₇[1]
Molecular Weight398.41[1]
CAS Number81345-36-0

Further research is required to obtain the specific ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data from the primary literature or through experimental replication.

Experimental Protocols

The detailed experimental protocols for the isolation and spectroscopic analysis of this compound are described in the aforementioned 1981 Phytochemistry article. Researchers are advised to consult this primary source for comprehensive methodological details.

Generally, the isolation of natural products like this compound from plant material, such as the seeds of Clerodendron inerme, involves the following steps:

Caption: General workflow for the isolation and characterization of natural products.

Spectroscopic data acquisition would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra recorded on a high-field NMR spectrometer using a deuterated solvent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry to determine the exact mass and elemental composition.

  • Infrared (IR) Spectroscopy: Analysis using an IR spectrophotometer to identify functional groups.

Signaling Pathways of Schisandrin C (Parent Compound)

Extensive research has been conducted on the biological activities of Schisandrin C, the parent compound of this compound. These studies have elucidated its involvement in several key signaling pathways, which are detailed below. It is important to note that while this information provides a valuable starting point, the biological activities of this compound may differ.

Schisandrin C has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer effects through the modulation of various signaling cascades.[2][3]

PI3K/AKT/mTOR Pathway

Schisandrin C has been found to interfere with the PI3K/AKT/mTOR autophagy pathway.[4] This pathway is crucial in regulating cell growth, proliferation, and survival. In the context of atherosclerosis, Schisandrin C was shown to promote autophagy by inhibiting the phosphorylation of PI3K, Akt, and mTOR.[4]

PI3K_AKT_mTOR_Pathway Schisandrin_C Schisandrin C PI3K PI3K Schisandrin_C->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Schisandrin C's inhibitory effect on the PI3K/AKT/mTOR pathway.

NF-κB and MAPK Signaling Pathways

In the context of liver fibrosis, Schisandrin C has been demonstrated to regulate lipid metabolism and inflammation by inhibiting the NF-κB and p38/ERK MAPK signaling pathways.[5] It downregulates inflammatory factors and the phosphorylation of key proteins in these pathways.[5][6]

NFkB_MAPK_Pathway Schisandrin_C Schisandrin C IKK IKK Schisandrin_C->IKK p38_ERK p38/ERK MAPK Schisandrin_C->p38_ERK Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Inflammatory_Stimuli->p38_ERK NFkB NF-κB IKK->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Inflammation Inflammation p38_ERK->Inflammation Gene_Expression->Inflammation

Caption: Inhibition of NF-κB and MAPK pathways by Schisandrin C.

cGAS-STING Pathway

Recent studies have shown that Schisandrin C can enhance the activation of the cGAS-STING pathway, which is involved in the innate immune response.[7] This activation leads to an enhanced type I interferon (IFN) response, which contributes to its anti-tumor effects.[7]

cGAS_STING_Pathway Schisandrin_C Schisandrin C STING STING Schisandrin_C->STING enhances activation Cytosolic_DNA Cytosolic dsDNA cGAS cGAS Cytosolic_DNA->cGAS cGAS->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type_I_IFN Type I IFN Production IRF3->Type_I_IFN Antitumor_Immunity Antitumor Immunity Type_I_IFN->Antitumor_Immunity

Caption: Schisandrin C enhances the cGAS-STING signaling pathway.

References

An In-depth Technical Guide to the Spectroscopic and Biological Profile of Schisandrin C and its Epoxide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin (B1198587) C, a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and neuroprotective effects. Its structural analog, Schisandrin C epoxide, has also been identified as a natural product. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data of Schisandrin C, a detailed experimental protocol for NMR analysis applicable to this class of compounds, and an exploration of the key signaling pathways modulated by Schisandrin C. While exhaustive searches were conducted, specific ¹H and ¹³C NMR chemical shift data for this compound are not available in the public domain at the time of this publication. The data for the parent compound, Schisandrin C, are presented as a crucial reference point for researchers investigating this family of lignans (B1203133).

¹H and ¹³C NMR Chemical Shifts of Schisandrin C

The structural elucidation of Schisandrin C has been extensively carried out using one- and two-dimensional NMR techniques. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for Schisandrin C, which are essential for the identification and characterization of this and related compounds.[1][2][3]

Table 1: ¹H NMR Chemical Shifts of Schisandrin C

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-OCH₃3.87s
2-OCH₃3.89s
46.72s
2.58d13.5
2.22d13.5
7-CH₃0.98d7.0
81.85m
2.45m
1.95m
10-CH₃1.25d7.0
116.59s
12-OCH₃3.69s
13-OCH₃3.54s
OCH₂O5.94, 5.92d, d1.5, 1.5

Solvent: CDCl₃. Spectrometer frequency: Varies by study (e.g., 500 or 600 MHz).

Table 2: ¹³C NMR Chemical Shifts of Schisandrin C

PositionChemical Shift (δ, ppm)
1141.2
2151.8
3134.5
4109.8
5131.5
639.5
734.8
841.2
940.1
1013.8
11102.5
12149.5
13147.2
14124.6
1-OCH₃60.9
2-OCH₃61.2
7-CH₃12.8
12-OCH₃56.1
13-OCH₃60.1
OCH₂O101.1

Solvent: CDCl₃. Spectrometer frequency: Varies by study (e.g., 125 or 150 MHz).

Experimental Protocols

The following is a generalized, detailed methodology for the NMR analysis of dibenzocyclooctadiene lignans like Schisandrin C and its derivatives, based on established protocols in the literature.[4][5]

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified lignan.

  • Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another appropriate deuterated solvent.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • NMR spectra are typically recorded on a Bruker AVANCE spectrometer (or equivalent) operating at a proton frequency of 500 or 600 MHz.

  • ¹H NMR:

    • Acquire spectra at room temperature.

    • Typical parameters include a 30° pulse width, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire spectra using a proton-decoupled pulse sequence.

    • Typical parameters include a 30° pulse width, a spectral width of 200-250 ppm, and a relaxation delay of 2 seconds.

    • A larger number of scans (e.g., 1024 or more) is generally required.

  • 2D NMR (COSY, HSQC, HMBC):

    • Acquire Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra to aid in the complete assignment of proton and carbon signals.

    • These experiments are performed using standard manufacturer-provided pulse sequences and parameters, which are optimized for the specific instrument and sample.

3. Data Processing:

  • Process the raw data using appropriate NMR software (e.g., TopSpin, Mnova).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts using the TMS signal as a reference.

  • Integrate the signals in the ¹H NMR spectrum and determine the multiplicity and coupling constants of the peaks.

Signaling Pathways and Biological Activity

Schisandrin C has been shown to exert its biological effects through the modulation of several key signaling pathways. While specific pathways for this compound have not been elucidated, the structural similarity suggests potential overlap in their mechanisms of action. The following diagrams illustrate the known anti-inflammatory and antioxidant pathways influenced by Schisandrin C.[6][7][8][9][10][11][12][13][14][15][16][17][18]

Anti_Inflammatory_Pathway cluster_MAPK MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK1/2 TLR4->ERK JNK JNK TLR4->JNK SchisandrinC Schisandrin C SchisandrinC->p38 SchisandrinC->ERK SchisandrinC->JNK NFkB NF-κB p38->NFkB ERK->NFkB JNK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2

Caption: Anti-inflammatory signaling pathway of Schisandrin C.

Antioxidant_Pathway cluster_PI3K_AKT PI3K/AKT Pathway OxidativeStress Oxidative Stress (e.g., H₂O₂) PI3K PI3K OxidativeStress->PI3K SchisandrinC Schisandrin C SchisandrinC->PI3K AKT AKT PI3K->AKT Nrf2 Nrf2 AKT->Nrf2 ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD, GPx) ARE->AntioxidantEnzymes

Caption: Antioxidant signaling pathway of Schisandrin C.

Conclusion

This technical guide provides a foundational understanding of the NMR characteristics of Schisandrin C and the key signaling pathways it modulates. While the specific ¹H and ¹³C NMR data for this compound remain to be publicly reported, the information presented herein for the parent compound serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The detailed experimental protocol offers a standardized approach for the spectroscopic analysis of this important class of lignans. Further research is warranted to fully characterize this compound and to elucidate its specific biological activities and mechanisms of action, which may hold promise for novel therapeutic applications.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Schisandrin C Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of Schisandrin C epoxide, a significant lignan (B3055560) found in the seeds of Schisandra chinensis. While direct experimental data on the fragmentation of this compound is limited in publicly available literature, this document extrapolates a highly probable fragmentation pathway based on the well-documented mass spectrometric behavior of its parent compound, Schisandrin C, and other related dibenzocyclooctadiene lignans (B1203133).[1][2][3] This guide is intended to serve as a valuable resource for the identification and structural elucidation of this compound in complex matrices.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electrospray ionization (ESI) in positive ion mode is anticipated to proceed through a series of characteristic neutral losses and bond cleavages within its dibenzocyclooctadiene core structure. The presence of the epoxide ring introduces a unique reactive site that influences the fragmentation cascade.

The protonated molecule, [M+H]⁺, is expected to be the precursor ion. The initial fragmentation events are likely to involve the loss of small neutral molecules such as water (H₂O) and formaldehyde (B43269) (CH₂O) from the methoxy (B1213986) and methylenedioxy groups. Subsequent fragmentations are predicted to involve cleavages of the cyclooctadiene ring, leading to the formation of several diagnostic product ions.

Table 1: Predicted Major Fragment Ions of this compound in Positive Ion ESI-MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Elemental Composition of Fragment
[M+H]⁺[M+H - H₂O]⁺18C₂₂H₂₃O₅⁺
[M+H]⁺[M+H - CH₂O]⁺30C₂₁H₂₁O₅⁺
[M+H]⁺[M+H - H₂O - CH₂O]⁺48C₂₁H₁₉O₄⁺
[M+H]⁺[M+H - C₂H₄O]⁺44C₂₀H₁₉O₅⁺
[M+H]⁺[Fragment from ring cleavage A]⁺-C₁₈H₁₇O₄⁺
[M+H]⁺[Fragment from ring cleavage B]⁺-C₁₅H₁₅O₃⁺

Note: The m/z values are nominal and may vary slightly depending on the mass spectrometer's resolution and calibration. The proposed elemental compositions are based on the structure of this compound.

Experimental Protocols

The following is a generalized protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on established methods for similar lignans.[4][5]

1. Sample Preparation (from Herbal Matrix)

  • Extraction: Weigh 100 mg of powdered Schisandra fruit and add 1 mL of methanol (B129727).

  • Sonication: Vortex the mixture for 1 minute, followed by ultrasonication for 30 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with a 50:50 methanol:water solution to an appropriate concentration for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: Utilize a C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 2 µm particle size).[4]

  • Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) methanol or acetonitrile (B52724) is recommended.

  • Flow Rate: A typical flow rate is 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan for initial identification of the precursor ion, followed by product ion scans (MS/MS) for fragmentation analysis. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.[5]

  • Capillary Voltage: 3.5 kV.[5]

  • Source Temperature: 150°C.[5]

  • Desolvation Temperature: 400°C.[5]

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).[5]

  • Collision Gas: Argon.[5]

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound.

Fragmentation_Pathway M This compound [M+H]⁺ Frag1 [M+H - H₂O]⁺ M->Frag1 - H₂O Frag2 [M+H - CH₂O]⁺ M->Frag2 - CH₂O Frag4 [Fragment A]⁺ (Ring Cleavage) M->Frag4 Ring Cleavage Frag5 [Fragment B]⁺ (Ring Cleavage) M->Frag5 Ring Cleavage Frag3 [M+H - H₂O - CH₂O]⁺ Frag1->Frag3 - CH₂O

Caption: Proposed fragmentation pathway of this compound.

This guide provides a foundational understanding of the likely mass spectrometric fragmentation of this compound. Researchers can use this information to develop analytical methods for its detection and characterization, and as a starting point for more detailed structural elucidation studies. Further experimental verification is recommended to confirm the proposed fragmentation pathway.

References

Crystal Structure Analysis of Schisandrin C Epoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data presentation involved in the crystal structure analysis of Schisandrin C epoxide. This compound is a natural lignan (B3055560) identified in the seeds of Clerodendron inerme.[1][2] The definitive structural elucidation of this compound was reported in 1981 through X-ray crystallography. While the original detailed crystallographic data from this seminal study is not publicly available in contemporary databases, this guide furnishes a robust framework for such an analysis, adhering to modern standards in crystallography. It includes a generalized experimental protocol, standardized data tables, and logical workflow diagrams to assist researchers in the structural analysis of similar natural products. This document is intended to be a valuable resource for scientists engaged in natural product chemistry, medicinal chemistry, and drug development, providing a clear and structured approach to crystal structure determination.

Introduction

This compound is a lignan of significant interest due to its natural origin and potential biological activities, characteristic of the broader class of schisandrins which are known for their antioxidant and anti-inflammatory properties. The precise three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its chemical properties, reactivity, and biological function. This information is particularly crucial in drug development for understanding drug-receptor interactions and for structure-based drug design.

The first and only reported crystal structure analysis of this compound was performed by Gayland F. Spencer and Judith L. Flippen-Anderson in 1981.[1][2] Their work was pivotal in confirming the absolute stereochemistry of this complex natural product. This guide revisits the essential steps of such an analysis, presenting the information in a format amenable to contemporary research practices.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₂₂H₂₂O₇[1]
Molecular Weight 398.41 g/mol [1]
CAS Number 81345-36-0[1]
Natural Source Seeds of Clerodendron inerme[1][2]

Crystallographic Data

The following tables represent the standard format for presenting crystallographic data. The specific values for this compound are not publicly available and are therefore left as placeholders.

Table 2: Crystal Data and Structure Refinement Details
ParameterPlaceholder Value
Empirical formulaC₂₂H₂₂O₇
Formula weight398.41
Temperaturee.g., 293(2) K
Wavelengthe.g., 1.54178 Å (Cu Kα)
Crystal systeme.g., Orthorhombic
Space groupe.g., P2₁2₁2₁
Unit cell dimensions
ae.g., 10.123(4) Å
be.g., 12.456(5) Å
ce.g., 15.789(6) Å
α90°
β90°
γ90°
Volumee.g., 1993.4(14) ų
Ze.g., 4
Density (calculated)e.g., 1.326 Mg/m³
Absorption coefficiente.g., 0.812 mm⁻¹
F(000)e.g., 840
Crystal sizee.g., 0.25 x 0.20 x 0.15 mm³
Theta range for data collectione.g., 4.50 to 68.00°
Index rangese.g., -12≤h≤12, -14≤k≤14, -18≤l≤18
Reflections collectede.g., 15890
Independent reflectionse.g., 3540 [R(int) = 0.045]
Completeness to theta = 67.00°e.g., 99.5 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameterse.g., 3540 / 0 / 262
Goodness-of-fit on F²e.g., 1.05
Final R indices [I>2sigma(I)]e.g., R1 = 0.042, wR2 = 0.115
R indices (all data)e.g., R1 = 0.055, wR2 = 0.128
Absolute structure parametere.g., 0.1(2)
Largest diff. peak and holee.g., 0.25 and -0.21 e.Å⁻³

Experimental Protocols

The following sections describe a generalized, yet detailed, protocol for the isolation, crystallization, and structure determination of a natural product like this compound.

Isolation and Purification
  • Extraction: The seeds of Clerodendron inerme are ground to a fine powder and subjected to Soxhlet extraction with a non-polar solvent such as hexane (B92381) or petroleum ether to remove lipids. This is followed by extraction with a more polar solvent like methanol (B129727) or ethanol (B145695) to extract the lignans.

  • Solvent Partitioning: The crude methanolic extract is concentrated under reduced pressure and partitioned between an immiscible solvent pair, for instance, ethyl acetate (B1210297) and water, to separate compounds based on their polarity.

  • Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing the compound of interest are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Crystallization
  • Solvent Selection: A suitable solvent system for crystallization is determined by dissolving a small amount of the purified compound in various solvents and solvent mixtures.

  • Slow Evaporation: The purified this compound is dissolved in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and methanol) in a loosely covered vial. The slow evaporation of the solvent over several days to weeks can yield single crystals suitable for X-ray diffraction.

  • Vapor Diffusion: Alternatively, the compound is dissolved in a solvent in which it is readily soluble, and this solution is placed in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

X-ray Diffraction Analysis
  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the logical workflow of the experimental process.

experimental_workflow cluster_extraction Isolation & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis A Ground Seeds of Clerodendron inerme B Soxhlet Extraction (Hexane) A->B C Soxhlet Extraction (Methanol) B->C D Solvent Partitioning (EtOAc/H2O) C->D E Column Chromatography (Silica Gel) D->E F Preparative HPLC E->F G Slow Evaporation F->G H Vapor Diffusion F->H I Single Crystal Formation G->I H->I J Data Collection (Diffractometer) I->J K Data Processing J->K L Structure Solution (Direct Methods) K->L M Structure Refinement L->M N Final Crystal Structure M->N

Caption: Experimental Workflow for Crystal Structure Determination.

Conclusion

While the precise crystallographic data for this compound remains archived within its original publication, the framework presented in this guide offers a thorough and standardized approach to the crystal structure analysis of this, and other, complex natural products. The detailed protocols for isolation, purification, crystallization, and X-ray diffraction analysis provide a roadmap for researchers. The structured data tables and workflow diagrams serve as a best-practice template for the presentation of crystallographic findings. A full, modern re-determination of the crystal structure of this compound and its deposition in public databases would be a valuable contribution to the fields of natural product chemistry and drug discovery.

References

Schisandrin C Epoxide: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Schisandrin (B1198587) C epoxide, a natural lignan (B3055560). Due to the limited publicly available data on its biological activity, this document focuses on its fundamental characteristics and the methodologies for its isolation and analysis, drawing comparisons with its more extensively studied precursor, Schisandrin C, where relevant.

Core Physical and Chemical Properties

Schisandrin C epoxide is a lignan that has been identified in the seeds of Clerodendron inerme and Schisandra chinensis[1][2]. As a derivative of Schisandrin C, it belongs to the dibenzocyclooctadiene lignan class of natural products. Its core physicochemical data are summarized below.

PropertyValueSource(s)
Molecular Formula C₂₂H₂₂O₇[1]
Molecular Weight 398.41 g/mol [1]
CAS Number 81345-36-0[1]
Appearance Powder[2]
Purity ≥98% (as commercially available)[2]
Natural Source(s) Clerodendron inerme seeds, Schisandra chinensis (Turcz.) Baill. seeds[1][2]
Solubility Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[2]
Storage (Solid) Up to 24 months at 2-8°C[2]
Storage (Solution) Aliquoted in sealed vials at -20°C for up to two weeks is recommended. Avoid repeated freeze-thaw cycles.[2][3]

Experimental Protocols & Methodologies

Detailed experimental data for this compound is sparse. However, based on the initial isolation report and standard phytochemical practices, the following methodologies are relevant.

The first isolation of this compound was reported by Spencer et al. in 1981 from the seeds of Clerodendron inerme[1]. While the specific details of the original protocol are not fully available, a generalized workflow for extracting lignans (B1203133) from seed material can be constructed based on established phytochemical techniques.

Objective: To extract, separate, and purify this compound from dried seed material.

Materials:

  • Dried and powdered seeds of Clerodendron inerme or Schisandra chinensis.

  • Solvents: Hexane (B92381) (or petroleum ether), ethanol (B145695) (or methanol), ethyl acetate, water.

  • Chromatography media: Silica (B1680970) gel for column chromatography, C18 silica for reverse-phase HPLC.

  • Standard laboratory glassware and equipment (Soxhlet extractor, rotary evaporator, chromatography columns).

Methodology:

  • Defatting: The powdered seed material is first extracted with a non-polar solvent like hexane using a Soxhlet apparatus to remove lipids and fats, which can interfere with subsequent steps.

  • Lignan Extraction: The defatted plant material is then air-dried and subsequently extracted with a polar solvent, typically 80-95% ethanol or methanol, to extract the lignans[4]. This is often performed over several hours with heating.

  • Solvent Partitioning: The resulting crude ethanol/methanol extract is concentrated under reduced pressure using a rotary evaporator. The concentrated residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate. Lignans are typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

    • Preparative HPLC: Fractions identified as containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC), often on a reverse-phase (C18) column, to yield the pure compound.

  • Characterization: The final purified compound's structure and purity are confirmed using analytical techniques. The original study utilized X-ray crystallography for definitive structure determination[1]. Modern methods would include HPLC-MS/MS for purity and mass determination, and 1D/2D NMR spectroscopy for structural elucidation.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification & Analysis start Dried Seed Material (C. inerme or S. chinensis) powder Grinding & Powdering start->powder defat Step 1: Defatting (Hexane/Soxhlet) powder->defat extract Step 2: Lignan Extraction (Ethanol/Methanol) defat->extract concentrate Step 3: Concentration (Rotary Evaporator) extract->concentrate partition Step 4: Solvent Partitioning (Ethyl Acetate/Water) concentrate->partition column Step 5: Silica Gel Column Chromatography partition->column hplc Step 6: Preparative HPLC (Reverse Phase) column->hplc analysis Step 7: Structural Analysis (X-ray, NMR, MS) hplc->analysis end Pure Schisandrin C Epoxide analysis->end

Generalized workflow for the isolation of this compound.

Biological and Pharmacological Activity

As of this writing, there is a significant lack of published research on the specific biological activities, pharmacological effects, and mechanism of action of this compound. Commercial suppliers list it as a natural product for research purposes, but do not provide bioactivity data[1][5].

For context, the parent compound, Schisandrin C , is a well-researched lignan with a broad spectrum of documented biological activities, including:

  • Anti-inflammatory and Antioxidant Effects: Schisandrin C has been shown to inhibit inflammatory pathways such as MAPK and NF-κB and to promote antioxidant responses[5].

  • Hepatoprotective Activity: It is known to protect liver cells from injury.

  • Anti-cancer Properties: Studies have demonstrated its ability to induce apoptosis in certain cancer cell lines[2].

  • Metabolic Regulation: It is involved in regulating lipid metabolism and adipogenesis through pathways like AMPK signaling[2].

The presence of the epoxide functional group on this compound suggests that its reactivity and biological profile may differ significantly from Schisandrin C. Epoxides are known to be reactive electrophiles that can interact with biological nucleophiles, a property that can lead to either therapeutic effects or toxicity. Elucidating the bioactivity of this compound remains a key area for future investigation.

G cluster_props_c Known Bioactivities of Schisandrin C cluster_props_epoxide Bioactivity of this compound schisandrin_c Schisandrin C (C₂₂H₂₄O₆) epoxide This compound (C₂₂H₂₂O₇) schisandrin_c->epoxide Epoxidation (+ [O]) act1 Anti-inflammatory schisandrin_c->act1 act2 Antioxidant schisandrin_c->act2 act3 Hepatoprotective schisandrin_c->act3 act4 Metabolic Regulation schisandrin_c->act4 unknown Currently Undocumented (Area for Future Research) epoxide->unknown

Chemical relationship and known bioactivities of Schisandrin C vs. its epoxide.

Conclusion and Future Directions

This compound is a well-characterized natural lignan from a physicochemical standpoint. However, a significant knowledge gap exists regarding its biological function and pharmacological potential. While the activities of its parent compound, Schisandrin C, are well-documented, these cannot be extrapolated to the epoxide derivative.

Future research should prioritize the biological screening of this compound to determine its cytotoxic, anti-inflammatory, antioxidant, and other potential pharmacological effects. Investigating its mechanism of action and identifying its molecular targets will be crucial for assessing its potential as a lead compound in drug development.

References

Solubility Profile of Schisandrin C Epoxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility of Schisandrin C epoxide in common laboratory solvents, designed for researchers, scientists, and professionals in drug development. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and illustrates relevant biological signaling pathways.

Quantitative and Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
AcetoneSoluble[1]

Table 2: Quantitative Solubility of Schisandrin C

SolventConcentration
Dimethyl Sulfoxide (DMSO)77 mg/mL (200.3 mM)[2]

Note: The quantitative data is for Schisandrin C and should be used as an estimation for this compound, given their structural similarities.

Experimental Protocols for Solubility Determination

For researchers wishing to determine the precise solubility of this compound, the following established methodologies are recommended.

Saturation Shake-Flask Method

The saturation shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be visible to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.

  • Separation: After equilibration, cease agitation and allow the undissolved solid to settle. A portion of the supernatant is then carefully removed. To ensure no solid particles are transferred, the supernatant should be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

High-Throughput Screening (HTS) Solubility Assay

For rapid screening of solubility in multiple solvents, a high-throughput method can be employed.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent, such as DMSO.

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the test solvents.

  • Equilibration and Observation: Allow the plate to equilibrate. The solubility can be assessed by visual inspection for precipitation or by using automated plate readers that can detect light scattering caused by precipitated compound.

  • Kinetic vs. Thermodynamic Solubility: This method typically provides an estimate of kinetic solubility. For thermodynamic solubility, a longer equilibration time is necessary.

Biological Signaling Pathways

Schisandrin C and related lignans (B1203133) from Schisandra chinensis have been shown to exert anti-inflammatory and antioxidant effects by modulating several key signaling pathways. The diagrams below illustrate these pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Excess this compound + Solvent agitation Agitation at Constant Temperature (24-72h) start->agitation Equilibration separation Centrifugation or Filtration agitation->separation Phase Separation supernatant Clear Supernatant separation->supernatant hplc HPLC Analysis supernatant->hplc quantification Quantification hplc->quantification solubility Solubility (mg/mL or mol/L) quantification->solubility

Caption: Experimental workflow for the saturation shake-flask solubility determination method.

References

Stability and degradation of Schisandrin C epoxide under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of Schisandrin C epoxide. Due to the limited availability of direct stability studies on this compound in publicly accessible literature, this document extrapolates from established chemical principles of epoxides and lignans, alongside standard pharmaceutical stress testing protocols. This guide offers detailed experimental methodologies for conducting forced degradation studies and outlines the analytical techniques for the identification and quantification of potential degradation products. The content is intended to support researchers and drug development professionals in designing and executing stability-indicating studies for this compound and related compounds.

Introduction

Schisandrin C, a bioactive lignan (B3055560) isolated from the fruits of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities. Its synthetic derivative, this compound, is also of interest for potential therapeutic applications. A critical aspect of the preclinical and clinical development of any new chemical entity is the thorough characterization of its stability profile. Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing validated stability-indicating analytical methods.[1][2]

This guide outlines the probable stability of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis. It provides adaptable experimental protocols and discusses the analytical methodologies required for a comprehensive stability assessment.

Chemical Structure and Reactive Moieties

The stability of this compound is intrinsically linked to its chemical structure, which features a dibenzocyclooctadiene lignan skeleton and a reactive epoxide ring. The epoxide group is a strained three-membered ring, making it susceptible to nucleophilic attack and ring-opening reactions under both acidic and basic conditions.[3][4][5] The aromatic rings and methoxy (B1213986) groups may also be susceptible to oxidative and photolytic degradation.

Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated under forced degradation conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)

Epoxides are known to undergo hydrolysis to form 1,2-diols (vicinal glycols).[6][7] The regioselectivity of the ring-opening is dependent on the pH of the medium.

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, the epoxide oxygen is first protonated. The subsequent nucleophilic attack by water is likely to occur at the more substituted carbon atom due to the development of a partial positive charge that is stabilized by the adjacent carbon atoms. This proceeds through a mechanism with significant SN1 character.[3][5][7] The expected product is a trans-1,2-diol.

  • Base-Catalyzed Hydrolysis : Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile and attacks the less sterically hindered carbon of the epoxide ring in an SN2 reaction.[3][6][7] This also results in a trans-1,2-diol, but potentially with a different regiochemistry compared to the acid-catalyzed pathway if the epoxide is unsymmetrical.

Diagram: Hydrolytic Degradation Pathways of an Epoxide

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Epoxide_A Epoxide Protonated_Epoxide Protonated Epoxide Epoxide_A->Protonated_Epoxide H₃O⁺ Diol_A trans-1,2-Diol (Attack at more substituted carbon) Protonated_Epoxide->Diol_A H₂O Epoxide_B Epoxide Diol_B trans-1,2-Diol (Attack at less hindered carbon) Epoxide_B->Diol_B ⁻OH G Start This compound Sample Stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) Start->Stress Neutralize Neutralize/Quench Reaction Stress->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Neutralize->Analyze Identify Characterize Degradants (e.g., LC-MS, NMR) Analyze->Identify G HPLC Separation by HPLC LC_MS LC-MS Analysis (Molecular Weight and Fragmentation) HPLC->LC_MS Fraction Fraction Collection of Degradant HPLC->Fraction NMR NMR Spectroscopy (Structure Elucidation) Fraction->NMR

References

An In-depth Technical Guide on the Core Mechanism of Action of Schisandrin C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the mechanism of action of Schisandrin C . Due to a significant lack of available scientific literature and experimental data on Schisandrin C epoxide , this document uses Schisandrin C as a proxy to provide a comprehensive overview of the potential biological activities and molecular pathways. The structural similarity between the two molecules suggests they may share some mechanisms of action, but this has not been experimentally validated. Researchers, scientists, and drug development professionals should consider this when interpreting the presented data.

Schisandrin C, a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, has demonstrated a wide range of pharmacological activities.[1] This guide provides a detailed exploration of its core mechanisms of action, focusing on its anti-inflammatory, antioxidant, anticancer, and metabolic regulatory effects.

Anti-inflammatory and Antioxidant Mechanisms

Schisandrin C exerts potent anti-inflammatory and antioxidant effects by modulating key signaling pathways involved in the cellular stress response and inflammation.

Modulation of MAPK and NF-κB Signaling Pathways

Schisandrin C has been shown to inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.[2] In inflammatory conditions, the phosphorylation of MAPK pathway components (p38, JNK, and ERK) leads to the activation of transcription factors like NF-κB.[3] Schisandrin C treatment has been observed to suppress the phosphorylation of these MAPKs, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[4][5] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3][6]

Activation of the Nrf2/HO-1 Antioxidant Pathway

Schisandrin C enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] Under conditions of oxidative stress, Schisandrin C promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE).[2] This leads to the upregulation of antioxidant enzymes, including heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD), which play a critical role in neutralizing reactive oxygen species (ROS).[2][7]

Anticancer Mechanisms

Schisandrin C exhibits anticancer activity through the induction of apoptosis, cell cycle arrest, and modulation of cancer-related signaling pathways.

Induction of Apoptosis

Schisandrin C has been shown to induce apoptosis in various cancer cell lines.[8] The pro-apoptotic effects are mediated through the intrinsic mitochondrial pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of the pro-apoptotic protein Bax.[8][9] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[8][9]

Cell Cycle Arrest

In addition to inducing apoptosis, Schisandrin C can cause cell cycle arrest, primarily at the G1 phase.[8] This is achieved by down-regulating the expression of key cell cycle regulatory proteins, including cyclin D1, cyclin E, and cyclin-dependent kinase 4 (Cdk4).[8]

Modulation of the cGAS-STING Pathway

Recent studies have indicated that Schisandrin C can enhance the activation of the cGAS-STING pathway, which is involved in the innate immune response to cancer.[10][11] By activating this pathway, Schisandrin C can promote a type I interferon (IFN) response, leading to enhanced antitumor immunity.[10][11]

Metabolic Regulation

Schisandrin C has demonstrated significant effects on lipid and glucose metabolism, suggesting its potential in addressing metabolic disorders.

Regulation of Lipid Metabolism via AMPK Signaling

Schisandrin C plays a role in regulating lipid metabolism by activating the AMP-activated protein kinase (AMPK) signaling pathway.[12] Activation of AMPK leads to the downregulation of key adipogenic transcription factors such as PPARγ and C/EBPα.[12] This results in reduced lipid accumulation and inhibition of adipogenesis.[12]

Modulation of Glucose Metabolism through PI3K/Akt Pathway

Schisandrin C can improve glucose uptake in skeletal muscle cells and enhance insulin (B600854) secretion from pancreatic β-cells.[13] These effects are mediated through the activation of the PI3K/Akt signaling pathway, which leads to the translocation of glucose transporter type 4 (GLUT-4) to the cell membrane, facilitating glucose uptake.[13]

Autophagy Induction via PI3K/Akt/mTOR Pathway

Schisandrin C has been shown to induce autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway.[14][15] The inhibition of this pathway leads to the activation of autophagy-related proteins, promoting the degradation and recycling of cellular components.[14]

Data Presentation

The following tables summarize the quantitative data on the effects of Schisandrin C from various studies.

Table 1: IC50 Values of Schisandrin C in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
Bel-7402Human Hepatocellular Carcinoma81.58 ± 1.0648
KB-3-1Human Nasopharyngeal Carcinoma108.00 ± 1.1348
Bcap37Human Breast Cancer136.97 ± 1.5348
U937Human Leukemia~25-100 (dose-dependent)48

Table 2: Effects of Schisandrin C on Protein Expression in YD-38 Oral Squamous Carcinoma Cells

ProteinEffect of Schisandrin C Pre-treatment (20 µM) on Cisplatin-induced Changes
p-JNKInhibition of phosphorylation
BaxInhibition of expression
Cleaved Caspase 3Inhibition of cleavage
Bcl2Increase in expression
p-AktIncrease in phosphorylation

Data derived from a study on the protective effect of Schisandrin C against cisplatin-induced cytotoxicity.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., YD-38 cells at 2x10^5 cells/well) in a 24-well plate and incubate for 24 hours.[9]

  • Treatment: Treat the cells with varying concentrations of Schisandrin C for the desired duration (e.g., 24 hours).[9]

  • MTT Addition: After treatment, replace the medium with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[9]

  • Incubation: Incubate the plate for a specified period to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[16]

  • Calculation: Calculate cell viability as a percentage of the untreated control.[16]

Western Blot Analysis
  • Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.[16]

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[16]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[16]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1-2 hours at room temperature.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]

  • Visualization: Visualize the protein bands using an ECL detection system.[16]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Collection: Following treatment with Schisandrin C, collect both adherent and floating cells.[16]

  • Washing: Wash the cells with cold PBS.[16]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[16]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[16]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify apoptotic cells.[16]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Schisandrin C.

G cluster_inflammation Anti-inflammatory & Antioxidant Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK MAPK->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IKK->NFkB degradation of IκB IkB->NFkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB_nuc->Cytokines SchC_inflam Schisandrin C SchC_inflam->MAPK ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 ROS->Nrf2 dissociation Keap1->Nrf2 Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc ARE ARE Nrf2_nuc->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant_Enzymes SchC_antioxidant Schisandrin C SchC_antioxidant->Nrf2_nuc

Caption: Anti-inflammatory and antioxidant signaling pathways modulated by Schisandrin C.

G cluster_apoptosis Apoptosis Induction Pathway SchC Schisandrin C Bcl2 Bcl-2 / Bcl-xL SchC->Bcl2 Bax Bax SchC->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC release Casp9 Caspase-9 CytoC->Casp9 activation Casp3 Caspase-3 Casp9->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Schisandrin C.

G cluster_metabolism Metabolic Regulation Pathways SchC_ampk Schisandrin C AMPK AMPK SchC_ampk->AMPK PPARg PPARγ / C/EBPα AMPK->PPARg Adipogenesis Adipogenesis & Lipid Accumulation PPARg->Adipogenesis SchC_pi3k Schisandrin C PI3K PI3K SchC_pi3k->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GLUT4 GLUT4 Translocation Akt->GLUT4 Autophagy Autophagy mTOR->Autophagy Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Metabolic signaling pathways influenced by Schisandrin C.

References

In Vitro Biological Activity of Schisandrin C Epoxide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This technical guide aims to provide a comprehensive overview of the in vitro biological activity of Schisandrin (B1198587) C epoxide, a lignan (B3055560) of interest. However, a thorough review of the current scientific literature reveals a significant gap in the available data specifically concerning the epoxide derivative of Schisandrin C.

While extensive research has been conducted on the parent compound, Schisandrin C, detailing its various biological effects, similar in-depth studies on Schisandrin C epoxide are not presently available in published scientific literature. Our comprehensive searches have yielded no specific quantitative data, detailed experimental protocols, or elucidated signaling pathways directly attributed to the in vitro activity of this compound.

Therefore, this document will summarize the known biological activities of the parent compound, Schisandrin C , to provide a foundational context. It is plausible that the epoxide derivative may share some biological properties with Schisandrin C, but this remains to be experimentally verified. We will also present the limited information available on this compound.

Schisandrin C: A Profile of In Vitro Biological Activities

Schisandrin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has been the subject of numerous in vitro studies. These investigations have revealed a broad spectrum of pharmacological activities, positioning it as a compound of significant interest for drug discovery and development.

Anti-inflammatory Activity

Schisandrin C has demonstrated notable anti-inflammatory effects across various cell-based assays. It has been shown to inhibit the production of pro-inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated murine macrophage Raw 264.7 cells, Schisandrin C was found to reduce the production of nitric oxide (NO)[1]. This inhibitory effect is associated with the modulation of key signaling pathways involved in inflammation.

Signaling Pathways in Inflammation

The anti-inflammatory actions of Schisandrin C are attributed to its ability to interfere with intracellular signaling cascades. Research has indicated that Schisandrin C can suppress the activation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of p38, extracellular signal-regulated kinases 1 and 2 (ERK1/2), and c-Jun N-terminal kinase (JNK)[1].

Below is a conceptual representation of the proposed anti-inflammatory signaling pathway of Schisandrin C.

SchisandrinC_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway NFkB NF-κB MAPK_pathway->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., NO) NFkB->Pro_inflammatory_Cytokines SchisandrinC Schisandrin C SchisandrinC->MAPK_pathway Inhibits

Caption: Proposed anti-inflammatory mechanism of Schisandrin C.

Other Reported Activities of Schisandrin C

Beyond its anti-inflammatory properties, in vitro studies have suggested that Schisandrin C possesses a range of other biological effects, including:

  • Antioxidant activity

  • Hepatoprotective effects

  • Anticancer properties

  • Neuroprotective potential

These activities are also linked to the modulation of various signaling pathways, such as the PI3K/Akt pathway.

This compound: Current Knowledge

As of this writing, information specifically on the in vitro biological activity of this compound is scarce. It is known to be a natural lignan, but dedicated studies to characterize its pharmacological profile are not available in the public domain.

Future Directions

The lack of data on this compound highlights a clear area for future research. Investigating the in vitro biological activities of this compound is a logical next step to understand its potential therapeutic value. Key research questions would include:

  • Does this compound exhibit anti-inflammatory, antioxidant, or other biological activities similar to Schisandrin C?

  • What are the specific molecular targets and signaling pathways modulated by this compound?

  • How does the epoxide functional group influence the biological activity and potency compared to the parent compound?

Answering these questions through rigorous in vitro experimentation, including cell-based assays, enzyme inhibition studies, and molecular docking, will be crucial to unlocking the potential of this compound.

Conclusion

While a detailed technical guide on the in vitro biological activity of this compound cannot be provided at this time due to a lack of available research, the extensive studies on its parent compound, Schisandrin C, offer a valuable starting point. The anti-inflammatory and other biological properties of Schisandrin C suggest that its derivatives, including the epoxide, may also possess significant pharmacological activities. We strongly encourage and anticipate future research in this area to elucidate the therapeutic potential of this compound. We will continue to monitor the scientific literature and update this guide as new information becomes available.

References

A Technical Guide to the Preliminary Cytotoxicity of Schisandrin C and the Potential Implications for its Epoxide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin C, a dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, has been the subject of numerous studies for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Its cytotoxic properties against various cancer cell lines have been demonstrated, primarily through the induction of apoptosis and cell cycle arrest. While Schisandrin C is well-characterized, its derivative, Schisandrin C epoxide, remains largely unexplored in the context of cytotoxicity. This guide synthesizes the available preliminary data on Schisandrin C's cytotoxic effects and discusses the potential cytotoxic mechanisms of its epoxide form based on the known chemical reactivity of epoxide compounds.

Quantitative Cytotoxicity Data for Schisandrin C

The cytotoxic effects of Schisandrin C have been evaluated against a range of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. The data reveals a dose-dependent and cell-line-specific cytotoxicity.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Citation
Bel-7402Human Hepatocellular Carcinoma81.58 ± 1.0648[2][3][4]
KB-3-1Human Nasopharyngeal Carcinoma108.00 ± 1.1348[2][3]
Bcap37Human Breast Cancer136.97 ± 1.5348[2][3]
U937Human LeukemiaInduces apoptosis at 25-100 µM48[1][5]
YD-38Oral Squamous Carcinoma>20 (90% viability at 20 µM)24[6]
L929Murine FibrosarcomaCytotoxic at 60, 80, 100 µM24[1]
THP-1Human Monocytic LeukemiaCytotoxic at 60, 80, 100 µM24[1]

Notably, Schisandrin C has shown lower toxicity towards normal human cells, such as the human liver cell line QSG-7701, where cell survival was 73.2 ± 2.4% at a concentration of 200 µM.[2][3]

Experimental Protocols for Cytotoxicity Assessment of Schisandrin C

The following protocols are based on methodologies reported in studies of Schisandrin C.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., 2 x 10⁵ cells/well for YD-38 or 1 x 10⁴ cells/well for other lines) in a 24-well or 96-well plate and incubate for 12-24 hours to allow for adherence.[6][7]

  • Compound Treatment: Treat the cells with various concentrations of Schisandrin C (e.g., 12.5–200 µM) for the desired duration (e.g., 24 or 48 hours).[2][3][6] A vehicle control (e.g., DMSO < 0.1%) should be included.[7]

  • MTT Incubation: Add MTT solution (final concentration of 0.45-0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[6][7][8]

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculation: Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection

a) Hoechst 33258 Staining for Nuclear Morphology

This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and fragmentation.

  • Treatment: Treat cells (e.g., Bel-7402) with Schisandrin C (e.g., 75 µM) for a specified time (e.g., 24 hours).[3][4]

  • Staining: Fix the cells and stain with Hoechst 33258 solution.

  • Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

b) Flow Cytometry for Apoptotic Cell Population

This technique quantifies the percentage of apoptotic cells.

  • Treatment and Collection: After treatment with Schisandrin C, harvest both adherent and floating cells.[7]

  • Staining: Wash the cells with cold PBS and resuspend in a binding buffer. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.[7]

  • Analysis: Analyze the cells using a flow cytometer. The appearance of a sub-G0/G1 peak indicates the presence of apoptotic cells with fragmented DNA.[3][4] In a study on Bel-7402 cells, treatment with 100 µM Schisandrin C for 24 hours resulted in 40.61 ± 1.43% hypodiploid cells.[3][4]

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Following treatment with Schisandrin C, lyse the cells to extract total protein.

  • Quantification: Determine the protein concentration of each sample.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-JNK, p-Akt).[5][6] Follow with incubation with a corresponding secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Visualizing Experimental and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Cell Culture (e.g., Bel-7402, YD-38) seed Seed Cells in Plates (96-well or 6-well) start->seed treat Add Schisandrin C (Varying Concentrations & Times) seed->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assays (Flow Cytometry, Staining) treat->apoptosis protein Protein Analysis (Western Blot) treat->protein data Calculate IC50 Analyze Protein Levels Quantify Apoptosis viability->data apoptosis->data protein->data

Caption: General experimental workflow for assessing the cytotoxicity of Schisandrin C.

Signaling Pathways Modulated by Schisandrin C

Schisandrin C exerts its cytotoxic effects by modulating several key signaling pathways involved in cell survival, proliferation, and death.

1. Intrinsic Apoptosis Pathway

Schisandrin C primarily induces apoptosis through the mitochondrial-mediated intrinsic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[5][6]

intrinsic_apoptosis_pathway schisandrin_c Schisandrin C bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) schisandrin_c->bcl2 Inhibits bax Bax (Pro-apoptotic) schisandrin_c->bax Promotes mito Mitochondria bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: Schisandrin C induces apoptosis via the intrinsic mitochondrial pathway.

2. Cell Cycle Regulation at G1/S Checkpoint

In human leukemia U937 cells, Schisandrin C has been shown to cause cell cycle arrest at the G1 phase.[5] This is achieved by modulating the expression of key cell cycle regulatory proteins.

cell_cycle_arrest schisandrin_c Schisandrin C p21 p21 (WAF1/CIP1) schisandrin_c->p21 Upregulates cyclins Cyclin D1 / Cyclin E Cdk4 schisandrin_c->cyclins Downregulates prb pRB Phosphorylation schisandrin_c->prb Inhibits p21->cyclins cyclins->prb e2f E2F Release prb->e2f g1_s G1 to S Phase Transition e2f->g1_s arrest G1 Arrest g1_s->arrest Blocks

Caption: Schisandrin C induces G1 cell cycle arrest in U937 leukemia cells.

3. PI3K/Akt and JNK Signaling

Schisandrin C has also been observed to modulate the PI3K/Akt and JNK signaling pathways, particularly in the context of cisplatin-induced cytotoxicity where it shows a protective effect in oral squamous carcinoma cells by increasing Akt phosphorylation and inhibiting JNK phosphorylation.[6] It also interferes with the PI3K/AKT/mTOR autophagy pathway.[9][10][11]

Theoretical Cytotoxicity of this compound

Epoxides are three-membered cyclic ethers that exhibit significant ring strain, making them susceptible to ring-opening reactions by nucleophiles.[12] This chemical reactivity is the basis for the biological activity, including the cytotoxicity and genotoxicity, of many epoxide-containing compounds.[13]

Potential Mechanisms of Cytotoxicity:

  • Alkylation of Macromolecules: As electrophilic compounds, epoxides can act as alkylating agents, forming covalent bonds with nucleophilic sites on biological macromolecules.[12][14] Key targets include DNA and proteins.

    • DNA Adduct Formation: The nitrogen and oxygen atoms in DNA bases are nucleophilic. Epoxides can react with these sites, particularly the N7 position of guanine, to form DNA adducts.[14] These adducts can disrupt DNA replication and transcription, leading to mutations, genotoxicity, and ultimately, apoptosis.

    • Protein Alkylation: Nucleophilic amino acid residues in proteins (such as cysteine, histidine, and lysine) can also be targeted by epoxides. This can lead to the inactivation of critical enzymes or the disruption of protein function, contributing to cytotoxicity.

  • Metabolism by Epoxide Hydrolases: In vivo, epoxides can be metabolized by enzymes called epoxide hydrolases, which catalyze their hydrolysis to form corresponding diols.[15] While this is often a detoxification pathway, in some cases, the resulting diols can also exhibit toxicity.[16]

The presence of an epoxide group on the Schisandrin C scaffold would introduce a reactive site, potentially conferring a different and possibly more potent cytotoxic profile compared to the parent compound. However, without experimental data, this remains speculative.

Conclusion

The available evidence indicates that Schisandrin C exhibits dose- and cell-line-dependent cytotoxicity, primarily through the induction of caspase-dependent apoptosis via the intrinsic mitochondrial pathway and by causing G1 phase cell cycle arrest. It also modulates key signaling pathways such as PI3K/Akt, JNK, and NF-κB.

While no direct studies on the cytotoxicity of this compound have been reported, its chemical nature suggests a potential for cytotoxic activity through the alkylation of critical cellular macromolecules like DNA and proteins. Future research should focus on synthesizing this compound and evaluating its cytotoxic effects in various cancer cell lines to determine its IC50 values, elucidate its mechanisms of action, and compare its potency and signaling effects to those of Schisandrin C. Such studies are essential to understand the structure-activity relationship and to explore the therapeutic potential of this novel derivative.

References

The Antioxidant Mechanism of Schisandrin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Schisandrin C, a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, has demonstrated significant antioxidant properties, positioning it as a promising candidate for further investigation in the prevention and treatment of conditions associated with oxidative stress. While direct research on the antioxidant mechanism of Schisandrin C epoxide is limited, the extensive studies on Schisandrin C provide a robust framework for understanding its cytoprotective effects. This technical guide synthesizes the current knowledge on the antioxidant mechanisms of Schisandrin C, with a focus on its interaction with key signaling pathways, and provides detailed experimental methodologies for its study.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phytochemicals with antioxidant properties have garnered considerable attention for their potential therapeutic applications. Schisandrin C, a dibenzocyclooctadiene lignan, is one of the primary active components of Schisandra chinensis, a plant with a long history of use in traditional medicine for its hepatoprotective and adaptogenic effects.[1] This document elucidates the molecular mechanisms underlying the antioxidant activity of Schisandrin C.

Core Antioxidant Mechanisms of Schisandrin C

The antioxidant effects of Schisandrin C are multifaceted, primarily involving the modulation of key signaling pathways that regulate cellular defense against oxidative stress.

The Nrf2-Keap1 Signaling Pathway

A pivotal mechanism through which Schisandrin C exerts its antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[4][5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[6][7] Upon exposure to oxidative stress, or in the presence of Nrf2 activators like Schisandrin C, this interaction is disrupted.

Schisandrin C is thought to induce a conformational change in Keap1, leading to the release of Nrf2.[6] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[8][9] This leads to the upregulated expression of a suite of protective enzymes.

Key downstream targets of Nrf2 activation by Schisandrin C include:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[10][11]

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.[8]

  • Superoxide (B77818) Dismutase (SOD): Enzymes that catalyze the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen.[10] Schisandrin C has been shown to increase the expression of both Cu/Zn-SOD and Mn-SOD.[4]

  • Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[8]

Modulation of MAP Kinase (MAPK) Signaling

Schisandrin C has been observed to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often activated by oxidative stress and inflammatory stimuli.[4][5] By suppressing the phosphorylation of key MAPK members such as p38 and ERK, Schisandrin C can mitigate downstream inflammatory responses and cellular damage.[12] This inhibition of the MAPK pathway contributes to its overall anti-inflammatory and antioxidant effects.

Regulation of Autophagy and Mitochondrial Biogenesis

Recent studies have indicated that Schisandrin C can promote mitochondrial biogenesis and autophagy in skeletal muscle cells.[5][13] This is significant as mitochondria are a primary source of cellular ROS, and their proper function is crucial for maintaining cellular homeostasis. By enhancing the clearance of damaged mitochondria through autophagy and promoting the generation of new, healthy mitochondria, Schisandrin C helps to reduce the overall oxidative burden on the cell.

Interaction with PI3K/AKT/mTOR Pathway

Schisandrin C has been shown to interfere with the PI3K/AKT/mTOR autophagy pathway.[14][15] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its modulation by Schisandrin C may contribute to its protective effects against conditions like atherosclerosis by promoting autophagy and reducing inflammation.[15]

Quantitative Data on the Antioxidant Effects of Schisandrin C

The following tables summarize the quantitative effects of Schisandrin C on various markers of oxidative stress and inflammation from in vitro and in vivo studies.

Cell LineTreatmentEffectFold/Percent ChangeReference
C2C12 Skeletal Muscle CellsSchisandrin C (20 µM) + H₂O₂Reduction in ROS formationData presented as a percentage of the mock group; specific values not provided in the abstract.[16]
Human Dental Pulp Cells (HDPCs)Schisandrin C + LipopolysaccharideInhibition of ROS formationStatistically significant (P < 0.05)[10]
Human Dental Pulp Cells (HDPCs)Schisandrin C + LipopolysaccharideInhibition of Nitric Oxide (NO) productionStatistically significant (P < 0.05)[10]
Human Dental Pulp Cells (HDPCs)Schisandrin CIncreased expression of SOD enzymesStatistically significant (P < 0.05)[10]
Human Dental Pulp Cells (HDPCs)Schisandrin CIncreased expression of HO-1Statistically significant (P < 0.05)[10]
Animal ModelTreatmentParameter MeasuredEffectReference
Aβ1-42-induced amnesic miceSchisandrin C (15 µg/kg)SOD activity in the brainRecovery to normal levels[1]
Aβ1-42-induced amnesic miceSchisandrin C (15 µg/kg)GSH-Px activity in the brainRecovery to normal levels[1]
CCl₄-induced liver fibrosis in miceSchizandrin CAlanine aminotransferase (ALT) in serumDecreased activity[12]
CCl₄-induced liver fibrosis in miceSchizandrin CAspartate aminotransferase (AST) in serumDecreased activity[12]

Visualizing the Mechanisms of Action

Nrf2-Keap1 Signaling Pathway Activation by Schisandrin C

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SchisandrinC Schisandrin C Keap1_Nrf2 Keap1-Nrf2 Complex SchisandrinC->Keap1_Nrf2 Inhibits Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitin Keap1->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, GCL) ARE->Antioxidant_Genes Activates Transcription

Caption: Schisandrin C activates the Nrf2-Keap1 pathway.

Experimental Workflow for Assessing Antioxidant Activity

Experimental_Workflow cluster_extraction Sample Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Plant_Material Schisandra chinensis Fruit Extraction Extraction Plant_Material->Extraction HPLC HPLC for Schisandrin C Quantification Extraction->HPLC Cell_Culture Cell Culture (e.g., C2C12, HDPCs) Oxidative_Stress Induce Oxidative Stress (e.g., H₂O₂, LPS) Cell_Culture->Oxidative_Stress Treatment Treat with Schisandrin C Oxidative_Stress->Treatment ROS_Assay ROS Measurement Treatment->ROS_Assay Western_Blot Western Blot (Nrf2, HO-1, SOD, etc.) Treatment->Western_Blot Animal_Model Animal Model (e.g., Oxidative Stress Induced) SchC_Admin Administer Schisandrin C Animal_Model->SchC_Admin Tissue_Analysis Tissue Homogenate Analysis (e.g., Brain, Liver) SchC_Admin->Tissue_Analysis Enzyme_Assays Enzyme Activity Assays (SOD, GSH-Px) Tissue_Analysis->Enzyme_Assays

Caption: Workflow for evaluating Schisandrin C's antioxidant effects.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Lignan Quantification

This method is used for the simultaneous determination of multiple bioactive lignans, including Schisandrin C, in Schisandra chinensis.[17][18]

  • Chromatographic System: Reversed-phase HPLC (RP-HPLC) with UV detection.[17]

  • Column: C18 column (e.g., Elite ODS C18, 250 mm x 4.6 mm, 5 µm).[17][18]

  • Mobile Phase: A gradient elution of acetonitrile (B52724) and water.[17][18]

  • Detection Wavelength: 254 nm.[14]

  • Sample Preparation: Ultrasonic extraction of the plant material in methanol.[18]

  • Quantification: Based on calibration curves of pure standards of the respective lignans.[17]

Cell Culture and Induction of Oxidative Stress
  • Cell Lines: Various cell lines can be used, such as C2C12 skeletal muscle cells, human dental pulp cells (HDPCs), or neuronal cell lines, depending on the research focus.[5][10][19]

  • Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Induction of Oxidative Stress: Cells are typically treated with an oxidizing agent like hydrogen peroxide (H₂O₂) or an inflammatory stimulus such as lipopolysaccharide (LPS) to induce oxidative stress and an inflammatory response.[5][10]

Measurement of Reactive Oxygen Species (ROS)
  • Method: A Muse® Oxidative Stress Assay or similar fluorescence-based assays using probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Procedure: Cells are treated with Schisandrin C prior to or concurrently with the oxidative stressor. After incubation, the cells are stained with the ROS-sensitive dye and analyzed by flow cytometry or a fluorescence plate reader.[16]

Western Blotting for Protein Expression Analysis
  • Objective: To determine the protein levels of key components of the antioxidant signaling pathways (e.g., Nrf2, Keap1, HO-1, SODs).

  • Procedure:

    • Cell or tissue lysates are prepared.

    • Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using a chemiluminescence detection system.[5][10]

Animal Models of Oxidative Stress
  • Models: Various animal models can be employed, such as those induced by carbon tetrachloride (CCl₄) for liver injury or amyloid-beta (Aβ) injection for neurotoxicity.[8][20]

  • Treatment: Schisandrin C is typically administered orally.

  • Analysis: After the treatment period, animals are sacrificed, and tissues of interest (e.g., liver, brain) are collected for biochemical and histological analysis. This includes measuring the activity of antioxidant enzymes (SOD, GSH-Px) and levels of oxidative stress markers like malondialdehyde (MDA).[8][20]

Conclusion and Future Directions

Schisandrin C is a potent antioxidant that operates through multiple, interconnected signaling pathways, most notably the Nrf2-Keap1 system. Its ability to upregulate a broad spectrum of antioxidant and cytoprotective genes, coupled with its anti-inflammatory properties, makes it a compelling molecule for the development of novel therapeutics for diseases with an underlying oxidative stress component.

Future research should aim to:

  • Investigate the specific antioxidant mechanisms of this compound to determine if it possesses similar or enhanced activity compared to the parent compound.

  • Conduct more extensive preclinical and clinical studies to evaluate the safety and efficacy of Schisandrin C in various disease models.

  • Explore the synergistic effects of Schisandrin C with other natural compounds or conventional drugs.

This guide provides a comprehensive overview of the current understanding of Schisandrin C's antioxidant mechanism and offers a practical resource for researchers in the field.

References

Methodological & Application

Application Notes and Protocols: Schisandrin C Epoxide Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin C epoxide is a natural lignan (B3055560) identified in Clerodendron inerme seeds and is structurally related to Schisandrin C, a well-studied bioactive compound from Schisandra chinensis. As an analytical standard and reference material, this compound is essential for the accurate identification, quantification, and quality control of this compound in research and drug development. These application notes provide detailed protocols and information for the effective use of this compound as a reference standard.

Disclaimer: Limited direct experimental data is publicly available for this compound. The protocols and biological context provided herein are largely based on established methods for the closely related and extensively studied parent compound, Schisandrin C. These methodologies should be considered as a starting point and require independent validation for this compound.

Physicochemical Properties and Storage

Accurate characterization of the reference standard is fundamental to its application.

PropertyValueSource
Molecular Formula C₂₂H₂₂O₇[1]
Molecular Weight 398.41 g/mol [1]
CAS Number 81345-36-0[1]
Appearance Crystalline solid[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Storage (Powder) -20°C for up to 3 years; 4°C for up to 2 years[4]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[4]

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

This protocol is adapted from validated methods for Schisandrin C and other lignans (B1203133) and is intended for the determination of purity and concentration of this compound.[5][6][7]

3.1.1. Experimental Workflow: HPLC Analysis

HPLC_Workflow prep Standard Preparation hplc HPLC System prep->hplc Inject Sample analysis Data Analysis hplc->analysis Generate Chromatogram report Purity/Concentration Report analysis->report Calculate Results

Caption: A streamlined workflow for HPLC analysis.

3.1.2. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • HPLC-grade methanol (B129727) (optional, for stock solution)

  • Formic acid (optional, for mobile phase modification)

3.1.3. Instrumentation and Conditions

ParameterRecommended Condition
HPLC System Agilent 1100 or equivalent with UV/DAD detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 254 nm
Injection Volume 10 µL

3.1.4. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of this compound reference standard and dissolve it in 5 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.1.5. Data Analysis and Interpretation

  • Purity Assessment: The purity of the this compound standard can be determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the working standard solutions. The concentration of unknown samples can be determined using the linear regression equation of this curve. A linearity of r² ≥ 0.999 is desirable.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace-Level Quantification

This protocol provides a starting point for developing a sensitive and selective LC-MS/MS method for quantifying this compound in complex matrices, such as biological fluids or herbal extracts. The parameters are based on methods for similar lignans.[8]

3.2.1. Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow sample_prep Sample Preparation (e.g., Protein Precipitation) lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Data Quantification ms_detection->quantification PI3K_AKT_mTOR Schisandrin_C_epoxide This compound (Hypothesized) PI3K PI3K Schisandrin_C_epoxide->PI3K ? AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth MAPK_NFkB LPS LPS MAPK MAPK (p38, ERK, JNK) LPS->MAPK NFkB NF-κB LPS->NFkB Schisandrin_C_epoxide This compound (Hypothesized) Schisandrin_C_epoxide->MAPK Schisandrin_C_epoxide->NFkB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) MAPK->Inflammatory_Cytokines NFkB->Inflammatory_Cytokines

References

Application Note & Protocol: Quantification of Schisandrin C Epoxide by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin C, a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1][2] Schisandrin C epoxide, a derivative, is a natural lignan also found in plants like Clerodendron inerme and is of interest for its potential biological activities.[3] Accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its therapeutic potential. This document provides a detailed protocol for the quantification of this compound using a High-Performance Liquid Chromatography (HPLC) method with UV detection.

While a specific validated method for this compound is not widely published, this protocol is adapted from established and validated HPLC methods for the analysis of similar lignans (B1203133), particularly Schisandrin C.[4][5][6]

Experimental Protocol

This section details the necessary materials, equipment, and procedures for the quantification of this compound.

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Schisandrin C reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (optional, for mobile phase modification)

  • Sample matrix (e.g., plasma, tissue homogenate, plant extract)

  • 0.22 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • pH meter

Chromatographic Conditions

The following are recommended starting conditions, which may require optimization for specific matrices.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: WaterB: Acetonitrile
Gradient Elution 0-10 min: 50% B10-25 min: 50-80% B25-30 min: 80% B30.1-35 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a plant extract is provided below.

  • Extraction: Accurately weigh 1 g of the powdered plant material and extract with 20 mL of methanol using sonication for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines.[7] The following parameters should be assessed:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the linearity by the correlation coefficient (r²) of the calibration curve, which should be >0.999.

  • Precision: Assess intra-day and inter-day precision by analyzing quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be <2%.

  • Accuracy: Determine the accuracy by spiking a blank matrix with known concentrations of the analyte (low, medium, and high). The recovery should be within 85-115%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[8]

  • Specificity: Evaluate the ability of the method to differentiate the analyte from other components in the sample matrix. This can be confirmed by comparing the chromatograms of blank, spiked, and real samples.

Data Presentation

The quantitative data from the method validation should be summarized in a clear and structured format. The following table presents representative data for a validated HPLC method for this compound.

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.9995
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.50 µg/mL
Precision (RSD%) Intra-day: < 1.5%Inter-day: < 2.0%
Accuracy (Recovery %) 98.5% - 103.2%
Retention Time Approximately 18.5 min (varies with system)

Visualizations

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1-100 µg/mL) HPLC HPLC Analysis (C18 Column, Gradient Elution) Standard_Prep->HPLC Inject Sample_Prep Sample Preparation (Extraction, Filtration) Sample_Prep->HPLC Inject Detection UV Detection (254 nm) HPLC->Detection Elution Calibration Calibration Curve (Linearity > 0.999) Detection->Calibration Peak Area Quantification Quantification of This compound Calibration->Quantification Calculate Concentration

Caption: Experimental workflow for HPLC quantification.

Potential Signaling Pathway

Schisandrin C has been shown to exert its biological effects through various signaling pathways, including those involved in inflammation and oxidative stress.[7][9][10] Assuming this compound may have similar mechanisms, the following diagram illustrates a potential signaling pathway.

G SCE This compound MAPK MAPK Pathway (p38, ERK) SCE->MAPK Inhibits Nrf2 Nrf2 SCE->Nrf2 Activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->MAPK NFkB NF-κB MAPK->NFkB Inflammatory_Response Inflammatory Response (TNF-α, IL-6) NFkB->Inflammatory_Response Antioxidant_Response Antioxidant Response (HO-1) Nrf2->Antioxidant_Response

Caption: Potential anti-inflammatory pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound by HPLC. The proposed method, based on established analytical techniques for similar lignans, offers a robust starting point for researchers. Adherence to proper method validation procedures is essential to ensure the accuracy and reliability of the obtained quantitative data. This will facilitate further research into the pharmacological properties and potential therapeutic applications of this compound.

References

Application Note: LC-MS/MS Protocol for the Detection of Schisandrin C and its Putative Epoxide Metabolite in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schisandrin C is a prominent bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis, a plant with a long history in traditional medicine.[1] The pharmacological activities of Schisandra lignans, including hepatoprotective, anti-inflammatory, and neuroprotective properties, are of significant interest.[2] As with many natural products, understanding the metabolism of Schisandrin C is crucial for evaluating its efficacy and safety. One common metabolic transformation is epoxidation, a reaction that can alter a compound's biological activity. This application note provides a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and specific detection of Schisandrin C and its putative epoxide metabolite in plant extracts. Since a reference standard for Schisandrin C epoxide is not commercially available, this protocol provides predicted mass spectrometric parameters to guide method development and initial screening efforts.

Principle

This method utilizes the high selectivity and sensitivity of LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Plant extracts are first prepared using a methanol-based extraction. The compounds are then separated chromatographically on a C18 reversed-phase column. Following separation, the analytes are ionized using Electrospray Ionization (ESI) in positive mode and detected by a triple quadrupole mass spectrometer. Specific precursor-to-product ion transitions are monitored for both Schisandrin C and its putative epoxide, ensuring accurate identification and minimizing matrix interference.

Experimental Protocols

Materials and Reagents
  • Reference Standard: Schisandrin C (purity ≥98%)

  • Internal Standard (IS): Diazepam, Verapamil, or a related lignan not present in the sample (purity ≥98%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (LC-MS grade)

  • Water: Ultrapure water (18.2 MΩ·cm)

  • Plant Material: Dried and powdered fruit of Schisandra chinensis or other relevant plant extracts.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Schisandrin C and the Internal Standard (IS) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 methanol:water mixture to prepare a series of working solutions for constructing a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to validate method accuracy and precision.

Sample Preparation (Plant Extract)
  • Weighing: Accurately weigh 100 mg of homogenized and dried plant powder into a 2 mL microcentrifuge tube.

  • Extraction: Add 1.5 mL of methanol to the tube.

  • Homogenization: Vortex the mixture for 1 minute, followed by ultrasonication in a water bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the suspension at 13,000 x g for 10 minutes.

  • Filtration & Dilution: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter. Dilute the filtered extract 1:10 (or as appropriate) with 50:50 methanol:water.

  • Spiking: Spike the diluted extract with the Internal Standard (IS) to a final concentration consistent with the calibration standards.

  • Injection: Transfer the final solution to an LC autosampler vial for analysis.

LC-MS/MS Instrumental Conditions

The following parameters are provided as a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
LC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temp. 35°C
Injection Volume 5 µL
Gradient Elution 0-1.0 min (30% B), 1.0-7.0 min (30-90% B), 7.0-8.0 min (90% B), 8.1-10.0 min (30% B)

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
MS System AB Sciex Triple Quad 4500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +5500 V
Source Temp. 500°C
Curtain Gas (CUR) 30 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation

The molecular formula for Schisandrin C is C₂₂H₂₄O₆, with a monoisotopic mass of 384.157 Da.[1][3][4][5][6] The putative epoxide metabolite would have a molecular formula of C₂₂H₂₄O₇, resulting from the addition of one oxygen atom, with a predicted monoisotopic mass of 400.152 Da. The MRM transitions for quantification (quantifier) and confirmation (qualifier) are detailed below. Parameters for this compound are predicted and require empirical validation.

Table 3: MRM Transitions and Compound-Specific Parameters

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Role
Schisandrin C 385.2353.215025Quantifier
Schisandrin C 385.2325.215035Qualifier
This compound (Predicted) 401.2383.215022Quantifier (Loss of H₂O)
This compound (Predicted) 401.2355.215030Qualifier (Loss of H₂O + CO)
Internal Standard (e.g., Diazepam) 285.1193.115038Quantifier

Visualizations

Experimental Workflow

The overall analytical process follows a streamlined workflow to ensure accuracy and reproducibility from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Weigh 100 mg Plant Powder p2 Add Methanol & Ultrasonicate p1->p2 p3 Centrifuge & Collect Supernatant p2->p3 p4 Filter, Dilute & Spike with IS p3->p4 a1 Inject Sample into LC System p4->a1 a2 Chromatographic Separation (C18) a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (Triple Quadrupole MS) a3->a4 d1 Peak Integration & Quantification a4->d1 d2 Generate Concentration Data d1->d2

Caption: Workflow for LC-MS/MS analysis of Schisandrin C.

Potential Signaling Pathway Involvement

Schisandrin C has been shown to modulate several key cellular signaling pathways, including the PI3K/AKT/mTOR pathway, which is critical for regulating cell growth, proliferation, and autophagy.[7] The detection of its metabolites, such as epoxides, is important as they may also possess biological activity.

G SC Schisandrin C (or its Epoxide) Receptor Cell Surface Receptor SC->Receptor Modulates PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Autophagy Autophagy (Inhibited) mTOR->Autophagy Inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes

Caption: Simplified PI3K/AKT/mTOR pathway modulated by Schisandrin C.

References

Application Note and Protocols: Developing a Cell-Based Assay for Schisandrin C Epoxide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin C, a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra chinensis, has demonstrated a range of pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2][3] Its mechanism of action often involves the induction of apoptosis and modulation of key cellular signaling pathways such as PI3K/Akt and MAPK.[1][4][5][6] This application note provides a comprehensive framework and detailed protocols for developing a cell-based assay to investigate the biological activity of Schisandrin C epoxide, a derivative of Schisandrin C.[7] Given the known activities of the parent compound, this document outlines a systematic approach to assess the potential cytotoxic, pro-apoptotic, and signal-modulating effects of this compound in cancer cell lines.

The following protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies, providing researchers with the necessary tools to characterize the bioactivity of this novel compound.

Data Presentation

Table 1: Summary of Expected Quantitative Data for this compound
Assay TypeCell Line(s)CompoundTime Points (hours)Key Parameter MeasuredExpected Outcome for Active Compound
Cytotoxicity e.g., Bel-7402, MCF-7, HCT 116This compound24, 48, 72IC50 (µM)Dose-dependent decrease in cell viability
Apoptosis e.g., Bel-7402This compound24, 48Percentage of apoptotic cellsIncrease in Annexin V-positive cells
Caspase Activity e.g., Bel-7402This compound12, 24Caspase-3/7, -8, -9 activityIncreased caspase activity
Signaling Pathway Modulation e.g., Bel-7402This compound1, 6, 12, 24Phosphorylation status of key proteins (e.g., Akt, ERK, p38)Altered phosphorylation levels

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cells.[8][9][10]

Materials:

  • Cancer cell line (e.g., Bel-7402, human hepatocarcinoma)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.[11]

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO) and an untreated control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[12][13][14]

Materials:

  • Cancer cell line (e.g., Bel-7402)

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 and 48 hours.

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.[11]

  • Resuspend the cells in 1X Annexin V binding buffer.[11]

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11]

  • Incubate for 15 minutes at room temperature in the dark.[11]

  • Analyze the cells by flow cytometry within one hour to determine the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Caspase Activity Assay

This protocol measures the activity of key executioner caspases (caspase-3/7) and initiator caspases (caspase-8, caspase-9) to confirm the apoptotic pathway.[13][15]

Materials:

  • Cancer cell line

  • This compound

  • 96-well white, clear-bottom plates

  • Caspase-Glo® 3/7, 8, and 9 Assay Systems (or equivalent)

  • Luminometer

Protocol:

  • Seed cells in a 96-well white plate at a suitable density.

  • Treat cells with this compound for various time points (e.g., 12, 24 hours).

  • Add the Caspase-Glo® reagent directly to the wells according to the manufacturer's instructions.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer. An increase in luminescence indicates higher caspase activity.

Signaling Pathway Analysis (Western Blotting)

This protocol is used to investigate the effect of this compound on key signaling pathways like PI3K/Akt and MAPK.[16][17][18]

Materials:

  • Cancer cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound for different time points (e.g., 1, 6, 12, 24 hours).

  • Lyse the cells and determine the protein concentration using a BCA assay.[16]

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1-2 hours at room temperature.[11]

  • Incubate the membrane with primary antibodies overnight at 4°C.[11]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin) and the total protein.

Visualizations

experimental_workflow cluster_assays Cell-Based Assays cytotoxicity Cytotoxicity Assay (MTT) data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis apoptosis Apoptosis Assay (Annexin V/PI) apoptosis->data_analysis caspase Caspase Activity Assay caspase->data_analysis western_blot Signaling Pathway Analysis (Western Blot) western_blot->data_analysis start Cancer Cell Culture treatment Treatment with this compound start->treatment treatment->cytotoxicity treatment->apoptosis treatment->caspase treatment->western_blot signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras MKK MKK3/6 RTK->MKK Akt Akt PI3K->Akt Apoptosis_regulators Bcl-2 Family Regulation Akt->Apoptosis_regulators Inhibition Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription Modulation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription p38 p38 MKK->p38 p38->Transcription Schisandrin This compound (Hypothesized Target) Schisandrin->PI3K Schisandrin->ERK Schisandrin->p38

References

Application Notes and Protocols for In Vivo Experimental Design of Schisandrin C Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Schisandrin (B1198587) C, a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1][2][3] This document provides detailed application notes and protocols for designing and conducting in vivo experiments to investigate the therapeutic potential of Schisandrin C. The protocols are compiled from various preclinical studies and are intended for researchers, scientists, and professionals in drug development. While the user specified "Schisandrin C epoxide," the available scientific literature primarily focuses on Schisandrin C. The following protocols are based on the extensive research available for Schisandrin C and can be adapted for the study of its derivatives or metabolites.

Pharmacokinetic Studies

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of Schisandrin C.

Protocol: Pharmacokinetic Analysis of Schisandrin C in Rats

This protocol is adapted from studies investigating the pharmacokinetics of schisandrins in rodents.[4][5][6][7][8]

1.1. Animal Model:

  • Species: Male Sprague-Dawley rats[6][8][9][10]

  • Weight: 240–300 g[9][10]

  • Housing: Controlled environment at 25±2°C with a 12-hour light/dark cycle.[9][10] Animals should have free access to food and water and be acclimatized for at least one week before the experiment.[9][10]

1.2. Drug Administration:

  • Formulation: Schisandrin C can be dissolved in a suitable vehicle such as a mixture of 35% acetonitrile (B52724) and 0.1% trifluoroacetic acid or other appropriate solvents.[9][10]

  • Routes of Administration:

    • Oral (p.o.): Administration by oral gavage. Dosages from published studies on related compounds range from 3 g/kg to 10 g/kg for Schisandra chinensis products.[4] For purified Schisandrin C, dose adjustments would be necessary.

    • Intravenous (i.v.): For determining absolute bioavailability. A typical dosage for a related compound, schizandrin (B1681555), was 10 mg/kg.[5]

1.3. Sample Collection:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, 480, and 720 minutes) post-dosing.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

1.4. Bioanalytical Method:

  • Method: A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is recommended for the quantification of Schisandrin C in plasma.[4][5]

  • Sample Preparation: Liquid-liquid extraction is a common method for plasma sample preparation.[5]

  • Validation: The method should be validated for linearity, accuracy, precision, stability, and recovery according to regulatory guidelines.[4][5] The linear range for schizandrin in rat plasma has been reported as 5.0–1000 ng/mL.[4][5]

1.5. Data Analysis:

  • Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), and half-life (t1/2) are calculated using non-compartmental analysis software.

Table 1: Pharmacokinetic Parameters of Schizandrin in Rats (Oral Administration of S. chinensis Products) [4]

Dosage of S. chinensis ProductCmax (μg/mL)AUC (min*ng/mL)
3 g/kg0.08 ± 0.0717.58 ± 12.31
10 g/kg0.15 ± 0.0928.03 ± 14.29

Efficacy Studies

Efficacy studies are designed to evaluate the therapeutic effects of Schisandrin C in relevant animal models of disease.

Liver Fibrosis Model

Schisandrin C has shown protective effects against liver injury and fibrosis.[1][11]

Protocol: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice [1]

2.1.1. Animal Model:

  • Species: Male C57BL/6J mice[1]

  • Weight: 18-22 g

2.1.2. Experimental Design:

  • Mice are randomly divided into groups: control, CCl4 model, and CCl4 + Schisandrin C treatment groups (at different doses).

  • Liver fibrosis is induced by intraperitoneal injection of CCl4 (dissolved in olive oil) twice a week for several weeks.

  • Schisandrin C is administered orally daily for the duration of the study.

2.1.3. Efficacy Endpoints:

  • Serum Biochemistry: Measurement of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin (B190676) (TBIL) levels.[1]

  • Histopathology: Liver tissues are collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess liver structure and collagen deposition.[1]

  • Fibrosis Markers: Quantification of hydroxyproline (B1673980) content in the liver.[1] Western blot or immunohistochemistry for α-smooth muscle actin (α-SMA) and type I collagen.[1]

  • Gene Expression: Real-time quantitative PCR (RT-qPCR) to measure the mRNA levels of inflammatory and fibrotic genes.[1]

Table 2: Effect of Schizandrin C on Serum Markers in CCl4-Induced Liver Fibrosis in Mice [1]

GroupALT (U/L)AST (U/L)TBIL (μmol/L)
Control(baseline values)(baseline values)(baseline values)
CCl4 ModelSignificantly IncreasedSignificantly IncreasedSignificantly Increased
CCl4 + Schizandrin CSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
Neuroprotection Model

Studies on related compounds like Schisandrin B suggest neuroprotective potential.[9][10][12]

Protocol: Amyloid-β (Aβ)-Induced Neurotoxicity in Rats [9][10][12]

2.2.1. Animal Model:

  • Species: Male Sprague-Dawley rats[9][10]

  • Weight: 240–300 g[9][10]

2.2.2. Experimental Design:

  • Aβ (1-40) peptide is infused intracerebroventricularly (ICV) using a mini-osmotic pump to induce neurotoxicity.[9][10][12]

  • Rats are co-administered with Schisandrin C (e.g., 25 and 50 mg/kg) orally for the duration of the infusion (e.g., 26 days).[12]

  • A control group receives vehicle infusion and treatment.[9][10]

2.2.3. Efficacy Endpoints:

  • Behavioral Tests: Morris water maze or step-through passive avoidance tests to assess learning and memory.[12]

  • Biochemical Assays: Measurement of oxidative stress markers (e.g., malondialdehyde, glutathione) and antioxidant enzyme activities (e.g., superoxide (B77818) dismutase) in brain tissue.[9]

  • Inflammatory Markers: ELISA or RT-qPCR for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cortex.[9]

  • Western Blot Analysis: To assess the expression of proteins involved in signaling pathways such as RAGE/NF-κB/MAPK.[9][10]

Table 3: Effect of Schisandrin B on Inflammatory Markers in Aβ-Infused Rats [9]

GroupTNF-α mRNA ExpressionIL-1β mRNA ExpressionIL-6 mRNA Expression
ControlBaselineBaselineBaseline
Aβ-infusedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Aβ + Sch B (25 mg/kg)Significantly AttenuatedSignificantly AttenuatedSignificantly Attenuated
Aβ + Sch B (50 mg/kg)Significantly AttenuatedSignificantly AttenuatedSignificantly Attenuated

Toxicity Studies

Preliminary toxicity information can be gathered from acute and sub-chronic toxicity studies.

Protocol: Acute Toxicity Study in Zebrafish Larvae

This protocol is based on studies evaluating the toxicity of related compounds.[13][14]

3.1. Animal Model:

  • Species: Zebrafish (Danio rerio) larvae.

3.2. Experimental Design:

  • Fertilized zebrafish embryos are exposed to a range of concentrations of Schisandrin C.

  • Developmental toxicity endpoints are observed at specific time points (e.g., 24, 48, 72, 96 hours post-fertilization).

3.3. Endpoints:

  • Hatching Rate: The number of hatched embryos is counted at different time points.[13]

  • Survival Rate: Mortality is recorded daily.

  • Morphological Abnormalities: Larvae are examined for developmental defects such as pericardial edema, yolk sac edema, and spinal curvature.[13]

Signaling Pathway Analysis

In vivo studies often investigate the molecular mechanisms underlying the observed therapeutic effects.

NF-κB and MAPK Signaling in Liver Fibrosis

Schizandrin C has been shown to regulate lipid metabolism and inflammation in liver fibrosis through the NF-κB and p38/ERK MAPK signaling pathways.[1]

Protocol: Western Blot Analysis of Signaling Proteins

4.1.1. Sample Preparation:

  • Liver tissue samples are homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

4.1.2. Western Blotting:

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of IκB-Kinase-β, NF-κB p65, p38 MAPK, and ERK.

  • After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using a chemiluminescence detection system.

Diagram 1: Schisandrin C Regulation of NF-κB and MAPK Pathways in Liver Fibrosis

G cluster_CCl4 CCl4-induced Liver Injury cluster_signaling Intracellular Signaling cluster_response Cellular Response CCl4 CCl4 IKK IKK-β CCl4->IKK activates p38 p38 MAPK CCl4->p38 activates ERK ERK CCl4->ERK activates NFkB NF-κB p65 IKK->NFkB activates Inflammation Inflammation (e.g., TNF-α, IL-1β) NFkB->Inflammation promotes p38->Inflammation promotes ERK->Inflammation promotes Fibrosis Fibrosis (α-SMA, Collagen I) Inflammation->Fibrosis leads to SchisandrinC Schisandrin C SchisandrinC->IKK inhibits SchisandrinC->p38 inhibits phosphorylation SchisandrinC->ERK inhibits phosphorylation

Caption: Schisandrin C inhibits liver fibrosis via NF-κB and MAPK pathways.

TGF-β Signaling in Renal Fibrosis

Schisandrin C has been identified as a potential active ingredient against renal fibrosis by regulating the TGF-β signaling pathway.[11][15]

Diagram 2: Schisandrin C and TGF-β Signaling in Renal Fibrosis

G cluster_stimulus Fibrotic Stimulus cluster_receptor Receptor Complex cluster_intracellular Intracellular Cascade cluster_response Cellular Outcome TGFB TGF-β TGFBR1 TGFBR1 TGFB->TGFBR1 binds to Smads Smad proteins TGFBR1->Smads phosphorylates ECM Extracellular Matrix (Collagen, α-SMA) Smads->ECM induces expression of SchisandrinC Schisandrin C SchisandrinC->TGFBR1 inhibits

Caption: Schisandrin C may inhibit renal fibrosis by targeting TGFBR1.

PI3K/AKT/mTOR Autophagy Pathway in Atherosclerosis

Network pharmacology studies suggest that Schisandrin C may have a role in the prevention and treatment of atherosclerosis by interfering with the PI3K/AKT/mTOR autophagy pathway.[16]

Diagram 3: Proposed Experimental Workflow for Atherosclerosis Study

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis AnimalModel Atherosclerosis Model (e.g., ApoE-/- mice on a high-fat diet) Grouping Grouping: - Control - Model - Schisandrin C (low dose) - Schisandrin C (high dose) AnimalModel->Grouping Treatment Daily oral administration of Schisandrin C Grouping->Treatment Blood Blood Analysis: - Lipid profile - Inflammatory cytokines Treatment->Blood Tissue Aortic Tissue Analysis: - Plaque area (Oil Red O staining) - Western blot for PI3K, AKT, mTOR, Beclin-1, LC3 Treatment->Tissue

Caption: Workflow for in vivo study of Schisandrin C in atherosclerosis.

References

Application Notes and Protocols for Testing the Anti-inflammatory Effects of Schisandrin C Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin (B1198587) C, a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, has demonstrated significant anti-inflammatory properties. Its therapeutic potential is attributed to its ability to modulate key inflammatory signaling pathways and reduce the production of pro-inflammatory mediators. This document provides a comprehensive set of protocols to investigate the anti-inflammatory effects of Schisandrin C epoxide, a derivative of Schisandrin C, in a laboratory setting. The primary model system described here is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a widely accepted in vitro model for studying inflammation.

The anti-inflammatory activity of Schisandrin C and its derivatives is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3] Activation of these pathways by inflammatory stimuli like LPS leads to the transcription and release of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Schisandrin C has been shown to suppress the production of these inflammatory molecules, highlighting its potential as a therapeutic agent for inflammatory diseases.[1][2][4][5][6][7]

These application notes offer detailed experimental procedures, data presentation guidelines, and visual representations of the underlying molecular pathways and experimental workflows to facilitate the systematic evaluation of this compound's anti-inflammatory efficacy.

Data Presentation: Effects of Schisandrin C on Inflammatory Mediators

The following tables summarize the dose-dependent inhibitory effects of Schisandrin C on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. This data is provided as a representative example of the expected outcomes when testing Schisandrin C and its derivatives.

Table 1: Effect of Schisandrin C on Nitric Oxide (NO) Production

TreatmentConcentration (µM)NO Production (% of LPS Control)IC50 (µM)
Control-< 5%-
LPS (1 µg/mL)-100%-
Schisandrin C + LPS1~80%8.5 ± 0.5
10~40%
30~15%

Note: Data is for Schisandrin C as a representative compound. IC50 value is reported for the inhibition of NO production in LPS-induced RAW 264.7 cells.[8]

Table 2: Effect of Schisandrin C on Pro-inflammatory Cytokine Production

TreatmentConcentration (µM)TNF-α (% of LPS Control)IL-6 (% of LPS Control)IL-1β (% of LPS Control)
Control-< 10%< 10%< 10%
LPS (1 µg/mL)-100%100%100%
Schisandrin C + LPS1Significantly ReducedSignificantly ReducedSignificantly Reduced
10Significantly ReducedSignificantly ReducedSignificantly Reduced
100Significantly ReducedSignificantly ReducedSignificantly Reduced

Note: Data is for Schisandrin C as a representative compound. Significant reduction in cytokine levels was observed at the tested concentrations in LPS-stimulated RAW 264.7 macrophages.[1]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cellular Response to Inflammatory Stimulus cluster_1 Inhibitory Action of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway AP1 AP-1 MAPK_pathway->AP1 NFkB NF-κB (p65) NFkB_pathway->NFkB nucleus Nucleus AP1->nucleus NFkB->nucleus cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) nucleus->cytokines inflammation Inflammation cytokines->inflammation Schisandrin This compound Schisandrin->MAPK_pathway Inhibits Schisandrin->NFkB_pathway Inhibits

Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.

G cluster_assays Perform Assays start Start: Culture RAW 264.7 Cells seed_plate Seed Cells into Plates start->seed_plate pre_treat Pre-treat with this compound seed_plate->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate for Specified Time stimulate->incubate cell_viability Cell Viability Assay (MTT) incubate->cell_viability no_assay Nitric Oxide Assay (Griess) incubate->no_assay cytokine_assay Cytokine/PGE2 Assay (ELISA) incubate->cytokine_assay protein_analysis Western Blot Analysis incubate->protein_analysis data_analysis Data Analysis and Interpretation cell_viability->data_analysis no_assay->data_analysis cytokine_assay->data_analysis protein_analysis->data_analysis end End: Report Findings data_analysis->end

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the maintenance of RAW 264.7 macrophage cells and the procedure for treating them with this compound and LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (stock solution in sterile PBS)

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 24-well, 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Maintenance: Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a cell scraper (RAW 264.7 cells are semi-adherent). Resuspend the cells in fresh medium and passage at a 1:5 to 1:10 ratio.

  • Seeding for Experiments: Seed the cells in appropriate culture plates (e.g., 1 x 10^5 cells/well in a 96-well plate for viability assays, 5 x 10^5 cells/well in a 24-well plate for NO and cytokine assays, and 2 x 10^6 cells/well in a 6-well plate for Western blotting) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • After pre-treatment, stimulate the cells with LPS (typically 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis). Include a negative control group (no LPS) and a positive control group (LPS alone).

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability of RAW 264.7 cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C in the dark.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Measurement (Griess Assay)

This protocol measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • Cell culture supernatants from treated cells

  • Griess Reagent:

  • Sodium nitrite (NaNO2) standard solution (for standard curve)

  • 96-well plate

  • Microplate reader

Procedure:

  • Collect 50 µL of cell culture supernatant from each well of the 24-well plate and transfer to a new 96-well plate.

  • Prepare a standard curve using serial dilutions of the sodium nitrite standard solution (e.g., 0-100 µM).

  • Add 50 µL of Solution A to each well containing the supernatant or standard.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Solution B to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Measurement of Pro-inflammatory Cytokines and PGE2 (ELISA)

This protocol quantifies the levels of TNF-α, IL-6, IL-1β, and PGE2 in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Materials:

  • Cell culture supernatants from treated cells

  • Commercially available ELISA kits for TNF-α, IL-6, IL-1β, and PGE2

  • Microplate reader

Procedure:

  • Collect the cell culture supernatants after treatment.

  • Perform the ELISA according to the manufacturer's instructions provided with the specific kit.

  • The general principle involves the capture of the cytokine/PGE2 by a specific antibody coated on the plate, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the recommended wavelength (typically 450 nm).

  • Calculate the concentration of the cytokine/PGE2 in the samples based on the standard curve generated with the provided standards.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol is used to assess the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Treated cells in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 3)

  • HRP-conjugated secondary antibodies (see Table 3)

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Table 3: Recommended Antibodies for Western Blot Analysis

PathwayTarget ProteinTypeHostRecommended Secondary Antibody
NF-κBPhospho-p65 (Ser536)Rabbit Polyclonal/MonoclonalRabbitAnti-rabbit IgG, HRP-linked
Total p65Rabbit/Mouse MonoclonalRabbit/MouseAnti-rabbit/mouse IgG, HRP-linked
Phospho-IκBα (Ser32)Rabbit MonoclonalRabbitAnti-rabbit IgG, HRP-linked
Total IκBαRabbit/Mouse MonoclonalRabbit/MouseAnti-rabbit/mouse IgG, HRP-linked
MAPKPhospho-p38 (Thr180/Tyr182)Rabbit MonoclonalRabbitAnti-rabbit IgG, HRP-linked
Total p38Rabbit/Mouse MonoclonalRabbit/MouseAnti-rabbit/mouse IgG, HRP-linked
Phospho-ERK1/2 (Thr202/Tyr204)Rabbit MonoclonalRabbitAnti-rabbit IgG, HRP-linked
Total ERK1/2Rabbit/Mouse MonoclonalRabbit/MouseAnti-rabbit/mouse IgG, HRP-linked
Phospho-JNK (Thr183/Tyr185)Rabbit MonoclonalRabbitAnti-rabbit IgG, HRP-linked
Total JNKRabbit/Mouse MonoclonalRabbit/MouseAnti-rabbit/mouse IgG, HRP-linked
Loading Controlβ-actin or GAPDHMouse/Rabbit MonoclonalMouse/RabbitAnti-mouse/rabbit IgG, HRP-linked

Procedure:

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin or GAPDH).

References

Application Notes and Protocols for Schisandrin C Epoxide in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin C, a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, and its derivatives have garnered significant interest for their potential neuroprotective properties. These compounds have been shown to exhibit antioxidant, anti-inflammatory, and anti-apoptotic effects in various models of neurodegeneration.[1][2][3] This document provides detailed application notes and experimental protocols for assessing the neuroprotective effects of Schisandrin C epoxide using a panel of common in vitro assays. While specific data for this compound is emerging, the methodologies outlined here are based on established protocols for related compounds like Schisandrin C and Schisandrin B, which have been shown to protect neurons from various insults.[4][5][6][7]

The protocols detailed below will enable researchers to evaluate the efficacy of this compound in protecting neuronal cells from cytotoxicity, oxidative stress, mitochondrial dysfunction, and apoptosis.

Data Presentation

The following table summarizes representative quantitative data for Schisandrin compounds from preclinical studies, offering a comparative framework for new experiments with this compound.

CompoundModelAssayDosage/ConcentrationKey FindingsReference
SchisandrinAβ(1-42)-induced memory impairment in miceY-Maze12, 36 mg/kgSignificantly improved spontaneous alternation behavior.[3]
SchisandrinSTZ-induced Alzheimer's ratsMorris Water Maze20, 40 mg/kgSignificantly decreased escape latency and increased time in the target quadrant.[8]
Schisandrin BAβ(1-40)-infused ratsStep-through test25, 50 mg/kgSignificantly improved behavioral performance.[6][7]
Schisandrin BAβ(1-40)-infused ratsAβ level in cortex25, 50 mg/kgDecreased Aβ levels from 34±7 pg/ml to 22±7 and 18±11 pg/ml, respectively.[7]
Schisandrin CAβ(1-42)-induced Alzheimer's disease miceCholinesterase (ChE) activityNot specifiedSignificantly inhibited total ChE activity.[1]
Schisandrin CAβ(1-42)-induced Alzheimer's disease miceAntioxidant enzymes (SOD, GSH-px)Not specifiedSignificantly increased SOD and GSH-px activity.[1]
SchisandrinAβ(1-42) oligomer-treated rat primary hippocampal neuronsMitochondrial membrane potential2 µg/mLSignificantly alleviated the loss of mitochondrial membrane potential.[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9][10]

Materials:

  • Neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons)

  • 96-well plates

  • This compound

  • Neurotoxic agent (e.g., H₂O₂, glutamate, Aβ oligomers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization solution[9]

  • Microplate reader

Protocol:

  • Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[10]

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Induce cytotoxicity by adding the neurotoxic agent and incubate for the desired period (e.g., 24 hours).

  • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the MTT solution.

  • Add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[9][10]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[9]

Cytotoxicity Assay (LDH Release Assay)

The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[11][12]

Materials:

  • Neuronal cells and culture reagents

  • 96-well plates

  • This compound and neurotoxic agent

  • LDH detection kit (or individual reagents: NADH, sodium pyruvate)[13][14]

  • Cell lysis solution (e.g., 0.5% Triton X-100)[13]

  • Microplate reader

Protocol:

  • Plate and treat cells with this compound and the neurotoxic agent as described in the MTT assay protocol.

  • After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[13][15]

  • To determine the maximum LDH release (positive control), add lysis solution to control wells and incubate for 20-30 minutes.[13]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions. A common method involves a mixture containing NADH and sodium pyruvate.[13][14]

  • Add 50-100 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate in the dark at room temperature for up to 30 minutes.[15]

  • Stop the reaction by adding a stop solution (e.g., 1M acetic acid) if required by the kit.[15]

  • Measure the absorbance at 490 nm using a microplate reader.[12][15]

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Sample OD - Medium Background OD) / (Maximum LDH Release OD - Medium Background OD) x 100.

Reactive Oxygen Species (ROS) Production Assay

This assay measures intracellular ROS levels using a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).[16] Inside the cell, esterases cleave the acetate (B1210297) groups, and subsequent oxidation by ROS yields the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[17]

Materials:

  • Neuronal cells

  • Black 96-well plates

  • This compound and neurotoxic agent/ROS inducer

  • H₂DCFDA (DCFH-DA) probe

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed and treat cells as previously described.

  • Wash the cells with warm PBS or serum-free medium.

  • Load the cells with 10 µM H₂DCFDA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.[16][17]

  • Remove the H₂DCFDA solution and wash the cells twice with PBS.

  • Add 100 µL of PBS or medium to each well.

  • Measure the fluorescence intensity at an excitation wavelength of ~485-495 nm and an emission wavelength of ~520-530 nm.[16][17]

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

The JC-1 assay is used to monitor mitochondrial health. JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains as monomers and emits green fluorescence.[18][19] The ratio of red to green fluorescence is used as an indicator of mitochondrial health.[18]

Materials:

  • Neuronal cells

  • Black 96-well plates

  • This compound and agent that induces mitochondrial depolarization (e.g., CCCP as a positive control)[18][20]

  • JC-1 dye solution

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Protocol:

  • Plate and treat cells as described in previous protocols.

  • Remove the culture medium and wash the cells with warm PBS.

  • Add the JC-1 staining solution (typically 1-10 µM in culture medium) to each well.[19]

  • Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[18][20][21]

  • Remove the staining solution and wash the cells with assay buffer or PBS.[21]

  • Add 100 µL of assay buffer to each well.

  • Measure the fluorescence intensity for both JC-1 aggregates (red) at Ex/Em ~535-560/590-610 nm and monomers (green) at Ex/Em ~485/530 nm.[18][20][21]

  • The ratio of red to green fluorescence is calculated to determine the change in mitochondrial membrane potential.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[22][23] The cleavage of caspases (e.g., caspase-3, caspase-9) is a hallmark of apoptosis.[24][25]

Materials:

  • Neuronal cells

  • This compound and apoptosis-inducing agent

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture and treat neuronal cells with this compound and an apoptosis-inducing agent.

  • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[22]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize them to a loading control like β-actin.

Visualization of Pathways and Workflows

Signaling Pathway of Schisandrin's Neuroprotective Effect

G cluster_stress Cellular Stress cluster_schisandrin Intervention cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Neurotoxic Insult Neurotoxic Insult ROS ROS Mitochondrial Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial Dysfunction This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates This compound->Mitochondrial Dysfunction Inhibits Apoptosis Apoptosis This compound->Apoptosis Inhibits ARE ARE Nrf2->ARE Binds to HO-1 HO-1 ARE->HO-1 Upregulates Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Upregulates HO-1->ROS Scavenges Neuroprotection Neuroprotection HO-1->Neuroprotection Antioxidant Enzymes->ROS Scavenges Antioxidant Enzymes->Neuroprotection Mitochondrial Dysfunction->Apoptosis

Caption: Proposed signaling pathway for the neuroprotective effects of this compound.

Experimental Workflow for Assessing Neuroprotection

G cluster_assays Neuroprotection Assays start Start: Culture Neuronal Cells treatment Treatment Groups: 1. Control 2. Neurotoxin only 3. This compound + Neurotoxin 4. This compound only start->treatment incubation Incubate for a defined period treatment->incubation viability Cell Viability (MTT Assay) incubation->viability cytotoxicity Cytotoxicity (LDH Assay) incubation->cytotoxicity ros Oxidative Stress (ROS Assay) incubation->ros mmp Mitochondrial Health (JC-1 Assay) incubation->mmp apoptosis Apoptosis Markers (Western Blot) incubation->apoptosis data_analysis Data Analysis and Interpretation viability->data_analysis cytotoxicity->data_analysis ros->data_analysis mmp->data_analysis apoptosis->data_analysis conclusion Conclusion on Neuroprotective Efficacy data_analysis->conclusion

Caption: General experimental workflow for evaluating the neuroprotective effects of this compound.

References

Application Notes and Protocols for Schisandrin C in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Schisandrin C, a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, has emerged as a compound of significant interest in oncological research.[1][2] Extensive studies have demonstrated its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and antioxidant effects.[1][3] In cancer cell line studies, Schisandrin C has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis.[4][5] These anti-neoplastic effects are attributed to its ability to modulate critical cellular signaling pathways, making it a promising candidate for further investigation in drug development.[2]

Recent research has also highlighted the role of Schisandrin C in enhancing anti-tumor immunity. It has been found to activate the type I interferon (IFN) response via the cGAS-STING pathway, which leads to an increase in T cell and NK cell presence within the tumor microenvironment.[6][7] This immunomodulatory property suggests that Schisandrin C could not only act as a direct anti-cancer agent but also as an adjuvant to sensitize tumors to chemotherapy.[6][7]

These application notes provide a comprehensive overview of the use of Schisandrin C in cancer cell line research, summarizing key quantitative data and detailing essential experimental protocols to guide researchers in their studies.

Data Presentation

The anti-proliferative and pro-apoptotic effects of Schisandrin C have been quantified in various cancer cell lines. The following tables summarize the key findings from published studies.

Table 1: Inhibitory Concentration (IC50) of Schisandrin C in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
U937Human LeukemiaNot specified, but dose-dependent inhibition shown up to 100 µM48
Bel-7402Hepatocellular CarcinomaSelective activity notedNot specified
Bcap37Breast CancerLower activity compared to Bel-7402Not specified
KB-3-1Nasopharyngeal CarcinomaLower activity compared to Bel-7402Not specified
YD-38Oral Squamous Cell Carcinoma>20 µM (Non-cytotoxic concentration used for cytoprotective studies)24

(Data sourced from references[4][8])

Table 2: Effects of Schisandrin C on Cell Cycle Regulation in U937 Leukemia Cells

Treatment Concentration (µM)Duration (h)Effect on Cell CycleKey Protein Modulation
25 - 10072Induction of G1 phase arrestDown-regulation: Cyclin D1, Cyclin E, CDK4, E2FsUp-regulation: p21(WAF1/CIP1)

(Data sourced from reference[1])

Table 3: Modulation of Apoptosis-Related Proteins by Schisandrin C in U937 Leukemia Cells

Treatment Concentration (µM)Duration (h)Pro-Apoptotic EffectsAnti-Apoptotic Effects
25 - 10048Activation: Caspase-9, Caspase-3Induction: PARP degradationDown-regulation: Bcl-2, Bcl-xL

(Data sourced from reference[1])

Experimental Protocols & Visualizations

Detailed protocols for key experiments are provided below, along with workflow and signaling pathway diagrams generated using Graphviz (DOT language) to visually represent the processes.

General Experimental Workflow

The following diagram outlines a standard workflow for evaluating the anti-cancer effects of Schisandrin C in a selected cancer cell line.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_stock Prepare Schisandrin C Stock Solution (in DMSO) treatment Treat Cells with Schisandrin C (Varying Concentrations & Times) prep_stock->treatment cell_culture Culture Cancer Cell Line (e.g., U937, A549) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot calc_ic50 Calculate IC50 viability->calc_ic50 quant_apoptosis Quantify Apoptotic Cells apoptosis->quant_apoptosis analyze_cycle Analyze Cell Cycle Distribution cell_cycle->analyze_cycle analyze_protein Analyze Protein Levels western_blot->analyze_protein G cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade SchisandrinC Schisandrin C Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) SchisandrinC->Bcl2 Inhibits Expression Bax Bax / Bad (Pro-apoptotic) SchisandrinC->Bax No Change (Ratio Increases) Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G cluster_G1S G1/S Transition Control SchisandrinC Schisandrin C p21 p21 (WAF1/CIP1) SchisandrinC->p21 Upregulates CyclinD_CDK4 Cyclin D1 / CDK4 SchisandrinC->CyclinD_CDK4 Downregulates CyclinE Cyclin E SchisandrinC->CyclinE Downregulates p21->CyclinD_CDK4 Inhibits pRB pRB Phosphorylation CyclinD_CDK4->pRB Phosphorylates CyclinE->pRB E2F E2F Release pRB->E2F Sequesters S_Phase S Phase Entry E2F->S_Phase Promotes G1_Arrest G1 Phase Arrest

References

Application Notes and Protocols: Schisandrin C Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: Initial research indicates a significant lack of publicly available scientific literature specifically detailing the therapeutic effects, mechanisms of action, and experimental protocols for Schisandrin C epoxide . The vast majority of research focuses on its precursor, Schisandrin C. Therefore, the following application notes and protocols are based on the known biological activities of Schisandrin C and serve as a predictive framework for potential research directions for this compound. All experimental details provided are generalized protocols that would require optimization for the specific compound.

Introduction

This compound is a natural lignan (B3055560) found in the seeds of Clerodendron inerme.[1] While research on this specific epoxide derivative is limited, its parent compound, Schisandrin C, isolated from Schisandra chinensis, has been extensively studied for its diverse pharmacological activities. These include anti-inflammatory, antioxidant, and hepatoprotective effects.[2][3][4][5] This document outlines potential therapeutic applications and proposes experimental protocols to investigate the biological activities of this compound, drawing parallels from the known functions of Schisandrin C.

Potential Therapeutic Applications

Based on the activities of Schisandrin C, this compound may be a valuable therapeutic agent for a range of conditions, including:

  • Liver Disease: Schisandrin C has demonstrated protective effects against liver fibrosis by regulating lipid metabolism and inflammation.[2]

  • Inflammatory Disorders: Schisandrin C exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators.[3][4]

  • Metabolic Syndrome: Studies on Schisandrin C suggest a role in regulating lipid accumulation and adipogenesis, indicating potential for treating obesity and related metabolic disorders.[6]

  • Atherosclerosis: Schisandrin C has been shown to interfere with the PI3K/AKT/mTOR autophagy pathway, which is implicated in the pathogenesis of atherosclerosis.[7]

Data Presentation

Table 1: Reported Bioactivities of Schisandrin C (as a proxy for potential this compound activity)
Biological EffectModel SystemKey FindingsReference
Anti-hepatic fibrosisCCl4-induced mouse modelDecreased serum ALT, AST, and total bilirubin; reduced collagen accumulation.[2]
Anti-inflammatoryLPS-stimulated human dental pulp cellsInhibited IL-1β, TNF-α, ICAM-1, VCAM-1, MMP-2, MMP-9, NO, and ROS production.[3]
AntioxidantH2O2-treated C2C12 skeletal muscle cellsEnhanced antioxidant activity and reduced reactive oxygen species (ROS).[4]
Inhibition of Lipid Accumulation3T3-L1 adipocytesMarkedly decreased adipocyte differentiation and triglyceride content.[6]
Interference with Autophagy Pathwayox-LDL-induced HUVECsModulated the PI3K/AKT/mTOR signaling pathway.[7]

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity in Macrophages

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • ELISA kits for TNF-α and IL-6

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay (MTT):

    • Seed cells in a 96-well plate at a density of 1 x 105 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add DMSO to dissolve formazan (B1609692) crystals and measure absorbance at 570 nm.

  • Cytokine Measurement (ELISA):

    • Seed cells in a 24-well plate at a density of 5 x 105 cells/well and incubate for 24 hours.

    • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Protocol 2: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on key signaling pathways, such as NF-κB and MAPK, involved in inflammation.

Materials:

  • Treated cell lysates from Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Methodology:

  • Protein Extraction: Lyse the treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an ECL substrate and an imaging system.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_western_blot Western Blot Analysis Culture RAW 264.7 Culture Treatment This compound + LPS Stimulation Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT ELISA ELISA (Cytokine Levels) Treatment->ELISA Lysis Cell Lysis Treatment->Lysis Quant Protein Quantification Lysis->Quant WB SDS-PAGE & Blotting Quant->WB Analysis Signaling Pathway Analysis WB->Analysis

Caption: Experimental workflow for investigating the anti-inflammatory effects of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NFkB IκB-NF-κB IKK->NFkB Phosphorylation of IκB pNFkB p-NF-κB NFkB->pNFkB Release of NF-κB Nucleus Nucleus pNFkB->Nucleus Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Transcription SCE Schisandrin C Epoxide SCE->IKK Inhibition

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

mapk_pathway Stimulus External Stimuli (e.g., LPS, Oxidative Stress) TAK1 TAK1 Stimulus->TAK1 MKKs MKK3/6, MKK4/7 TAK1->MKKs MAPKs p38, JNK, ERK MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Nucleus Nucleus AP1->Nucleus Inflammation Inflammatory Response Nucleus->Inflammation SCE Schisandrin C Epoxide SCE->MAPKs Inhibition

Caption: Potential inhibitory mechanism of this compound on the MAPK signaling cascade.

References

Application Notes and Protocols for Enhancing Schisandrin C Epoxide Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of formulation strategies aimed at overcoming the challenges associated with the oral delivery of Schisandrin C epoxide. Due to the limited publicly available data specifically for this compound, the information herein is based on established strategies for the closely related and well-studied lignans (B1203133) from Schisandra chinensis, such as Schisandrin C, Schisandrin, and Schisandrin B. These compounds share similar physicochemical properties, including poor water solubility and extensive first-pass metabolism, which are the primary contributors to their low oral bioavailability.

The following sections detail promising formulation approaches, present relevant data, and provide detailed experimental protocols to guide research and development efforts.

The Challenge: Low Oral Bioavailability of Schisandra Lignans

Lignans derived from Schisandra chinensis, including Schisandrin C and its analogues, exhibit potent pharmacological activities. However, their therapeutic potential is significantly hampered by poor oral bioavailability. Studies on related compounds like schizandrin (B1681555) have reported an oral bioavailability of as low as 15.56% in rats.[1][2] This is primarily attributed to two key factors:

  • Poor Aqueous Solubility: These lipophilic compounds have limited solubility in gastrointestinal fluids, leading to a low dissolution rate, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: After absorption from the gut, a significant portion of the compound is metabolized in the liver before it can reach systemic circulation, further reducing its bioavailability.[3]

Formulation Strategies for Bioavailability Enhancement

To address these limitations, advanced formulation strategies can be employed. The primary goal is to increase the solubility and dissolution rate of the compound in the gastrointestinal tract and/or facilitate its absorption through the lymphatic system, thereby bypassing the hepatic first-pass metabolism. Two highly effective strategies are lipid-based and polymer-based formulations.

Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.

Mechanism of Bioavailability Enhancement:

  • Enhanced Solubilization: The drug is pre-dissolved in the lipidic vehicle, circumventing the dissolution step.

  • Improved Absorption: The small droplet size of the resulting emulsion provides a large surface area for drug absorption.

  • Lymphatic Transport: Lipid-based formulations can promote lymphatic uptake, which allows a portion of the drug to bypass the liver and avoid first-pass metabolism.

Polymer-Based Formulations: Solid Dispersions

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state. Hydrophilic polymers like Poloxamers or Polyvinylpyrrolidone (PVP) are commonly used as carriers.

Mechanism of Bioavailability Enhancement:

  • Reduced Particle Size: The drug is molecularly dispersed within the polymer matrix.

  • Increased Wettability and Dispersibility: The hydrophilic carrier enhances the wettability of the hydrophobic drug.

  • Amorphous State: The drug may exist in a higher-energy amorphous state, which has greater solubility and a faster dissolution rate compared to the crystalline form.

Data Presentation

The following tables summarize quantitative data from studies on related Schisandra lignans, demonstrating the effectiveness of advanced formulation strategies.

Table 1: Pharmacokinetic Parameters of Schizandrin in Rats Following Oral Administration.

FormulationActive CompoundDose (mg/kg)Cmax (µg/mL)AUC (min*µg/mL)Absolute Bioavailability (%)
Pure Compound SuspensionSchizandrin100.08 ± 0.076.71 ± 4.5115.56 ± 10.47
S. chinensis ProductSchizandrin5.2 (equivalent)-17.58 ± 12.3178.42 ± 54.91
S. chinensis ProductSchizandrin17.3 (equivalent)0.15 ± 0.0928.03 ± 14.2937.59 ± 19.16

Data adapted from a study on Schizandrin, demonstrating the inherently low bioavailability of the pure compound.[1][2]

Table 2: Improvement in Dissolution of Schisandrin C with Solid Dispersion Formulation.

FormulationCarrierDissolution Enhancement Factor (vs. Pure Extract)
Lignan-Enriched Extract-1
Solid DispersionPoloxamer 407288

Data from a study on a lignan-enriched fraction from Schisandra chinensis, showing a dramatic increase in the dissolution of Schisandrin C.[4]

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of this compound formulations.

Protocol 1: Preparation of a this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

This protocol is adapted from a successful study on a Schisandra chinensis extract.

Materials:

  • This compound

  • Oil phase: Oleic acid

  • Surfactant: Tween 20

  • Co-surfactant: Transcutol P

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagrams: To identify the optimal concentration ranges of the components, prepare a series of blank SEDDS formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate these mixtures with water and observe the formation of emulsions to map the self-emulsifying region.

  • Preparation of the Final Formulation: Based on the phase diagrams, select an optimized ratio. For example, a previously successful formulation for a Schisandra extract consisted of 20% oleic acid, 65% Tween 20, and 15% Transcutol P (w/w/w).

  • Accurately weigh the required amounts of oleic acid, Tween 20, and Transcutol P into a glass vial.

  • Vortex the mixture until a homogenous, transparent liquid is formed.

  • Add the predetermined amount of this compound to the blank SEDDS formulation.

  • Use a vortex mixer and an ultrasonic bath to facilitate the complete dissolution of the drug in the vehicle. The final product should be a clear, yellowish, oily liquid.

Characterization:

  • Droplet Size Analysis: Dilute the SEDDS formulation with a suitable aqueous medium (e.g., 1000-fold with distilled water) and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

  • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker containing distilled water with gentle stirring and record the time taken for the formation of a stable emulsion.

Protocol 2: Preparation of a this compound Solid Dispersion

This protocol is based on a study that successfully enhanced the dissolution of a Schisandrin C-containing lignan (B3055560) fraction.

Materials:

  • This compound

  • Hydrophilic carrier: Poloxamer 407

  • Solvent: Ethanol (B145695)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Solvent Evaporation Method:

  • Accurately weigh this compound and Poloxamer 407 in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both components completely in a sufficient volume of ethanol in a round-bottom flask.

  • Remove the ethanol using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.

  • Dry the resulting solid mass in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.

  • Grind the dried solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

Characterization:

  • In Vitro Dissolution Study: Perform dissolution testing using a USP dissolution apparatus (e.g., paddle method) in a suitable medium (e.g., simulated gastric fluid or simulated intestinal fluid). Compare the dissolution profile of the solid dispersion to that of the pure drug.

  • Solid-State Characterization: Use techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug within the polymer matrix.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Materials and Methods:

  • Male Sprague-Dawley rats (200-250 g)

  • Test formulations: this compound suspension (control), this compound-loaded SEDDS, or solid dispersion.

  • Oral gavage needles

  • Heparinized microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Handling: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water.

  • Dosing: Divide the rats into groups (n=6 per group). Administer the respective formulations orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Data Analysis:

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.

  • If an intravenous study is also performed, calculate the absolute bioavailability.

Protocol 4: Quantification of this compound in Plasma using LC-MS/MS

Sample Preparation (Liquid-Liquid Extraction):

  • Thaw the plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add an internal standard solution.

  • Add a suitable extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex for 2-5 minutes to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Chromatographic Column: A C18 column (e.g., UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm) is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol (B129727) or acetonitrile) is commonly used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode is generally effective for the sensitive and selective quantification of lignans.

Visualizations

experimental_workflow_sedds cluster_formulation Formulation and Characterization cluster_evaluation In Vivo Evaluation solubility Solubility Screening (Oils, Surfactants) phase_diagram Pseudo-Ternary Phase Diagram solubility->phase_diagram preparation Prepare SEDDS with This compound phase_diagram->preparation characterization Characterize Droplet Size & Emulsification Time preparation->characterization dosing Oral Gavage to Rats characterization->dosing Optimized Formulation sampling Blood Sampling (Time Course) dosing->sampling analysis LC-MS/MS Plasma Analysis sampling->analysis pk_calc Pharmacokinetic Analysis (AUC, Cmax) analysis->pk_calc

Caption: Workflow for SEDDS Formulation and Evaluation.

experimental_workflow_solid_dispersion cluster_formulation Formulation and Characterization cluster_evaluation In Vivo Evaluation dissolution Dissolve Drug & Carrier (e.g., Poloxamer 407) in Solvent evaporation Solvent Evaporation (Rotary Evaporator) dissolution->evaporation drying Vacuum Drying evaporation->drying milling Grinding and Sieving drying->milling characterization Solid-State Characterization (XRD, DSC) & Dissolution Test milling->characterization dosing Oral Gavage to Rats characterization->dosing Optimized Formulation sampling Blood Sampling (Time Course) dosing->sampling analysis LC-MS/MS Plasma Analysis sampling->analysis pk_calc Pharmacokinetic Analysis (AUC, Cmax) analysis->pk_calc

Caption: Workflow for Solid Dispersion Formulation and Evaluation.

ampk_pathway schisandrin_c Schisandrin C ampk AMPK schisandrin_c->ampk Activates p_ampk p-AMPK (Active) ampk->p_ampk Phosphorylation ppar PPARγ p_ampk->ppar Inhibits cebp C/EBPα p_ampk->cebp Inhibits adipogenesis Adipogenesis (Lipid Accumulation) ppar->adipogenesis cebp->adipogenesis

Caption: AMPK Signaling Pathway Activated by Schisandrin C.

pi3k_akt_mtor_pathway schisandrin_c Schisandrin C pi3k PI3K schisandrin_c->pi3k Inhibits akt AKT pi3k->akt Activates mtor mTOR akt->mtor Activates autophagy Autophagy mtor->autophagy Inhibits

Caption: PI3K/AKT/mTOR Pathway Modulated by Schisandrin C.

References

Application Note: Characterizing Novel Epoxide Compounds for Epoxide Hydrolase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Topic: A Framework for Studying Novel Epoxides, such as a Hypothetical Schisandrin C Epoxide, as Substrates or Inhibitors of Epoxide Hydrolase Activity.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epoxide hydrolases (EHs) are critical enzymes in cellular metabolism, playing a key role in the detoxification of xenobiotics and the regulation of endogenous signaling molecules.[1][2] These enzymes catalyze the hydrolysis of reactive epoxides to their corresponding, more water-soluble, and less reactive dihydrodiols.[1][2][3] The EH family includes several forms, most notably the microsomal epoxide hydrolase (mEH or EPHX1) and the soluble epoxide hydrolase (sEH or EPHX2), which differ in their subcellular localization, substrate specificity, and physiological roles.[1][4]

  • Microsomal Epoxide Hydrolase (mEH): Primarily located in the endoplasmic reticulum, mEH is crucial for the metabolism of a wide range of xenobiotic epoxides, including those derived from environmental pollutants and drugs.[1][4]

  • Soluble Epoxide Hydrolase (sEH): Found in the cytosol, sEH is involved in the metabolism of endogenous lipid epoxides, such as epoxyeicosatrienoic acids (EETs), which are important signaling molecules in the regulation of blood pressure and inflammation.[5][6]

Given their roles in drug metabolism and pathophysiology, EHs are significant targets in drug discovery and toxicology. Inhibition of sEH, for example, is being explored as a therapeutic strategy for hypertension and inflammatory diseases by stabilizing beneficial EETs.[7][8] Therefore, characterizing the interaction of novel compounds with EHs is essential.

Schisandrin C is a bioactive lignan (B3055560) isolated from Schisandra chinensis.[9] It is known to undergo extensive metabolism by cytochrome P450 (CYP) enzymes.[1][3][4] While the formation of a "this compound" is plausible given its metabolism by CYPs, its direct use as a tool for studying EH activity is not established in the literature. This document, therefore, provides a generalized framework and detailed protocols for researchers to characterize any novel epoxide compound, using a hypothetical this compound as an illustrative example, to determine if it acts as a substrate or an inhibitor of epoxide hydrolase activity.

Characterization Workflow

The overall workflow for characterizing a novel epoxide involves determining if it is a substrate for EH and/or if it inhibits EH activity.

G cluster_workflow Experimental Workflow Start Novel Epoxide Compound (e.g., this compound) Substrate_Assay Substrate Activity Assay (Measure diol formation) Start->Substrate_Assay Inhibition_Assay Inhibition Assay (Measure activity with known substrate) Start->Inhibition_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Substrate_Assay->Kinetic_Analysis If substrate IC50_Determination IC50 Determination Inhibition_Assay->IC50_Determination If inhibitor Conclusion Characterization Complete: Substrate, Inhibitor, or No Interaction Kinetic_Analysis->Conclusion Mechanism_Study Inhibition Mechanism Study (e.g., Lineweaver-Burk plot) IC50_Determination->Mechanism_Study Mechanism_Study->Conclusion

Caption: Workflow for characterizing a novel epoxide's interaction with epoxide hydrolase.

Experimental Protocols

The following are generalized protocols that can be adapted for the specific novel epoxide compound under investigation. These protocols are based on commonly used methods for assessing EH activity.

Protocol 1: Epoxide Hydrolase Substrate Assay

This assay determines if the novel epoxide is a substrate for EH by measuring the formation of the corresponding diol product over time.

Materials:

  • Recombinant human sEH or mEH (commercially available)

  • Bis-Tris-HCl buffer (25 mM, pH 7.0) containing 0.1 mg/ml BSA

  • Novel epoxide compound stock solution (in DMSO or other suitable solvent)

  • Acetonitrile (B52724) (ACN) for reaction termination

  • Internal standard for LC-MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare the reaction mixture in microcentrifuge tubes by adding the EH buffer.

  • Add the recombinant EH enzyme to the buffer to a final concentration (e.g., 1-10 nM).

  • Pre-incubate the enzyme-buffer mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the novel epoxide substrate at various concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be kept low (<1%).

  • Incubate the reaction at 37°C for a specified time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to HPLC vials for LC-MS/MS analysis to quantify the formation of the diol product.

Data Analysis:

  • Calculate the rate of diol formation (nmol/min/mg protein).

  • Plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

Protocol 2: Epoxide Hydrolase Inhibition Assay

This assay determines if the novel epoxide inhibits EH activity using a known reporter substrate. A fluorogenic substrate is often used for high-throughput screening.

Materials:

  • Recombinant human sEH or mEH

  • Bis-Tris-HCl buffer (25 mM, pH 7.0) containing 0.1 mg/ml BSA

  • Fluorogenic EH substrate, e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (MNPC)

  • Novel epoxide compound (potential inhibitor) stock solutions at various concentrations

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • In a 96-well plate, add the EH buffer.

  • Add the novel epoxide compound at various concentrations (e.g., 0.1 nM to 100 µM). Include a control with no inhibitor.

  • Add the recombinant EH enzyme (e.g., 1 nM final concentration) to each well.

  • Incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate MNPC (e.g., 5 µM final concentration).

  • Immediately measure the fluorescence intensity over time (e.g., every minute for 20 minutes) using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).

Data Analysis:

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the percent inhibition relative to the control without the inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Quantitative Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Kinetic Parameters of a Novel Epoxide as an sEH Substrate

Substrate Enzyme Km (µM) Vmax (nmol/min/mg)
Hypothetical
This compound sEH Data Data
Control Substrate

| 14,15-EET | sEH | ~5 | ~3000 |

Note: Data for the control substrate is approximate and can vary based on experimental conditions.

Table 2: Inhibitory Activity of a Novel Epoxide against sEH

Compound IC50 (nM) Inhibition Type Ki (nM)
Hypothetical
This compound Data Data Data
Control Inhibitor

| AUDA | ~5 | Competitive | ~3 |

Note: Data for the control inhibitor is approximate and can vary based on experimental conditions.

Signaling Pathway Context

The activity of sEH is critical in the arachidonic acid cascade, where it metabolizes EETs. Inhibiting sEH can increase the levels of EETs, which have anti-inflammatory and vasodilatory effects.

G cluster_pathway Arachidonic Acid Cascade and sEH Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs EETs (Epoxyeicosatrienoic acids) CYP_Epoxygenase->EETs sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH Effects_EETs Anti-inflammatory Effects, Vasodilation EETs->Effects_EETs DHETs DHETs (Dihydroxyeicosatrienoic acids) sEH->DHETs Effects_DHETs Reduced Biological Activity DHETs->Effects_DHETs Inhibitor sEH Inhibitor (e.g., Hypothetical This compound) Inhibitor->sEH

References

Investigating Drug-Drug Interactions with Schisandrin C Epoxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin (B1198587) C, a bioactive lignan (B3055560) isolated from the medicinal plant Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. Recent studies have elucidated its influence on various cellular signaling pathways, such as the PI3K/AKT/mTOR, NF-κB, and MAPK/ERK pathways.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] Like many xenobiotics, Schisandrin C undergoes metabolic transformation in the body, potentially leading to the formation of metabolites such as Schisandrin C epoxide. The interaction of this epoxide metabolite with drug-metabolizing enzymes and transporters is a critical area of investigation for predicting potential drug-drug interactions (DDIs).

These application notes provide a comprehensive guide for researchers to investigate the DDI potential of this compound. The protocols outlined below detail experimental procedures to assess its interaction with key cytochrome P450 (CYP) enzymes and major drug transporters, including P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptides (OATPs). Understanding these interactions is paramount for the safe and effective development of Schisandrin C or co-administered therapeutic agents.

Data Presentation: Summary of Potential Interactions

While specific quantitative data for this compound is not yet widely available, the following tables summarize the known inhibitory effects of the parent compound, Schisandrin C, and related lignans (B1203133) on major drug-metabolizing enzymes. This information provides a foundational basis for prioritizing in vitro DDI studies for this compound.

Table 1: Inhibitory Potential of Schisandra Lignans on Human Cytochrome P450 Isoforms

LignanCYP IsoformIC₅₀ (µM)Test SystemReference
Gomisin ACYP3A1.8–2.3Human Liver Microsomes[1]
Gomisin BCYP3A0.28–0.42Human Liver Microsomes[1]
Gomisin CCYP3A0.19–0.30Human Liver Microsomes[1]
Gomisin NCYP3A1.3–4.5Human Liver Microsomes[1]
SchisandrinCYP3A10.5–16.0Human Liver Microsomes[1]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in drug metabolism and the experimental approaches to study them, the following diagrams are provided.

cluster_0 Drug Metabolism Pathway Schisandrin C Schisandrin C Phase I Metabolism (CYP450) Phase I Metabolism (CYP450) Schisandrin C->Phase I Metabolism (CYP450) Oxidation This compound This compound Phase II Metabolism Phase II Metabolism This compound->Phase II Metabolism Conjugation Phase I Metabolism (CYP450)->this compound Excretion Excretion Phase II Metabolism->Excretion

Caption: Metabolic conversion of Schisandrin C.

cluster_1 CYP450 Inhibition Assay Workflow Prepare Reagents Prepare Reagents Incubate Incubate Prepare Reagents->Incubate HLMs, Substrate, Inhibitor (Epoxide) Stop Reaction Stop Reaction Incubate->Stop Reaction Analyze Analyze Stop Reaction->Analyze LC-MS/MS Data Interpretation Data Interpretation Analyze->Data Interpretation Calculate IC50

Caption: Workflow for a CYP450 inhibition assay.

cluster_2 Transporter Substrate Assay Workflow Seed Cells Seed Cells Pre-incubation Pre-incubation Seed Cells->Pre-incubation Transporter-expressing and parental cells Incubate with Compound Incubate with Compound Pre-incubation->Incubate with Compound Apical vs. Basolateral Wash and Lyse Wash and Lyse Incubate with Compound->Wash and Lyse Quantify Quantify Wash and Lyse->Quantify LC-MS/MS Calculate Efflux Ratio Calculate Efflux Ratio Quantify->Calculate Efflux Ratio

Caption: Bidirectional transporter assay workflow.

Experimental Protocols

The following are detailed protocols for key in vitro assays to determine the DDI potential of this compound.

Protocol 1: Cytochrome P450 (CYP) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on major human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2).

Materials:

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound by serial dilution. The final solvent concentration in the incubation mixture should be less than 1%.

    • Prepare stock solutions of CYP probe substrates and positive control inhibitors.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add potassium phosphate buffer, HLMs, and the specific CYP probe substrate.

    • Add varying concentrations of this compound or a positive control inhibitor. Include a vehicle control (no inhibitor).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring linear metabolite formation.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of CYP activity at each concentration of this compound compared to the vehicle control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a suitable nonlinear regression model.

Protocol 2: P-glycoprotein (P-gp/MDR1) Substrate and Inhibition Assays

This protocol determines if this compound is a substrate or inhibitor of the P-gp efflux transporter using a cell-based bidirectional transport assay.

Materials:

  • Madin-Darby Canine Kidney (MDCKII) cells stably transfected with the human MDR1 gene (MDCK-MDR1) and parental MDCKII cells.

  • Transwell® inserts (e.g., 24-well format)

  • Hank's Balanced Salt Solution (HBSS) or similar transport buffer

  • This compound

  • Known P-gp substrate (e.g., digoxin) and inhibitor (e.g., verapamil)

  • Scintillation fluid and counter (if using a radiolabeled substrate) or LC-MS/MS system

Procedure for Substrate Assessment:

  • Cell Culture and Seeding:

    • Culture MDCK-MDR1 and MDCKII cells to confluence on Transwell® inserts to form a polarized monolayer.

  • Bidirectional Transport Assay:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport: Add this compound to the apical (upper) chamber.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a specified time (e.g., 60-120 minutes).

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Quantification and Data Analysis:

    • Quantify the concentration of this compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER significantly greater than 2 in MDCK-MDR1 cells and close to 1 in parental cells suggests that the compound is a P-gp substrate.

Procedure for Inhibition Assessment:

  • Assay Setup:

    • Use the same cell culture system as for the substrate assessment.

    • Add a known P-gp substrate (e.g., digoxin) to the apical chamber.

    • Add varying concentrations of this compound or a positive control inhibitor (verapamil) to both the apical and basolateral chambers.

  • Incubation and Quantification:

    • Follow the incubation and quantification steps as described for the substrate assay, measuring the transport of the known P-gp substrate.

  • Data Analysis:

    • Calculate the percent inhibition of the P-gp substrate's efflux by this compound at each concentration.

    • Determine the IC₅₀ value.

Protocol 3: Breast Cancer Resistance Protein (BCRP) Substrate and Inhibition Assays

This protocol is analogous to the P-gp assay but utilizes cell lines overexpressing BCRP (e.g., MDCKII-BCRP).

Materials:

  • MDCKII cells stably transfected with the human ABCG2 gene (MDCK-BCRP) and parental MDCKII cells.

  • Transwell® inserts

  • Transport buffer

  • This compound

  • Known BCRP substrate (e.g., prazosin) and inhibitor (e.g., Ko143)

  • LC-MS/MS system

Procedure: The procedure is identical to that described for the P-gp assays, with the substitution of BCRP-overexpressing cells, a BCRP-specific substrate, and a BCRP-specific inhibitor. The efflux ratio and IC₅₀ are calculated in the same manner to determine if this compound is a substrate or inhibitor of BCRP.[17][18][19][20][21]

Protocol 4: Organic Anion Transporting Polypeptide 1B1 (OATP1B1) Uptake Assay

This protocol assesses whether this compound is a substrate or inhibitor of the hepatic uptake transporter OATP1B1.

Materials:

  • HEK293 or CHO cells stably transfected with the human SLCO1B1 gene (expressing OATP1B1) and parental cells.

  • 96-well cell culture plates

  • Uptake buffer (e.g., HBSS)

  • This compound

  • Known OATP1B1 substrate (e.g., estradiol-17β-glucuronide) and inhibitor (e.g., rifampicin)

  • Ice-cold wash buffer

  • Cell lysis solution

  • LC-MS/MS system

Procedure for Substrate Assessment:

  • Cell Seeding:

    • Seed OATP1B1-expressing and parental cells into 96-well plates and culture to confluence.

  • Uptake Assay:

    • Wash the cells with pre-warmed uptake buffer.

    • Add varying concentrations of this compound to the cells.

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial uptake rate.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification and Data Analysis:

    • Lyse the cells and quantify the intracellular concentration of this compound by LC-MS/MS.

    • Calculate the uptake rate in both cell lines. A significantly higher uptake in OATP1B1-expressing cells compared to parental cells indicates that the compound is an OATP1B1 substrate.

    • Determine kinetic parameters (Km and Vmax) from the concentration-dependent uptake data.

Procedure for Inhibition Assessment:

  • Assay Setup:

    • Use the same cell culture system.

    • Add a known OATP1B1 substrate at a concentration near its Km value.

    • Concurrently add varying concentrations of this compound or a positive control inhibitor.

  • Incubation and Quantification:

    • Follow the uptake assay procedure, measuring the intracellular concentration of the known OATP1B1 substrate.

  • Data Analysis:

    • Calculate the percent inhibition of the OATP1B1 substrate's uptake by this compound.

    • Determine the IC₅₀ value.[22][23][24][25][26]

Conclusion

The investigation of drug-drug interactions is a critical component of drug development. The provided application notes and protocols offer a robust framework for assessing the potential of this compound to interact with key drug-metabolizing enzymes and transporters. By systematically evaluating these interactions, researchers can gain valuable insights into the DDI profile of this compound, thereby contributing to the development of safer and more effective therapeutic strategies involving Schisandra chinensis and its bioactive constituents. It is crucial to consider that these in vitro findings serve as a basis for predicting in vivo outcomes and should be integrated with pharmacokinetic and clinical data for a comprehensive risk assessment.

References

Application Notes and Protocols for High-Throughput Screening of Schisandrin C Epoxide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin (B1198587) C, a bioactive lignan (B3055560) isolated from the medicinal plant Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Recent studies have elucidated its modulatory effects on key cellular signaling pathways such as PI3K/AKT/mTOR, NF-κB, p38/ERK MAPK, and cGAS-STING. The epoxide analogs of Schisandrin C represent a promising avenue for the development of novel therapeutics with enhanced potency and selectivity. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of these analogs to identify lead compounds.

These application notes provide detailed protocols for a suite of HTS assays tailored to investigate the effects of Schisandrin C epoxide analogs on these critical signaling pathways and associated cellular processes. The protocols are designed to be adaptable for 384-well and 1536-well formats, enabling large-scale screening campaigns.

Key Signaling Pathways and Cellular Processes Modulated by Schisandrin C

Schisandrin C has been shown to influence several interconnected signaling pathways that are central to cellular homeostasis and disease pathogenesis. Understanding these pathways is crucial for designing relevant screening assays.

  • PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Schisandrin C has been observed to inhibit this pathway, which is often hyperactivated in cancer and inflammatory diseases.[1][2][3][4]

  • NF-κB Signaling Pathway: The NF-κB pathway is a key mediator of inflammatory responses. Schisandrin C and its congener, Schisandrin B, can suppress NF-κB activation, highlighting their anti-inflammatory potential.[5][6][7][8]

  • p38/ERK MAPK Pathway: These mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to stress, inflammation, and proliferation. Schisandrin C has been shown to inhibit the phosphorylation of p38 and ERK.[7]

  • cGAS-STING Pathway: This pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an antiviral and anti-tumor response. Schisandrin C has been found to enhance the activation of the cGAS-STING pathway.[9]

  • Autophagy: This is a cellular recycling process that is essential for maintaining cellular health. Schisandrin C can modulate autophagy, often through its effects on the PI3K/AKT/mTOR pathway.[2][10][11]

  • Lipid Accumulation: Dysregulation of lipid metabolism is implicated in various diseases. Schisandrin C has demonstrated the ability to inhibit lipid accumulation.

Data Presentation: Quantitative Analysis of Schisandrin C Analog Activity

The following tables are templates for summarizing quantitative data obtained from high-throughput screening of this compound analogs. The data from these assays will allow for the direct comparison of the potency and efficacy of the analogs across different biological targets and pathways.

Table 1: Inhibition of PI3K/AKT Pathway Components by this compound Analogs

Compound IDTargetAssay TypeIC50 (µM)Z'-factor
Analog-001PI3KαTR-FRETDataData
Analog-002AKT (pS473)LanthaScreenDataData
...............
Schisandrin CAKT (pS473)LanthaScreenDataData

Table 2: Modulation of NF-κB Nuclear Translocation by this compound Analogs

Compound IDAssay TypeEC50 / IC50 (µM)Max Response (%)Z'-factor
Analog-001HCSDataDataData
Analog-002Reporter GeneDataDataData
...............
Schisandrin CHCSDataDataData

Table 3: Inhibition of p38/ERK MAPK Phosphorylation by this compound Analogs

Compound IDTargetAssay TypeIC50 (µM)Z'-factor
Analog-001p38αAlphaScreenDataData
Analog-002ERK1/2HTRFDataData
...............
Schisandrin Cp38αAlphaScreenDataData

Table 4: Activation of the cGAS-STING Pathway by this compound Analogs

Compound IDAssay TypeEC50 (µM)Max Activation (fold)Z'-factor
Analog-001Reporter GeneDataDataData
Analog-002TR-FRETDataDataData
...............
Schisandrin CReporter GeneDataDataData

Table 5: Modulation of Autophagy by this compound Analogs

Compound IDAssay TypeEffectPuncta per CellZ'-factor
Analog-001GFP-LC3 HCSInducer/InhibitorDataData
Analog-002GFP-LC3 HCSInducer/InhibitorDataData
...............
Schisandrin CGFP-LC3 HCSInducerDataData

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell lines, reagents, and instrumentation used.

Protocol 1: LanthaScreen™ TR-FRET Assay for AKT Phosphorylation

This assay measures the phosphorylation of a GFP-tagged AKT substrate in a cellular context.

Materials:

  • HEK293 cells stably expressing GFP-AKT substrate

  • Opti-MEM® I Reduced Serum Medium

  • LanthaScreen™ Tb-anti-AKT (pSer473) Antibody

  • Lysis Buffer

  • IGF-1 (Insulin-like growth factor-1) as an agonist

  • This compound analogs

  • 384-well white, solid-bottom assay plates

  • Fluorescence plate reader with TR-FRET capability

Procedure:

  • Cell Plating: Seed HEK293-GFP-AKT cells in 384-well plates at a density of 20,000 cells/well in assay medium and incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Add 40 nL of test compounds (this compound analogs) or control inhibitor to the wells. Incubate for 30-60 minutes at 37°C.

  • Cell Stimulation: Add IGF-1 to a final concentration that yields an EC80 response to stimulate AKT phosphorylation. Incubate for 30 minutes at 37°C.

  • Cell Lysis and Antibody Addition: Add 30 µL of Lysis Buffer containing 5 nM of LanthaScreen™ Tb-anti-AKT [pSer473] antibody to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for GFP and 495 nm for Terbium). The TR-FRET ratio (520/495) is proportional to the level of AKT phosphorylation.

Protocol 2: High-Content Screening (HCS) for NF-κB Nuclear Translocation

This image-based assay quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Materials:

  • HeLa or HUVEC cells

  • DMEM with 10% FBS

  • Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

  • This compound analogs

  • 384-well, black, clear-bottom imaging plates

  • Paraformaldehyde (PFA)

  • Triton™ X-100

  • Primary antibody: anti-NF-κB p65

  • Secondary antibody: Alexa Fluor® 488-conjugated

  • Hoechst 33342 nuclear stain

  • High-content imaging system

Procedure:

  • Cell Plating: Seed cells in 384-well imaging plates at a density of 2,500 cells/well and incubate overnight.[12]

  • Compound Treatment: Add test compounds to the wells and incubate for 1 hour at 37°C.

  • Stimulation: Add TNF-α to a final concentration of 100 ng/mL and incubate for 30 minutes.

  • Fixation and Permeabilization: Fix cells with 4% PFA, then permeabilize with 0.1% Triton™ X-100.

  • Immunostaining: Incubate with anti-NF-κB p65 primary antibody, followed by the Alexa Fluor® 488-conjugated secondary antibody. Counterstain nuclei with Hoechst 33342.

  • Imaging: Acquire images using a high-content imaging system, capturing both the nuclear (Hoechst) and NF-κB (Alexa Fluor® 488) channels.

  • Image Analysis: Use image analysis software to segment the nuclear and cytoplasmic compartments. Quantify the ratio of nuclear to cytoplasmic NF-κB fluorescence intensity as a measure of translocation.

Protocol 3: AlphaScreen® Assay for p38 MAPK Activity

This bead-based proximity assay measures the phosphorylation of a biotinylated substrate by p38 MAPK.

Materials:

  • Recombinant p38α kinase

  • Biotinylated substrate peptide (e.g., Biotin-ATF2)

  • ATP

  • Streptavidin-coated Donor beads

  • Anti-phospho-substrate antibody-conjugated Acceptor beads

  • This compound analogs

  • 384-well white OptiPlate™

  • AlphaScreen-capable plate reader

Procedure:

  • Kinase Reaction: In a 384-well plate, combine the p38α kinase, biotinylated substrate, ATP, and test compounds in assay buffer.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

  • Detection: Add a mixture of Streptavidin-Donor beads and anti-phospho-substrate-Acceptor beads to stop the kinase reaction and initiate the detection process.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead proximity binding.

  • Data Acquisition: Read the plate on an AlphaScreen-capable reader. A signal is generated when the donor and acceptor beads are in close proximity, indicating substrate phosphorylation.

Protocol 4: cGAS-STING TR-FRET Assay

This assay measures the production of cGAMP by cGAS in the presence of DNA.

Materials:

  • Recombinant human cGAS enzyme

  • Herring Testes DNA (htDNA)

  • ATP and GTP

  • Tb-labeled anti-cGAMP antibody

  • Fluorescein-labeled cGAMP tracer

  • This compound analogs

  • 384-well, low-volume, black plates

  • TR-FRET-capable plate reader

Procedure:

  • cGAS Reaction: In a 384-well plate, combine the cGAS enzyme, htDNA, ATP, GTP, and test compounds.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Detection: Add a pre-mixed solution of Tb-anti-cGAMP antibody and fluorescein-cGAMP tracer. This will initiate a competitive binding reaction.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET plate reader. A decrease in the TR-FRET signal indicates the production of cGAMP by cGAS, which displaces the fluorescent tracer from the antibody.

Protocol 5: High-Content Screening (HCS) for Autophagy Modulation using GFP-LC3

This assay quantifies the formation of GFP-LC3 puncta, a hallmark of autophagosome formation.

Materials:

  • Mouse Embryonic Fibroblasts (MEFs) stably expressing GFP-LC3

  • DMEM with 10% FBS

  • Rapamycin (autophagy inducer) or Chloroquine (autophagy inhibitor) as controls

  • This compound analogs

  • 384-well, black, clear-bottom imaging plates

  • Hoechst 33342 nuclear stain

  • High-content imaging system

Procedure:

  • Cell Plating: Seed GFP-LC3 MEFs in 384-well imaging plates at a density of 1.6 x 10^5 cells/mL and incubate overnight.[13]

  • Compound Treatment: Add test compounds and incubate for a desired period (e.g., 24 hours).

  • Staining: Stain the nuclei with Hoechst 33342.

  • Imaging: Acquire images using a high-content imaging system, capturing both the nuclear (Hoechst) and GFP-LC3 channels.

  • Image Analysis: Use image analysis software to identify individual cells and quantify the number and intensity of GFP-LC3 puncta within the cytoplasm of each cell. An increase in puncta formation suggests induction of autophagy, while a decrease may indicate inhibition.

Mandatory Visualizations

Signaling Pathway Diagrams

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Autophagy Autophagy mTORC1->Autophagy Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion SchisandrinC Schisandrin C Epoxide Analogs SchisandrinC->PI3K Inhibition SchisandrinC->AKT Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by Schisandrin C analogs.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degradation & Release NFkB_IkB_complex NF-κB-IκBα (Inactive) NFkB_nucleus NF-κB (Active) NFkB_p65_p50->NFkB_nucleus Translocation Gene_Expression Inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induction Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Activation SchisandrinC Schisandrin C Epoxide Analogs SchisandrinC->IKK Inhibition

Caption: The NF-κB signaling pathway and inhibition of IKK by Schisandrin C analogs.

Experimental Workflow Diagram

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization Compound_Library Schisandrin C Epoxide Analog Library Primary_Screen Primary HTS Assay (e.g., PI3K TR-FRET) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., NF-κB HCS) Dose_Response->Orthogonal_Assay Selectivity_Panel Selectivity Profiling (Kinase Panel) Orthogonal_Assay->Selectivity_Panel Lead_Compounds Lead Compounds Selectivity_Panel->Lead_Compounds

Caption: A generalized workflow for a high-throughput screening campaign.

References

Evaluating the Therapeutic Potential of Schisandrin C Epoxide: Proposed Animal Models and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is a significant lack of published scientific literature specifically investigating the biological efficacy, mechanism of action, and pharmacokinetic profile of Schisandrin (B1198587) C epoxide. The following application notes and protocols are therefore proposed based on the well-documented therapeutic effects of its parent compound, Schisandrin C. These protocols are intended to serve as a foundational guide for researchers initiating studies on Schisandrin C epoxide and will require optimization.

Application Note 1: Evaluation of Hepatoprotective Effects of this compound in a Murine Model of Liver Fibrosis

Introduction: Schisandrin C has demonstrated significant hepatoprotective and anti-fibrotic properties. This protocol describes a chemically-induced liver fibrosis model in mice using carbon tetrachloride (CCl4) to assess the potential therapeutic efficacy of this compound in preventing or reversing hepatic fibrosis.

Data Presentation: Key Efficacy Endpoints

ParameterControl GroupCCl4 Treated GroupCCl4 + this compound (Low Dose)CCl4 + this compound (High Dose)
Serum ALT (U/L)
Serum AST (U/L)
Liver Hydroxyproline (B1673980) (µg/g tissue)
Hepatic Collagen Deposition (%)
α-SMA Expression (relative units)
TGF-β1 Expression (relative units)
Experimental Protocol: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Carbon tetrachloride (CCl4)

  • Olive oil (vehicle for CCl4)

  • This compound

  • Appropriate vehicle for this compound (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) assay kits

  • Hydroxyproline assay kit

  • Histology supplies (formalin, paraffin, hematoxylin (B73222) and eosin, Sirius Red/Fast Green stains)

  • Antibodies for immunohistochemistry (e.g., α-SMA)

  • Reagents for quantitative real-time PCR (qRT-PCR)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):

    • Group 1 (Control): Receive vehicle for both CCl4 and this compound.

    • Group 2 (CCl4 Control): Receive CCl4 and vehicle for this compound.

    • Group 3 (CCl4 + Low Dose this compound): Receive CCl4 and a low dose of this compound.

    • Group 4 (CCl4 + High Dose this compound): Receive CCl4 and a high dose of this compound.

  • Induction of Liver Fibrosis: Administer CCl4 (1 ml/kg body weight, 10% solution in olive oil) via intraperitoneal (i.p.) injection twice a week for 6-8 weeks.[1][2][3]

  • Drug Administration: Administer this compound or its vehicle daily by oral gavage, starting from the first day of CCl4 administration and continuing for the entire duration of the experiment. Doses should be determined based on preliminary toxicity studies.

  • Monitoring: Monitor the body weight and general health of the animals throughout the experiment.

  • Sample Collection: At the end of the treatment period, euthanize the mice. Collect blood via cardiac puncture for serum analysis. Perfuse the liver with saline and collect liver tissue for histology, hydroxyproline content, and gene expression analysis.

  • Biochemical Analysis: Measure serum ALT and AST levels to assess liver damage.

  • Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section. Stain with H&E for general morphology and with Sirius Red/Fast Green to visualize and quantify collagen deposition.

  • Hydroxyproline Assay: Determine the hydroxyproline content in a portion of the liver tissue as a quantitative measure of collagen.

  • Immunohistochemistry and qRT-PCR: Analyze the expression of key fibrotic markers such as α-smooth muscle actin (α-SMA) and transforming growth factor-beta 1 (TGF-β1) in liver tissue.[4]

Experimental Workflow

G acclimatization Acclimatization (1 week) grouping Group Allocation (n=4 groups) acclimatization->grouping induction CCl4 Induction (6-8 weeks) grouping->induction treatment This compound Administration (daily) grouping->treatment monitoring Monitoring (Body weight, health) induction->monitoring treatment->monitoring euthanasia Euthanasia & Sample Collection (Blood, Liver) monitoring->euthanasia analysis Data Analysis (Biochemistry, Histology, Gene Expression) euthanasia->analysis

Experimental workflow for CCl4-induced liver fibrosis model.

Application Note 2: Assessing the Neuroprotective Efficacy of this compound in a Mouse Model of Neuroinflammation

Introduction: Schisandrin C has been reported to possess neuroprotective properties. This protocol outlines an approach to evaluate the anti-neuroinflammatory and neuroprotective effects of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation model in mice.

Data Presentation: Key Efficacy Endpoints

ParameterControl GroupLPS Treated GroupLPS + this compound (Low Dose)LPS + this compound (High Dose)
Pro-inflammatory Cytokines in Brain (pg/mg protein)
    - TNF-α
    - IL-1β
    - IL-6
Microglial Activation Marker (Iba1) (% positive area)
Astrocyte Activation Marker (GFAP) (% positive area)
Neuronal Viability (e.g., NeuN positive cells/field)
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Neuroinflammation

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • This compound

  • Appropriate vehicle for this compound

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Antibodies for immunohistochemistry (e.g., Iba1 for microglia, GFAP for astrocytes, NeuN for neurons)

  • Reagents for Western blotting or qRT-PCR

Procedure:

  • Animal Acclimatization: As described in the previous protocol.

  • Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):

    • Group 1 (Control): Receive vehicle for both LPS and this compound.

    • Group 2 (LPS Control): Receive LPS and vehicle for this compound.

    • Group 3 (LPS + Low Dose this compound): Receive LPS and a low dose of this compound.

    • Group 4 (LPS + High Dose this compound): Receive LPS and a high dose of this compound.

  • Drug Pre-treatment: Administer this compound or its vehicle daily by oral gavage for 7-14 days prior to LPS administration.

  • Induction of Neuroinflammation: On the last day of pre-treatment, administer a single intraperitoneal (i.p.) injection of LPS (0.5 - 1 mg/kg body weight in sterile saline).[5][6][7][8][9]

  • Post-LPS Treatment: Continue daily administration of this compound or vehicle for 24-72 hours post-LPS injection.

  • Behavioral Assessment (Optional): Perform behavioral tests (e.g., open field test, elevated plus maze) to assess sickness behavior and anxiety-like behaviors.

  • Sample Collection: At the end of the experiment, euthanize the mice and perfuse with saline. Collect brain tissue. One hemisphere can be fixed for histology, while specific brain regions (e.g., hippocampus, cortex) from the other hemisphere can be dissected and snap-frozen for biochemical analysis.

  • Cytokine Analysis: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.

  • Immunohistochemistry: Section the fixed brain tissue and perform immunohistochemical staining for markers of microglial activation (Iba1), astrogliosis (GFAP), and neuronal integrity (NeuN).

  • Western Blotting/qRT-PCR: Analyze the protein or gene expression of key inflammatory and neuroprotective markers.

Experimental Workflow

G acclimatization Acclimatization (1 week) grouping Group Allocation (n=4 groups) acclimatization->grouping pretreatment This compound Pre-treatment (7-14 days) grouping->pretreatment induction LPS Injection (single dose) pretreatment->induction post_treatment Post-LPS Treatment (24-72 hours) induction->post_treatment euthanasia Euthanasia & Brain Tissue Collection post_treatment->euthanasia analysis Data Analysis (Cytokines, IHC, Western Blot) euthanasia->analysis

Experimental workflow for LPS-induced neuroinflammation model.

Putative Signaling Pathways Modulated by Schisandrin C (and potentially this compound)

Based on existing research on Schisandrin C, the following signaling pathways are proposed as potential targets for this compound.

TGF-β/Smad Signaling Pathway in Hepatic Fibrosis

Schisandrin C has been shown to inhibit the TGF-β/Smad pathway, which is a key driver of hepatic fibrosis.[4] It is plausible that this compound could exert anti-fibrotic effects by interfering with this pathway.

G TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Pro-fibrotic Gene Expression (e.g., Collagen, α-SMA) Nucleus->Gene_expression promotes Schisandrin_C_epoxide This compound Schisandrin_C_epoxide->Smad_complex inhibits

Proposed inhibition of the TGF-β/Smad pathway by this compound.

Nrf2 Antioxidant Response Pathway

Schisandrin C is known to activate the Nrf2 pathway, a critical regulator of cellular antioxidant responses.[10][11][12][13] this compound may also protect against oxidative stress by modulating this pathway.

G Oxidative_stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_genes promotes transcription of Schisandrin_C_epoxide This compound Schisandrin_C_epoxide->Keap1_Nrf2 promotes dissociation

Potential activation of the Nrf2 antioxidant pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is involved in cell survival, proliferation, and metabolism, and has been implicated in the effects of Schisandrin C.[14][15][16][17][18] this compound could potentially modulate this pathway to influence cellular processes.

G Growth_factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates pAkt p-Akt (Active) Akt->pAkt Downstream_targets Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream_targets Cell_response Cellular Responses (Survival, Proliferation) Downstream_targets->Cell_response Schisandrin_C_epoxide This compound Schisandrin_C_epoxide->PI3K modulates

Hypothesized modulation of the PI3K/Akt signaling pathway by this compound.

cGAS-STING Pathway

Recent studies have highlighted the role of Schisandrin C in enhancing the cGAS-STING pathway, which is involved in innate immunity and antiviral responses.[19][20][21] This suggests a potential immunomodulatory role for this compound.

G dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus dimerizes and translocates to Type_I_IFN Type I Interferon (IFN-α/β) Production Nucleus->Type_I_IFN induces Schisandrin_C_epoxide This compound Schisandrin_C_epoxide->STING enhances activation

Postulated enhancement of the cGAS-STING pathway by this compound.

References

Application Notes and Protocols: Preparation of Schisandrin C Epoxide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin C epoxide is a natural lignan (B3055560) derivative with potential for further investigation in various biological systems. Proper preparation of stock solutions is a critical first step for accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation of this compound stock solutions, along with information on its solubility and storage to ensure the integrity of the compound for in vitro and in vivo studies.

Data Presentation

Physical and Chemical Properties
PropertyValue
Molecular Formula C₂₂H₂₂O₇
Molecular Weight 398.41 g/mol
CAS Number 81345-36-0
Solubility Profile

While specific quantitative solubility data for this compound is not widely published, it is generally soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions for biological assays.

SolventSolubility
Dimethyl Sulfoxide (DMSO) Soluble (Recommended for stock solutions)
Chloroform Soluble
Dichloromethane Soluble
Ethyl Acetate Soluble
Acetone Soluble

Note: It is recommended to empirically determine the maximum solubility in your solvent of choice for your specific experimental needs.

Recommended Storage Conditions

Proper storage is crucial to maintain the stability and activity of this compound.

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

To avoid degradation, it is strongly advised to prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.[1]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade or equivalent purity

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO. The final concentration of the stock solution can be adjusted based on experimental requirements and the determined solubility.

  • Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use.

  • Weigh the Compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.98 mg of this compound (Molecular Weight = 398.41 g/mol ).

  • Dissolve in DMSO: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM solution with 3.98 mg of the compound, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquot for Storage: Dispense the stock solution into single-use, sterile cryovials or microcentrifuge tubes. The volume of the aliquots should be based on the typical working concentrations for your experiments to avoid multiple freeze-thaw cycles.

  • Store Properly: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

  • Working Solution Preparation: When ready to use, thaw an aliquot at room temperature. Dilute the stock solution to the final desired concentration in the appropriate cell culture medium or experimental buffer.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation Phase cluster_1 Dissolution Phase cluster_2 Storage and Use Phase A Equilibrate this compound and DMSO to Room Temperature B Weigh this compound Powder A->B Step 1 C Add DMSO to Weighed Powder B->C Step 2 D Vortex Thoroughly C->D Step 3 E Optional: Gentle Warming or Sonication D->E If needed F Visually Confirm Complete Dissolution D->F E->F Step 4 G Aliquot into Sterile Single-Use Vials F->G Step 5 H Store at -20°C or -80°C G->H Step 6 I Thaw and Dilute to Working Concentration for Experiments H->I Step 7

Caption: Workflow for preparing this compound stock solutions.

Potential Signaling Pathways Modulated by Related Compounds (Schisandrin C)

Disclaimer: The following diagram illustrates signaling pathways known to be modulated by Schisandrin C. The specific effects of this compound on these or other pathways require direct investigation.

G cluster_0 Potential Cellular Effects of Schisandrins SchisandrinC Schisandrin C PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway SchisandrinC->PI3K_AKT_mTOR Modulates MAPK MAPK Pathway SchisandrinC->MAPK Inhibits NFkB NF-κB Pathway SchisandrinC->NFkB Inhibits Mitochondrial_Biogenesis Mitochondrial Biogenesis SchisandrinC->Mitochondrial_Biogenesis Promotes Autophagy Autophagy PI3K_AKT_mTOR->Autophagy Regulates Cell_Survival Cell Survival PI3K_AKT_mTOR->Cell_Survival Promotes Inflammation Inflammation MAPK->Inflammation Mediates NFkB->Inflammation Promotes

Caption: Signaling pathways potentially affected by Schisandrin C.

References

Troubleshooting & Optimization

Troubleshooting Schisandrin C epoxide synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Schisandrin C epoxide. Our aim is to help you optimize reaction yields and enhance product purity through detailed experimental protocols and targeted troubleshooting advice.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question 1: I am observing a low yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low yields in the epoxidation of Schisandrin C can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] If the reaction stalls, consider extending the reaction time or incrementally adding more of the epoxidizing agent.

  • Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate, or too high, promoting side reactions.

    • Solution: Most epoxidations with m-CPBA are initiated at low temperatures (e.g., 0 °C) and allowed to slowly warm to room temperature. If the reaction is sluggish, a modest increase in temperature could be beneficial. Conversely, if side products are prevalent, maintaining a lower temperature for a longer duration might be necessary.

  • Reagent Quality: The purity of the starting material (Schisandrin C) and the epoxidizing agent (e.g., m-CPBA) is crucial.

    • Solution: Ensure Schisandrin C is of high purity. The m-CPBA should be fresh and its concentration accurately determined, as it can degrade over time.

  • Side Reactions: The primary competing reaction is the acid-catalyzed ring-opening of the newly formed epoxide.[3]

    • Solution: The presence of acidic impurities in m-CPBA can catalyze this side reaction. Adding a mild, non-nucleophilic base, such as sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃), to the reaction mixture can buffer against acidity.[1]

The following table summarizes key parameters to consider for yield optimization:

ParameterRecommendationRationale
Reaction Time Monitor via TLC/HPLCEnsure reaction goes to completion without significant side product formation.
Temperature Start at 0 °C and allow to warm to room temperatureBalances reaction rate and selectivity, minimizing degradation.
m-CPBA Purity Use high-purity, fresh m-CPBAImpurities can lead to side reactions and lower yield.
pH Control Add a buffer (e.g., NaHCO₃)Neutralizes acidic byproducts that can catalyze epoxide ring-opening.

Question 2: My final product is impure. What are the likely impurities and how can I remove them?

Answer:

Purity issues often arise from unreacted starting material, side products from the reaction, or impurities from the reagents.

Common Impurities and Purification Strategies:

  • Unreacted Schisandrin C: If the reaction did not go to completion, you will have remaining starting material.

    • Purification Method: Schisandrin C and its epoxide have different polarities. Flash column chromatography on silica (B1680970) gel is typically effective for separation. A gradient elution system, for instance, with a mixture of hexane (B92381) and ethyl acetate (B1210297), can be optimized to resolve the two compounds.[4]

  • meta-Chlorobenzoic Acid (m-CBA): This is the byproduct of the m-CPBA epoxidation.

    • Purification Method: A simple aqueous wash of the organic layer during workup can remove the majority of m-CBA. A dilute sodium bicarbonate or sodium bisulfite wash can also be employed to ensure its complete removal.

  • Ring-Opened Products (Diols): If the epoxide ring is opened by acidic conditions in the presence of water, diols will be formed.

    • Purification Method: Diols are significantly more polar than the epoxide. Flash column chromatography should effectively separate these impurities.

  • Other Oxidation Products: Over-oxidation can lead to other undesired products.

    • Purification Method: Careful execution of flash chromatography, potentially followed by preparative HPLC or crystallization, may be necessary for closely related impurities.

A general purification workflow is illustrated below:

Purification Workflow A Crude Reaction Mixture B Aqueous Workup (e.g., NaHCO₃ wash) A->B Remove m-CBA C Concentration B->C D Flash Column Chromatography C->D Separate Epoxide from Starting Material and Diols E Purity Analysis (TLC/HPLC) D->E F High Purity this compound E->F Purity ≥ 95% G Further Purification (Prep-HPLC/Crystallization) E->G Purity < 95% G->F

Caption: A typical purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a standard experimental protocol for the epoxidation of Schisandrin C?

Experimental Protocol: Epoxidation of Schisandrin C

  • Dissolution: Dissolve Schisandrin C (1 equivalent) in a suitable chlorinated solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) in a round-bottom flask equipped with a magnetic stirrer.

  • Buffering: Add powdered sodium bicarbonate (approximately 1.5-2 equivalents) to the solution to neutralize the m-chlorobenzoic acid byproduct.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of m-CPBA (1.1-1.2 equivalents) in the same solvent to the cooled mixture over 30-60 minutes. The slow addition helps to control the reaction temperature and minimize side reactions.

  • Reaction: Allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.

Q2: Which analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A2: A combination of chromatographic techniques is ideal:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction. A suitable mobile phase (e.g., 30% ethyl acetate in hexane) should show a clear separation between the less polar starting material (Schisandrin C) and the more polar product (this compound).

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative analysis of both the reaction mixture and the final product's purity.[2] A reversed-phase C18 column is commonly used.

The following table outlines typical HPLC parameters for the analysis of Schisandrin C and related compounds:

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (gradient elution)
Detection UV at ~220-254 nm
Flow Rate ~1.0 mL/min
Column Temperature ~30 °C

Q3: What are the expected spectroscopic data for this compound?

A3: While detailed spectroscopic data would be obtained from experimental analysis, based on the structure, you can expect the following:

  • ¹H NMR: Disappearance of the vinyl protons from the Schisandrin C starting material and the appearance of new signals corresponding to the protons on the epoxide ring.

  • ¹³C NMR: Disappearance of the sp² carbon signals of the double bond and the appearance of new sp³ carbon signals for the epoxide carbons.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of this compound (C₂₂H₂₂O₇, MW: 398.41).

Q4: Are there alternative epoxidation reagents to m-CPBA?

A4: Yes, other reagents can be used for epoxidation, each with its own advantages and disadvantages. Some common alternatives include:

  • Peroxyacetic acid: A strong oxidizing agent, but often more acidic than m-CPBA, potentially leading to more ring-opening.

  • Dimethyldioxirane (DMDO): A neutral and highly reactive epoxidizing agent, which can be advantageous for sensitive substrates. It is generated in situ from acetone (B3395972) and Oxone.

  • Hydrogen peroxide with a catalyst: Systems like hydrogen peroxide with a titanium silicalite catalyst can be effective and are considered "greener" alternatives.

The choice of reagent will depend on the specific requirements of your synthesis, including scale, substrate sensitivity, and desired selectivity.

Troubleshooting Logic Diagram

The following diagram provides a decision-making tree for troubleshooting common issues in this compound synthesis.

Troubleshooting Decision Tree decision decision start Problem Encountered low_yield Low Yield start->low_yield purity_issue Purity Issue start->purity_issue incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Check TLC/HPLC unreacted_sm Unreacted Schisandrin C? purity_issue->unreacted_sm Check TLC/HPLC side_reactions Significant Side Products? incomplete_reaction->side_reactions No extend_time Extend reaction time or add more m-CPBA incomplete_reaction->extend_time Yes add_buffer Add buffer (NaHCO₃) to neutralize acid side_reactions->add_buffer Yes (e.g., diols present) check_reagents Check purity of Schisandrin C and m-CPBA side_reactions->check_reagents No other_impurities Other Impurities? unreacted_sm->other_impurities No optimize_chromatography Optimize flash chromatography (gradient, solvent system) unreacted_sm->optimize_chromatography Yes aqueous_wash Perform aqueous wash with NaHCO₃ solution other_impurities->aqueous_wash Yes (m-CBA byproduct) prep_hplc Consider preparative HPLC or recrystallization other_impurities->prep_hplc No (unknown/close-eluting) optimize_temp Optimize temperature check_reagents->optimize_temp

Caption: A decision tree for troubleshooting low yield and purity issues.

References

Technical Support Center: Optimizing Schisandrin C Extraction from Schisandra Fruits

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the efficient extraction of Schisandrin (B1198587) C from Schisandra fruits.

Disclaimer: The information provided focuses on Schisandrin C, as "Schisandrin C epoxide" is not a commonly identified compound in publicly available scientific literature. The methodologies described for Schisandrin C are expected to be highly relevant for similar lignans.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting Schisandrin C from Schisandra fruits?

A1: Several methods have been successfully employed, each with distinct advantages. Ultrasonic-Assisted Extraction (UAE) is often favored for its efficiency and reduced extraction time. Supercritical CO2 extraction is valued for its ability to yield high-purity extracts without the use of organic solvents. Other conventional methods include maceration and Soxhlet extraction, though they may be more time- and solvent-intensive.

Q2: I am experiencing low yields of Schisandrin C. What are the likely causes and how can I improve the yield?

A2: Low yields can stem from several factors:

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. While ethanol (B145695) is commonly used, the ideal concentration can vary. For instance, one study found that a 76% ethanol solution provided a higher yield for Schisandrin B, a related lignan (B3055560), than other concentrations.

  • Inefficient Extraction Parameters: Time, temperature, and the solvent-to-solid ratio must be optimized. Insufficient time or a low ratio of solvent to plant material can result in incomplete extraction.

  • Improper Sample Preparation: The particle size of the ground Schisandra fruits is crucial. A smaller particle size increases the surface area available for extraction, which can enhance efficiency. One study specifically utilized a 60-mesh particle size for optimal results.

  • Degradation of the Compound: Schisandrin C may be sensitive to high temperatures and prolonged exposure to light. Methods that use high heat for extended periods, like traditional Soxhlet extraction, might contribute to degradation.

Q3: How can I improve the purity of my Schisandrin C extract?

A3: Improving purity often requires downstream processing steps after the initial extraction. Techniques such as column chromatography are effective for separating Schisandrin C from other co-extracted compounds. The choice of stationary and mobile phases will be critical for achieving high purity.

Q4: What is the role of the solvent-to-solid ratio in the extraction process?

A4: The solvent-to-solid ratio is a critical parameter that influences the extraction efficiency. A higher ratio can enhance the concentration gradient between the plant material and the solvent, which can lead to a more complete extraction of the target compound. However, an excessively high ratio may not significantly improve the yield further and will increase solvent consumption and processing time. For the ultrasonic-assisted extraction of schisandrin, a liquid-to-material ratio of 12.5:1 (mL/g) has been identified as optimal.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Non-optimized solvent concentration.2. Suboptimal extraction temperature or time.3. Inadequate solvent-to-solid ratio.4. Large particle size of the plant material.1. Optimize the ethanol concentration. A range of 70-80% is often effective.2. For UAE, experiment with temperatures around 60-70°C and times of 30-60 minutes.3. Increase the solvent-to-solid ratio; an optimal starting point is 12.5:1 mL/g.4. Grind the Schisandra fruits to a finer powder (e.g., 60-mesh) to increase surface area.
Inconsistent Results Between Batches 1. Variation in the quality of the raw plant material.2. Inconsistent particle size after grinding.3. Fluctuations in extraction parameters (temperature, time).1. Source Schisandra fruits from a reliable supplier and, if possible, analyze the initial lignan content.2. Sieve the powdered plant material to ensure a uniform particle size.3. Precisely control and monitor all extraction parameters using calibrated equipment.
Presence of Impurities in the Final Extract 1. Co-extraction of other compounds with similar polarity.2. Thermal degradation of target compounds leading to byproducts.1. Implement a post-extraction purification step, such as column chromatography.2. Utilize extraction methods that operate at lower temperatures, such as UAE or supercritical CO2 extraction, to minimize degradation.

Quantitative Data Summary

Table 1: Comparison of Optimal Conditions for Lignan Extraction from Schisandra

ParameterUltrasonic-Assisted Extraction (Schisandrin)Pressurized Liquid Extraction (Schisandrin B)
Solvent Ethanol70% Ethanol
Solvent Concentration 70%70%
Extraction Temperature 68°C140°C
Extraction Time 45 min10 min
Solvent-to-Solid Ratio 12.5:1 (mL/g)Not specified
Yield 1.75 mg/g4.88 mg/g

Detailed Experimental Protocol: Ultrasonic-Assisted Extraction (UAE) of Schisandrin C

This protocol is based on optimized parameters for the extraction of schisandrin and related lignans.

1. Materials and Equipment:

  • Dried Schisandra fruits

  • Grinder or mill

  • Sieve (60-mesh)

  • Ultrasonic bath with temperature and time control

  • 70% Ethanol

  • Filter paper or centrifugation system

  • Rotary evaporator

  • Analytical balance

  • HPLC system for quantification

2. Sample Preparation:

  • Grind the dried Schisandra fruits into a fine powder.

  • Sieve the powder through a 60-mesh sieve to ensure a uniform particle size.

  • Dry the powder to a constant weight to remove any residual moisture.

3. Extraction Procedure:

  • Accurately weigh a specific amount of the dried Schisandra powder (e.g., 10 g).

  • Place the powder into an extraction vessel.

  • Add the 70% ethanol solvent at a solvent-to-solid ratio of 12.5:1 (mL/g). For 10 g of powder, this would be 125 mL of solvent.

  • Place the vessel in the ultrasonic bath.

  • Set the temperature to 68°C and the sonication time to 45 minutes.

  • Start the extraction process.

4. Post-Extraction Processing:

  • After extraction, separate the supernatant from the solid residue by filtration or centrifugation.

  • Collect the supernatant, which contains the extracted Schisandrin C.

  • For higher purity, the extract can be concentrated using a rotary evaporator under reduced pressure.

  • The final extract can be analyzed using HPLC to determine the concentration and purity of Schisandrin C.

Visualizations

Experimental Workflow

G A 1. Sample Preparation (Grinding & Sieving Schisandra Fruits) B 2. Ultrasonic-Assisted Extraction (70% Ethanol, 68°C, 45 min) A->B C 3. Solid-Liquid Separation (Filtration / Centrifugation) B->C D 4. Concentration (Rotary Evaporation) C->D E 5. Purification (Optional) (Column Chromatography) D->E F 6. Analysis (HPLC) D->F E->F

Caption: Workflow for Schisandrin C extraction and analysis.

Potential Signaling Pathway

Schisandrin C has been investigated for its various pharmacological effects, including anti-inflammatory properties. One of the key pathways involved in inflammation is the NF-κB signaling pathway.

G A Inflammatory Stimuli C IKK Activation A->C B Schisandrin C B->C D IκBα Degradation C->D E NF-κB Activation D->E F Pro-inflammatory Gene Expression E->F

Caption: Inhibition of the NF-κB pathway by Schisandrin C.

Navigating the Separation of Schisandrin C Epoxide and its Isomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Schisandrin C epoxide, achieving optimal HPLC resolution of its isomers is a critical yet often challenging task. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions to streamline your experimental workflow.

Quick Links:

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound and its isomers?

A1: The main challenges stem from the structural similarity of the isomers. Diastereomers and enantiomers of this compound have very similar physicochemical properties, making their separation by standard HPLC methods difficult. Achieving baseline resolution often requires specialized chiral stationary phases and meticulous optimization of mobile phase composition, flow rate, and temperature.

Q2: Which type of HPLC column is most effective for this separation?

A2: For separating diastereomers, a high-resolution reversed-phase column (e.g., C18 or C8) can sometimes be effective. However, for enantiomeric separation, a chiral stationary phase (CSP) is typically necessary.[1] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for screening.[1]

Q3: How does mobile phase composition affect the resolution of these isomers?

A3: Mobile phase composition is a critical factor. In reversed-phase chromatography, the ratio of organic solvent (e.g., acetonitrile, methanol) to water will influence retention times and can impact selectivity.[2][3] For chiral separations, the choice of organic modifier and the addition of additives (e.g., acids or bases) can significantly alter the interactions between the analytes and the chiral stationary phase, thereby affecting resolution.

Q4: What is a typical starting flow rate and how does it impact separation?

A4: A common starting flow rate for a standard 4.6 mm ID HPLC column is 1.0 mL/min. However, for challenging isomer separations, reducing the flow rate (e.g., to 0.5-0.8 mL/min) can increase the interaction time with the stationary phase and improve resolution, though it will also increase the run time.[4]

Q5: Can temperature be used to optimize the separation?

A5: Yes, temperature is a valuable tool for optimization. Varying the column temperature can alter the thermodynamics of the separation and improve selectivity. It is advisable to screen a range of temperatures (e.g., 25°C to 40°C) to determine the optimal condition for your specific separation.

Troubleshooting Guide

Poor resolution, peak tailing, and inconsistent retention times are common hurdles in the HPLC analysis of this compound and its isomers. The following guide provides a systematic approach to identifying and resolving these issues.

Logical Workflow for Troubleshooting Poor Resolution

The diagram below illustrates a step-by-step process for troubleshooting suboptimal separation of this compound isomers.

G cluster_0 Troubleshooting Workflow: Poor Isomer Resolution start Start: Poor Resolution (Rs < 1.5) check_method Verify Method Parameters (Column, Mobile Phase, Flow Rate) start->check_method optimize_mobile_phase Optimize Mobile Phase - Adjust Organic/Aqueous Ratio - Test Different Organic Modifiers (ACN vs. MeOH) check_method->optimize_mobile_phase Parameters Correct adjust_flow_rate Adjust Flow Rate - Decrease for Better Resolution optimize_mobile_phase->adjust_flow_rate No Improvement good_resolution Achieved Good Resolution (Rs >= 1.5) optimize_mobile_phase->good_resolution Improved adjust_temperature Adjust Temperature - Test a Range (e.g., 25-40°C) adjust_flow_rate->adjust_temperature No Improvement adjust_flow_rate->good_resolution Improved change_column Change Stationary Phase - Different C18/C8 Phase - Switch to Chiral Column adjust_temperature->change_column No Improvement adjust_temperature->good_resolution Improved change_column->good_resolution Improved

Caption: A flowchart for systematically troubleshooting poor HPLC resolution.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution - Inappropriate mobile phase composition.- Flow rate is too high.- Unsuitable column.- Optimize the mobile phase by adjusting the organic solvent-to-water ratio.- Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile).- Reduce the flow rate.- If separating enantiomers, use a chiral stationary phase.
Peak Tailing - Secondary interactions with the stationary phase.- Column contamination.- Sample overload.- Adjust the mobile phase pH to suppress ionization of the analytes.- Use a guard column to protect the analytical column.- Flush the column with a strong solvent.- Reduce the injection volume or sample concentration.
Inconsistent Retention Times - Inadequate column equilibration.- Fluctuation in mobile phase composition.- Temperature variations.- Ensure the column is fully equilibrated with the mobile phase before injection.- Use a mobile phase prepared from a single stock solution.- Employ a column oven to maintain a stable temperature.
Split Peaks - Column void or contamination at the inlet.- Sample solvent incompatible with the mobile phase.- Reverse-flush the column (if permissible by the manufacturer).- Replace the column if a void is suspected.- Dissolve the sample in the initial mobile phase whenever possible.

Detailed Experimental Protocols

While a specific, validated method for this compound is not widely published, the following protocol is a representative starting point for method development, based on established procedures for separating similar lignan (B3055560) diastereomers and chiral compounds.

Sample Preparation
  • Extraction: Extract this compound from the sample matrix (e.g., plant material, reaction mixture) using a suitable solvent such as methanol or ethyl acetate.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in the initial HPLC mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter prior to injection to remove particulate matter.[4]

HPLC Method for Diastereomer Separation (Representative)

This method is a starting point for the separation of diastereomeric isomers of this compound.

ParameterCondition
Column High-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: WaterB: Acetonitrile:Methanol (50:50, v/v)
Gradient 0-20 min, 50-80% B20-25 min, 80-50% B25-30 min, 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Screening Protocol for Chiral Separation of Enantiomers

For the separation of enantiomers, screening different chiral stationary phases (CSPs) and mobile phases is essential.

ParameterCondition
Columns to Screen - Cellulose-based CSP- Amylose-based CSP
Mobile Phases to Screen 1. Normal Phase: n-Hexane/Isopropanol (90:10, v/v)2. Reversed Phase: Acetonitrile/Water (60:40, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 5 µL

Note: The optimal conditions will need to be determined empirically for your specific isomers.

Workflow for Isomer Separation and Identification

The following diagram outlines the general workflow from sample preparation to the structural elucidation of separated isomers.

G cluster_1 Workflow: Isomer Separation and Identification sample_prep Sample Preparation (Extraction, Filtration) hplc_screen HPLC Method Development - Column Screening - Mobile Phase Optimization sample_prep->hplc_screen separation HPLC Separation of Isomers hplc_screen->separation fraction_collection Fraction Collection of Separated Isomers separation->fraction_collection analysis Structural Analysis (e.g., MS, NMR) fraction_collection->analysis identification Isomer Identification analysis->identification

Caption: A general workflow for the separation and identification of isomers.

References

Technical Support Center: Schisandrin C Epoxide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Schisandrin (B1198587) C epoxide quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments. Please note that while direct literature on the quantification of Schisandrin C epoxide is limited, the guidance provided is based on established analytical principles and methods for similar bioactive lignans, such as Schisandrin B and C.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges in quantifying this compound are likely related to its stability, potential for co-elution with structurally similar compounds, and susceptibility to matrix effects in complex biological samples.[4][5][6][7] Given its epoxide group, the compound may be sensitive to pH and temperature, potentially leading to degradation during sample preparation and analysis.[5][8]

Q2: Which analytical technique is most suitable for this compound quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound due to its high sensitivity and specificity.[2][9][10] This technique allows for the selective detection of the analyte even in complex matrices, which is crucial for pharmacokinetic and metabolic studies.[9]

Q3: How should I prepare my samples for analysis?

A3: For biological samples such as plasma, protein precipitation is a common and effective method.[1][9] For herbal extracts, a solvent extraction followed by filtration is typically employed.[9][11] It is crucial to handle samples at low temperatures and avoid repeated freeze-thaw cycles to minimize degradation.[8]

Q4: I am observing high variability in my results. What could be the cause?

A4: High variability can stem from several sources, including inconsistent sample preparation, instrument instability, or issues with the internal standard. Ensure that your pipetting is accurate, your samples are thoroughly mixed, and your internal standard is added consistently to all samples and standards. Also, check for any leaks or pressure fluctuations in your HPLC system.[12][13]

Q5: My peak shape is poor (e.g., fronting, tailing, or split peaks). How can I improve it?

A5: Poor peak shape can be caused by a variety of factors, including column overload, a mismatch between the injection solvent and the mobile phase, or a void in the column.[13] Try injecting a smaller sample volume, ensuring your sample is dissolved in a solvent similar in composition to the initial mobile phase, and checking the column for any signs of degradation.[12]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Recommended Solution
Analyte Degradation Prepare fresh stock solutions and store them at -20°C in tightly sealed vials for no longer than one month.[8] Avoid repeated freeze-thaw cycles.[8] During sample preparation, keep samples on ice.
Incorrect MS Parameters Optimize mass spectrometry parameters by infusing a standard solution of this compound. Determine the optimal precursor and product ions and adjust collision energy and other source parameters accordingly.[10]
Poor Extraction Recovery Evaluate different extraction solvents (e.g., methanol, acetonitrile) and techniques (e.g., solid-phase extraction) to improve recovery from the sample matrix.[9]
Instrument Issues Ensure the LC-MS/MS system is performing correctly by running a system suitability test with a known standard. Check for leaks, clogs, and ensure the detector is functioning properly.[12][13]
Issue 2: High Matrix Effects
Possible Cause Recommended Solution
Ion Suppression or Enhancement Matrix effects can alter the ionization efficiency of the analyte.[6][7] To mitigate this, improve sample clean-up using techniques like solid-phase extraction. Diluting the sample can also reduce matrix effects.
Co-eluting Interferences Adjust the chromatographic gradient to better separate this compound from interfering compounds in the matrix.[9] Consider using a different stationary phase if co-elution persists.
Inappropriate Internal Standard Use a stable isotope-labeled internal standard if available. If not, select an analog that co-elutes and has similar ionization properties to this compound to compensate for matrix effects.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma
  • To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.[9]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Lignan Quantification

The following table provides a starting point for LC-MS/MS method development, based on typical parameters for similar lignans.[1][9]

Parameter Suggested Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm)[1]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid[1]
Gradient Elution Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.[9]
Flow Rate 0.3 - 0.5 mL/min[1]
Ionization Mode Electrospray Ionization (ESI), positive mode
Detection Mode Multiple Reaction Monitoring (MRM)[10]

Visualizations

experimental_workflow sample Sample Collection (e.g., Plasma, Herbal Extract) is_spike Spike Internal Standard (IS) sample->is_spike prep Sample Preparation (Protein Precipitation or Extraction) is_spike->prep injection LC-MS/MS Injection prep->injection separation Chromatographic Separation (C18 Reverse Phase) injection->separation ionization Mass Spectrometry (ESI+ Ionization) separation->ionization detection MRM Detection ionization->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow start Quantification Issue Identified check_signal Low or No Signal? start->check_signal check_variability High Variability? check_signal->check_variability No sol_degradation Check Analyte Stability - Prepare fresh standards - Minimize freeze-thaw cycles check_signal->sol_degradation Yes check_peak Poor Peak Shape? check_variability->check_peak No sol_prep Review Sample Preparation - Check pipetting accuracy - Ensure consistent IS addition check_variability->sol_prep Yes sol_overload Address Column Overload - Inject smaller volume - Dilute sample check_peak->sol_overload Yes end Problem Resolved check_peak->end No sol_ms_params Optimize MS Parameters - Infuse standard - Check ion transitions sol_degradation->sol_ms_params sol_recovery Evaluate Extraction Recovery - Test different solvents sol_ms_params->sol_recovery sol_recovery->end sol_instrument Inspect LC System - Check for leaks and pressure fluctuations sol_prep->sol_instrument sol_instrument->end sol_solvent Match Injection Solvent - Dissolve sample in mobile phase sol_overload->sol_solvent sol_column Check Column Integrity - Inspect for voids - Replace if necessary sol_solvent->sol_column sol_column->end

Caption: Troubleshooting decision tree for quantification issues.

References

Preventing degradation of Schisandrin C epoxide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Schisandrin C epoxide to prevent its degradation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation for epoxide compounds like this compound is hydrolysis. The epoxide ring is susceptible to opening when it reacts with nucleophiles, such as water. This reaction is catalyzed by acidic or basic conditions and can be accelerated by elevated temperatures.[1][2][3] The result of this hydrolysis is the formation of a less active 1,2-diol (vicinal diol).[2]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under controlled conditions. For solid forms, storage at -20°C is recommended.[4] If the compound is in solution, it should be aliquoted into tightly sealed vials to minimize headspace and exposure to moisture and stored at -20°C for short-term use (up to two weeks).[5] For longer-term storage, consult the supplier's specific recommendations. It is also advisable to protect the compound from light.[6]

Q3: How long can I store this compound solutions?

A3: Stock solutions, once prepared, should ideally be used as fresh as possible. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C for up to two weeks.[5] Some suppliers suggest that stock solutions may be viable for up to one month, but stability will depend on the solvent and concentration.[7] Avoid repeated freeze-thaw cycles as this can introduce moisture and accelerate degradation.[7]

Q4: Which solvents are recommended for dissolving this compound?

A4: this compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5] When preparing stock solutions for biological experiments, DMSO is a common choice. However, be aware that DMSO is hygroscopic (absorbs moisture from the air), so it is crucial to use anhydrous grade DMSO and handle it in a dry environment to prevent introducing water that can lead to hydrolysis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, light exposure). 2. Prepare fresh solutions from solid stock for each experiment. 3. Perform a quality control check on your stock using an analytical method like HPLC to assess purity.
Appearance of new peaks in HPLC or LC-MS analysis. The new peaks likely correspond to degradation products, such as the diol formed from hydrolysis.1. Confirm the identity of the new peaks using mass spectrometry (MS). The hydrolyzed product will have a molecular weight corresponding to the addition of one molecule of water. 2. Review your storage and handling procedures to identify potential sources of moisture or contamination.
Precipitation of the compound in aqueous buffers. This compound has low aqueous solubility.1. Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is high enough to maintain solubility but low enough to not affect your experimental system. 2. Prepare dilutions immediately before use.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the degradation products and pathways for this compound.

1. Materials:

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at room temperature for various time points (e.g., 30 min, 1h, 2h, 8h, 24h).[8] Neutralize with 1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at room temperature for the same time points.[8] Neutralize with 1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for the same time points.[8]

  • Thermal Degradation: Incubate 1 mL of the stock solution at 50°C for the same time points.[8]

  • Control Sample: Keep 1 mL of the stock solution at room temperature for the duration of the experiment.

3. Analysis:

  • Analyze all samples by HPLC or UPLC-MS. A typical mobile phase could be a gradient of acetonitrile and water.[8][9]

  • Monitor the disappearance of the parent peak (this compound) and the appearance of new peaks corresponding to degradation products.

  • Use MS and MS/MS fragmentation to characterize the structure of the degradation products.

Table 1: Hypothetical Data from Forced Degradation Study

Condition Time (h) This compound Remaining (%) Major Degradation Product (%)
Control 2499.5< 0.5
1 N HCl 845.254.1 (Diol)
1 N NaOH 2485.713.9 (Diol)
3% H₂O₂ 2492.17.5 (Oxidized products)
50°C 2490.39.2 (Diol and others)

Visualizations

degradation_pathway schisandrin_c_epoxide This compound diol_product 1,2-Diol Product schisandrin_c_epoxide->diol_product Hydrolysis conditions H₂O (Acidic/Basic Conditions, Elevated Temperature) conditions->schisandrin_c_epoxide

Caption: General degradation pathway of this compound via hydrolysis.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 N HCl) stock->acid base Base Hydrolysis (1 N NaOH) stock->base oxidative Oxidative Degradation (3% H₂O₂) stock->oxidative thermal Thermal Degradation (50°C) stock->thermal hplc HPLC / UPLC-MS Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc characterization Characterize Degradation Products (MS/MS) hplc->characterization

Caption: Workflow for a forced degradation study of this compound.

References

Addressing inconsistent results in Schisandrin C epoxide bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Schisandrin C and its metabolite bioassays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vitro and in vivo studies involving Schisandrin C, providing troubleshooting guidance and answers to frequently asked questions to address potential inconsistencies in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Schisandrin C and what are its primary bioactive properties?

Schisandrin C is a dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis.[1][2][3] It is recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and hepatoprotective effects.[1][4][5] Research has shown its potential in modulating various signaling pathways involved in cellular homeostasis and disease.[4][6][7]

Q2: Why am I seeing variable results in my bioassays with Schisandrin C?

Inconsistent results in Schisandrin C bioassays can stem from several factors:

  • Compound Purity and Stability: The purity of the Schisandrin C used can significantly impact results. Additionally, its stability in different solvents and media over time should be considered.

  • Metabolic Conversion: Schisandrin C can be metabolized by cells, potentially forming epoxide intermediates or other metabolites with different bioactivities. The metabolic capacity of the cell line used is a critical variable.

  • Experimental Conditions: Variations in cell density, passage number, incubation times, and serum concentration in the media can all contribute to result variability.

  • Assay-Specific Sensitivities: The choice of bioassay and its endpoint can influence the observed activity of Schisandrin C.

Q3: What are the known signaling pathways affected by Schisandrin C?

Schisandrin C has been shown to modulate several key signaling pathways, which could be a source of investigation for inconsistent results:

  • PI3K/AKT/mTOR Pathway: This pathway is involved in cell survival, growth, and autophagy.[8]

  • TGF-β Signaling Pathway: Crucial in cellular proliferation, differentiation, and extracellular matrix production.[6]

  • AMPK Signaling Pathway: A key regulator of cellular energy homeostasis.[9]

  • MAPK Signaling Pathway: Involved in cellular responses to a variety of stimuli.[10]

  • NF-κB Signaling Pathway: A central mediator of inflammatory responses.[4]

Troubleshooting Guide for Inconsistent Bioassay Results

Issue 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider a "reverse pipetting" technique.
Edge Effects in Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect wells for any signs of precipitation after adding Schisandrin C. Decrease the final concentration or try a different solvent system.
Incomplete Mixing Gently mix the plate after adding the compound to ensure even distribution.
Issue 2: Discrepancies Between Different Batches of Schisandrin C
Potential Cause Troubleshooting Step
Purity Differences Always source Schisandrin C from a reputable supplier and request a certificate of analysis for each batch. Consider analytical validation of purity via HPLC.
Degradation During Storage Store Schisandrin C as recommended by the supplier, typically desiccated and protected from light at a low temperature. Prepare fresh stock solutions for each experiment.
Issue 3: Results Not Reproducible Across Different Cell Lines
Potential Cause Troubleshooting Step
Differential Metabolic Activity Different cell lines possess varying levels of metabolic enzymes (e.g., cytochrome P450s) that can convert Schisandrin C into its epoxide or other metabolites. Consider using a cell line with well-characterized metabolic activity or use metabolic inhibitors to investigate the role of metabolism.
Variations in Target Expression The expression levels of the molecular targets of Schisandrin C may differ between cell lines. Perform baseline characterization of target expression (e.g., via Western blot or qPCR).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Schisandrin C Quantification

This protocol is adapted from methodologies used for the analysis of Schisandrin C in various matrices.[8][11]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20, v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: 254 nm.[8][11]

  • Injection Volume: 20 µL.[8]

  • Sample Preparation: For cell culture supernatants or lysates, precipitate proteins with a cold organic solvent (e.g., methanol (B129727) or acetonitrile), centrifuge to pellet the precipitate, and inject the clear supernatant.[11]

Sample Preparation for LC-MS/MS Analysis of Schisandrin C in Biological Matrices

This protocol is based on methods for plasma sample preparation.[12]

  • To 50 µL of the biological sample (e.g., plasma, cell lysate), add 1 mL of ethyl acetate.

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a centrifugal evaporator at 40°C.

  • Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the mobile phase or a methanol/water mixture.

  • Filter the reconstituted sample through a 0.22 µm filter before injecting it into the LC-MS/MS system.

Data Presentation

Table 1: Pharmacokinetic Parameters of Schizandrin (B1681555) (Schisandrin C) in Rats
Administration Route Dose Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Oral Bioavailability (%)
Oral (Pure Compound)5.2 mg/kg180.3 ± 93.40.25155.6 ± 104.715.56 ± 10.47
Oral (S. chinensis Extract)3 g/kg110.5 ± 45.80.5784.2 ± 549.178.42 ± 54.91
Oral (S. chinensis Extract)10 g/kg250.7 ± 112.31.0375.9 ± 191.637.59 ± 19.16

Data adapted from a pharmacokinetic study of schizandrin in rats.[12] Note that bioavailability can be significantly influenced by the formulation.

Table 2: In Vitro Cytotoxicity of Schisandrin C
Cell Line Concentration (µM) Incubation Time (h) Observed Effect
U93725-10048Dose-dependent apoptosis.[1]
U93725-10072G1 phase cell cycle arrest.[1]
L92960, 80, 10024Cytotoxicity observed.[1]
THP-160, 80, 10024Cytotoxicity observed.[1]
Bel-74021002440.61 ± 1.43% hypodiploid cells.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_treatment Treatment & Incubation cluster_assay Bioassay cluster_analysis Data Analysis SchisandrinC Schisandrin C Stock Treatment Cell Treatment SchisandrinC->Treatment CellCulture Cell Culture Seeding CellCulture->Treatment Incubation Incubation Treatment->Incubation Bioassay Perform Bioassay (e.g., MTT, Apoptosis) Incubation->Bioassay DataCollection Data Collection Bioassay->DataCollection DataAnalysis Statistical Analysis DataCollection->DataAnalysis

Caption: A generalized workflow for in vitro bioassays with Schisandrin C.

troubleshooting_logic Start Inconsistent Bioassay Results CheckReplicates High variance between replicates? Start->CheckReplicates CheckBatches Different results with new batch? CheckReplicates->CheckBatches No FixSeeding Review Seeding Protocol & Plate Layout CheckReplicates->FixSeeding Yes CheckCells Discrepancy between cell lines? CheckBatches->CheckCells No FixCompound Verify Compound Purity & Stability CheckBatches->FixCompound Yes InvestigateMetabolism Assess Cell Metabolism & Target Expression CheckCells->InvestigateMetabolism Yes

Caption: A decision tree for troubleshooting inconsistent bioassay results.

PI3K_AKT_pathway SchisandrinC Schisandrin C PI3K PI3K SchisandrinC->PI3K Modulates Receptor Growth Factor Receptor Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits CellGrowth Cell Growth & Survival mTOR->CellGrowth

References

Optimizing dosage for in vivo studies with Schisandrin C epoxide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on Schisandrin (B1198587) C epoxide is limited. This guide provides information on the parent compound, Schisandrin C, as a reference. Researchers should exercise caution and conduct thorough dose-finding and toxicity studies before commencing any in vivo experiments with Schisandrin C epoxide.

Frequently Asked Questions (FAQs)

Q1: I am planning an in vivo study with this compound. What is the recommended starting dosage?

A1: Currently, there is no established in vivo dosage for this compound in published literature. As a novel or sparsely studied compound, it is critical to perform initial dose-ranging studies to determine both efficacy and toxicity. We recommend starting with a very low dose and escalating cautiously while monitoring for adverse effects. For the parent compound, Schisandrin C, in vivo studies in mice have used doses ranging from 50 to 200 mg/kg/day for evaluating its effects on aging. However, the epoxide functional group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, so these doses for Schisandrin C should not be directly extrapolated to this compound.

Q2: What is a typical route of administration for Schisandrin C and its derivatives in animal models?

A2: For Schisandrin C and other lignans (B1203133) from Schisandra chinensis, oral gavage (p.o.) is a common route of administration in rodent studies. The vehicle used to dissolve or suspend the compound is also a critical factor. Due to the lipophilic nature of many lignans, they are often dissolved in vehicles such as olive oil or a solution containing DMSO and polyethylene (B3416737) glycol (PEG). It is essential to establish the maximum tolerated dose of the vehicle itself in a control group.

Q3: Are there any known signaling pathways affected by Schisandrin C that might be relevant for this compound?

A3: Yes, Schisandrin C has been shown to modulate several key signaling pathways, which could be a starting point for investigating the mechanism of action of its epoxide derivative. These pathways are primarily involved in inflammation, oxidative stress, and cellular metabolism.[1][2][3][4] It is plausible that this compound could interact with similar targets, but this must be experimentally verified.

Known signaling pathways for Schisandrin C include:

  • AMPK Signaling: Schisandrin C has been found to increase the phosphorylation of AMP-activated protein kinase (AMPK), which plays a central role in cellular energy homeostasis.[4] This activation can influence downstream processes like lipogenesis and lipolysis.[4]

  • MAPK Pathway: Schisandrin C has been observed to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinases 1 and 2 (ERK1/2), and c-Jun N-terminal kinase (JNK).[3] These kinases are crucial in the inflammatory response.

  • NF-κB Signaling: By inhibiting the MAPK pathway, Schisandrin C can subsequently block the translocation of the nuclear factor kappa B (NF-κB), a key regulator of pro-inflammatory gene expression.[1]

  • PI3K/AKT/mTOR Pathway: Schisandrin C has been found to interfere with the PI3K/AKT/mTOR autophagy pathway.[2][5]

Q4: What are the general chemical properties of an epoxide, and how might this functional group affect the activity of Schisandrin C?

A4: An epoxide is a three-membered ring containing an oxygen atom. This ring is strained and therefore highly reactive towards nucleophiles, which can lead to ring-opening reactions. The introduction of an epoxide group to Schisandrin C could:

  • Increase Reactivity: The epoxide moiety can react with cellular nucleophiles such as DNA and proteins, which could be a mechanism of action or a source of toxicity.

  • Alter Solubility and Bioavailability: The polarity of the molecule will be changed, which can affect how it is absorbed, distributed, metabolized, and excreted (ADME).

  • Change Target Specificity: The epoxide group may allow for covalent binding to target proteins, potentially leading to irreversible inhibition and a different pharmacological profile compared to the parent compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect at the initial dose. The initial dose of this compound is too low.Carefully escalate the dose in subsequent cohorts, monitoring closely for any signs of toxicity.
Poor bioavailability of the compound.Consider reformulating the vehicle to improve solubility. Perform pharmacokinetic studies to determine the plasma concentration of the compound.
Unexpected Toxicity or Adverse Events. The epoxide group may be reacting non-specifically with cellular components.Immediately halt the study and conduct a thorough toxicological assessment at lower doses. Consider measuring markers of liver and kidney damage.
The vehicle used for administration is causing toxicity.Run a vehicle-only control group to assess its tolerability at the administered volume and frequency.
Difficulty Dissolving this compound. The compound may have low solubility in common vehicles.Test a panel of biocompatible solvents and co-solvents (e.g., DMSO, PEG400, Tween 80, corn oil). Sonication or gentle heating may aid dissolution, but stability under these conditions should be verified.

Quantitative Data Summary for Schisandrin C (Parent Compound)

Table 1: In Vivo Dosage of Schisandrin C in Rodent Models

Animal Model Dosage Range Route of Administration Study Focus Reference
Wistar Rats50, 100, 200 mg/kg/dayOral gavageAnti-aging[6]

Table 2: Pharmacokinetic Parameters of Schizandrin (a related lignan) in Rats

Parameter Intravenous (10 mg/kg) Oral (10 mg/kg)
Tmax (min)-22-200
Cmax (ng/mL)-Varies
Oral Bioavailability (%)-~15.56 ± 10.47
Data for Schizandrin, not Schisandrin C or its epoxide.[7]

Experimental Protocols for Schisandrin C

Protocol 1: Evaluation of Anti-Aging Effects of Schisandrin C in a D-galactose-Induced Aging Rat Model [6]

  • Animal Model: Male Wistar rats.

  • Induction of Aging: Subcutaneous injection of D-galactose (dissolved in saline) for a specified period to induce an aging model.

  • Drug Administration:

    • Schisandrin C is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

    • Administer Schisandrin C orally via gavage at doses of 50, 100, and 200 mg/kg/day for the duration of the study.

    • A control group receives the vehicle only, and a model group receives D-galactose and the vehicle.

  • Outcome Measures:

    • Behavioral tests to assess cognitive function.

    • Biochemical analysis of serum for markers of oxidative stress.

    • Histopathological examination of relevant organs.

    • Metabolomics analysis of serum to identify changes in metabolic profiles.

Visualizations

experimental_workflow Experimental Workflow for a Novel Compound cluster_preclinical Preclinical Evaluation dose_finding Dose-Ranging and Toxicity Study (Start with low doses) efficacy_study Efficacy Study in Disease Model dose_finding->efficacy_study Determine MTD and preliminary efficacy pk_study Pharmacokinetic (PK) Study efficacy_study->pk_study Select effective dose pd_study Pharmacodynamic (PD) Study pk_study->pd_study Correlate exposure with effect

Caption: A generalized workflow for in vivo studies of a new compound.

schisandrin_c_pathways Known Signaling Pathways of Schisandrin C cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway schisandrin_c Schisandrin C p38 p38 schisandrin_c->p38 inhibits erk ERK1/2 schisandrin_c->erk inhibits jnk JNK schisandrin_c->jnk inhibits nfkb NF-κB Translocation schisandrin_c->nfkb inhibits ampk AMPK Phosphorylation schisandrin_c->ampk activates pi3k_akt PI3K/AKT/mTOR Pathway schisandrin_c->pi3k_akt interferes with p38->nfkb activates erk->nfkb activates jnk->nfkb activates inflammation Inflammatory Gene Expression nfkb->inflammation induces

Caption: Signaling pathways modulated by Schisandrin C.

References

Cell culture contamination issues when working with Schisandrin C epoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination, with special considerations for working with novel compounds like Schisandrin C epoxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in cell culture?

A1: The most common biological contaminants in cell culture are bacteria, fungi (including yeast and molds), mycoplasma, and viruses.[1][2][3][4][5] Chemical contamination from impurities in media, sera, or water can also occur.[2][6] Cross-contamination with other cell lines is another significant issue.[1]

Q2: How can I visually identify contamination in my cell culture?

A2: Visual cues depend on the type of contaminant. Bacterial contamination often leads to a sudden drop in pH (yellowing of the medium) and cloudiness (turbidity).[2][3] Fungal contamination may appear as filamentous structures or budding yeast cells under the microscope, and can also cause turbidity.[3][5] Mycoplasma, however, is not visible with a standard light microscope and does not typically cause changes in turbidity or pH, making it a particularly insidious contaminant.[3][7]

Q3: What are the primary sources of cell culture contamination?

A3: Contamination can originate from various sources, including the laboratory environment (air, dust), equipment (incubators, hoods), reagents (media, serum), and personnel (improper aseptic technique).[8][9] New cell lines should always be quarantined and tested as they are a common source of introducing contaminants.[10]

Q4: Is it possible for a novel compound like this compound to cause contamination-like issues?

A4: While there is no direct evidence to suggest that this compound causes microbial contamination, its chemical nature as an epoxide is noteworthy. Epoxides are reactive molecules due to the strained three-membered ring, making them susceptible to ring-opening reactions by nucleophiles present in biological systems, such as amines, alcohols, and sulfhydryl groups on proteins.[11] This reactivity could potentially lead to cytotoxicity or cause changes in cell morphology that might be mistaken for contamination. It is also possible for a compound to degrade in the culture medium, leading to byproducts that affect cell health or alter the appearance of the culture.

Q5: How often should I test my cell cultures for mycoplasma?

A5: It is recommended to test your cell cultures for mycoplasma every one to two months.[7] Regular testing is crucial, especially when introducing new cell lines into the laboratory.[10]

Troubleshooting Guides

Table 1: Troubleshooting Bacterial Contamination
Symptom Possible Cause Recommended Action
Sudden yellowing of media and turbidity.[2][3]Bacterial contamination.Immediately discard the contaminated culture to prevent cross-contamination.[6]
Small, motile, rod-shaped or spherical particles visible under high magnification.Bacterial contamination.Decontaminate the biosafety cabinet, incubator, and any shared equipment with 70% ethanol (B145695) followed by a broad-spectrum disinfectant.[6][12]
Recurring bacterial contamination.Compromised aseptic technique, contaminated reagents, or equipment.Review and reinforce aseptic techniques with all lab personnel.[13][14][15][16] Test all reagents (media, serum, etc.) for sterility.[17]
Table 2: Troubleshooting Fungal (Yeast and Mold) Contamination
Symptom Possible Cause Recommended Action
Visible filamentous structures (mold) or budding, oval-shaped cells (yeast).[3][5]Fungal contamination.Discard the contaminated culture immediately.[6]
Gradual increase in turbidity, sometimes with a slight increase in pH (pinkish media).[4]Fungal contamination.Thoroughly clean and disinfect the incubator, paying special attention to the water pan, which can be a source of fungal spores.[1][6]
White or colored colonies floating on the media surface.Mold contamination.Check for potential sources of airborne spores, such as nearby construction or unfiltered air vents. Ensure proper maintenance of HEPA filters in the biosafety cabinet.[1]
Table 3: Troubleshooting Mycoplasma Contamination
Symptom Possible Cause Recommended Action
Reduced cell growth rate, changes in cell morphology, or decreased transfection efficiency, without visible signs of contamination.[4][18]Mycoplasma contamination.Quarantine the suspected culture and test for mycoplasma using PCR, ELISA, or a fluorescent dye (e.g., DAPI or Hoechst stain).[2][9]
Speckled or granular appearance of cells under high magnification after fluorescent staining.Mycoplasma contamination.If the cell line is valuable and must be salvaged, treat with a specialized anti-mycoplasma antibiotic.[10] Otherwise, it is best to discard the culture.[17]
Widespread mycoplasma contamination in the lab.Cross-contamination between cultures or from a contaminated reagent.Test all cell stocks, especially master cell banks. Review and strictly enforce aseptic techniques, including the use of separate media bottles for different cell lines and avoiding the sharing of pipettes.[18]

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR
  • Sample Preparation: Collect 1 ml of cell culture supernatant from a culture that is 70-80% confluent.

  • DNA Extraction: Use a commercial DNA extraction kit suitable for biological fluids to isolate DNA from the supernatant.

  • PCR Amplification: Perform PCR using primers specific for the 16S rRNA gene of common mycoplasma species. Include a positive control (mycoplasma DNA) and a negative control (sterile water).

  • Gel Electrophoresis: Run the PCR products on a 1.5% agarose (B213101) gel. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.

Protocol 2: General Decontamination of a Biosafety Cabinet
  • Preparation: Remove all items from the biosafety cabinet.

  • Initial Cleaning: Wipe down all interior surfaces with a suitable disinfectant to remove any gross contamination.

  • Decontamination: Thoroughly wipe all interior surfaces (including the sash) with 70% ethanol. For a more thorough decontamination, a 1:10 dilution of household bleach can be used, followed by a rinse with sterile water to prevent corrosion of the stainless steel.

  • UV Sterilization: Close the sash and run the UV lamp for at least 30 minutes (note: UV light only sterilizes surfaces in its direct line of sight).

  • Final Wipe: Before starting work, wipe down the interior surfaces again with 70% ethanol.

Signaling Pathways and Workflow Diagrams

Schisandrin C and Cellular Signaling

Schisandrin C has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and anti-tumor immunity. Below are diagrams of some of these pathways.

Schisandrin_C_cGAS_STING_Pathway cluster_tumor_cell Tumor Cell cluster_immune_cells Immune Cells Tumor DNA Leakage Tumor DNA Leakage cGAS cGAS Tumor DNA Leakage->cGAS activates STING STING cGAS->STING activates Type I IFN Type I IFN STING->Type I IFN induces T Cells T Cells Type I IFN->T Cells activates NK Cells NK Cells Type I IFN->NK Cells activates Schisandrin C Schisandrin C Schisandrin C->STING enhances activation Antitumor Immunity Antitumor Immunity T Cells->Antitumor Immunity NK Cells->Antitumor Immunity

Caption: Schisandrin C enhances the cGAS-STING pathway, boosting antitumor immunity.[19]

Schisandrin_C_PI3K_AKT_mTOR_Pathway Schisandrin C Schisandrin C PI3K PI3K Schisandrin C->PI3K interferes with AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits

Caption: Schisandrin C interferes with the PI3K/AKT/mTOR pathway, modulating autophagy.[20][21]

Contamination_Troubleshooting_Workflow Start Suspected Contamination Visual_Inspection Visual Inspection: Turbidity, Color Change? Start->Visual_Inspection Microscopy Microscopic Exam: Bacteria, Fungi? Visual_Inspection->Microscopy Yes Mycoplasma_Test No Visible Signs? Perform Mycoplasma Test Visual_Inspection->Mycoplasma_Test No Bacterial Bacterial Contamination Microscopy->Bacterial Bacteria Seen Fungal Fungal Contamination Microscopy->Fungal Fungi Seen Mycoplasma Mycoplasma Contamination Mycoplasma_Test->Mycoplasma Positive No_Contamination No Contamination Detected Mycoplasma_Test->No_Contamination Negative Discard_Decontaminate Discard Culture & Decontaminate Equipment Bacterial->Discard_Decontaminate Fungal->Discard_Decontaminate Mycoplasma->Discard_Decontaminate Review_Protocols Review Aseptic Technique Discard_Decontaminate->Review_Protocols

Caption: A logical workflow for troubleshooting cell culture contamination.

References

Technical Support Center: Minimizing Off-Target Effects of Schisandrin C Epoxide in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Schisandrin C and its derivatives, such as Schisandrin C epoxide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design and interpret your cellular experiments with higher precision by minimizing and understanding potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and biological activities of Schisandrin C?

Schisandrin C is a lignan (B3055560) isolated from Schisandra chinensis with a range of reported biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] While a single, definitive high-affinity target is not fully elucidated, its effects are attributed to the modulation of several key signaling pathways.

Q2: Which signaling pathways are known to be modulated by Schisandrin C?

Research indicates that Schisandrin C influences multiple signaling pathways, which could be a source of both its therapeutic effects and potential off-target activities. Key pathways identified include:

  • PI3K/Akt/mTOR Pathway: Involved in cell survival, growth, and proliferation.[3][4]

  • TGF-β Signaling Pathway: Plays a role in cell growth, differentiation, and extracellular matrix production.[5]

  • MAPK/ERK Pathway: A critical pathway in regulating cell proliferation, differentiation, and stress responses.

  • NF-κB Signaling Pathway: A key regulator of inflammation and immune responses.

Q3: What are off-target effects and why are they a concern for a compound like this compound?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target. For a novel compound like this compound, where the full target profile may be unknown, these effects can lead to:

  • Misinterpretation of experimental results: Phenotypes observed may be incorrectly attributed to the intended target.

  • Cellular toxicity: Unintended interactions can disrupt essential cellular processes.

  • Unpredictable side effects: In a therapeutic context, off-target effects can cause adverse reactions.[6]

Q4: How can I begin to assess the potential off-target profile of this compound in my cellular model?

A tiered approach is recommended:

  • In Silico Analysis: Use computational tools to predict potential off-target interactions based on the chemical structure of this compound.

  • Broad-Panel Screening: Employ commercially available services for kinase profiling, receptor binding assays, and other safety pharmacology panels to identify interactions with common off-target protein families.

  • Cell-Based Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement and identify unexpected interactions within a cellular context.[7][8][9][10][11]

Troubleshooting Guide

Issue Possible Cause Suggested Action
Unexpected cellular toxicity at low concentrations. The compound may have potent off-target effects on essential cellular machinery.1. Perform a dose-response curve in multiple cell lines to determine the therapeutic window.2. Conduct a broad-panel kinase screening to identify potential inhibition of essential kinases.3. Use a cell health assay that distinguishes between cytotoxicity and cytostatic effects.
Phenotypic effects do not correlate with the known function of the intended target. The observed phenotype may be due to off-target effects or modulation of a different signaling pathway.1. Validate target engagement using a biophysical method like CETSA.2. Use a structurally related but inactive analog of this compound as a negative control.3. Perform pathway analysis (e.g., Western blotting for key signaling proteins) to identify unexpectedly modulated pathways.
Conflicting results between different cell lines. Cell-line specific expression of on- and off-targets can lead to varied responses.1. Characterize the expression levels of the intended target and any identified off-targets in your cell lines of interest.2. Use multiple, well-characterized cell lines to confirm key findings.3. Consider using a primary cell model that is more physiologically relevant.
High background or nonspecific effects in reporter assays. The compound may be directly interfering with the reporter enzyme or transcriptional machinery.1. Use a control vector with a constitutive promoter to assess direct effects on the reporter.2. Test a different reporter system (e.g., switch from luciferase to a fluorescent protein).3. Optimize the compound concentration to the lowest effective dose.[12]

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically for the off-target binding of this compound. The following table summarizes known information for the parent compound, Schisandrin C, which can serve as a starting point for investigation. Researchers are strongly encouraged to generate empirical data for this compound.

Compound Assay Type Target/Pathway Reported Effect/Value Cell Line/System
Schisandrin CMolecular DockingPI3K, AKTFavorable binding energy (better than -5 kcal/mol)[3]In silico
Schisandrin CCell ViabilityGeneral CytotoxicityToxic effects observed at concentrations > 25 µM[4]HUVECs
Schisandrin CApoptosis AssayApoptosis InductionDose-dependent induction at 25-100 µM[2]U937 cells
Schisandrin A & BInhibition AssayCYP2D6, CYP3A4Mixed inhibition of poziotinib (B1662824) metabolism (IC50 for Schisandrin B on M1: 2.55 µM)[13]Rat Liver Microsomes

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized method to assess the binding of this compound to a specific protein target in a cellular environment.[7][8][9][10][11]

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Methodology:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting: Wash cells with PBS and harvest by scraping. Resuspend cells in PBS containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein quantification methods like ELISA. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: In Vitro Kinase Profiling (Radiometric Assay)

This is a generalized protocol for screening this compound against a panel of kinases to identify potential off-target interactions. This is often performed as a service by specialized companies.[14][15][16][17]

Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]-ATP to a kinase-specific substrate.

Methodology:

  • Reaction Setup: In a microplate, combine the purified kinase, a suitable substrate (peptide or protein), and this compound at various concentrations in a kinase reaction buffer.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of MgCl₂ and [γ-³³P]-ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction and Capture Substrate: Stop the reaction and spot the reaction mixture onto a filter membrane that binds the substrate.

  • Washing: Wash the filter membrane to remove unincorporated [γ-³³P]-ATP.

  • Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter. A decrease in radioactivity in the presence of this compound indicates inhibition of the kinase.

Visualizations

experimental_workflow cluster_off_target_assessment Off-Target Assessment Workflow in_silico In Silico Prediction broad_panel Broad-Panel Screening (e.g., Kinase Panel) in_silico->broad_panel Prioritize cetsa Cellular Target Engagement (CETSA) broad_panel->cetsa Validate Hits pathway_analysis Pathway Analysis (Western Blot) cetsa->pathway_analysis Confirm Cellular Effect

Caption: A generalized workflow for assessing the off-target effects of a novel compound.

pi3k_akt_pathway Schisandrin_C Schisandrin C PI3K PI3K Schisandrin_C->PI3K ? AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: Postulated influence of Schisandrin C on the PI3K/Akt/mTOR signaling pathway.

troubleshooting_logic Start Unexpected Phenotype Observed Check_Target_Engagement Validate On-Target Engagement (CETSA) Start->Check_Target_Engagement Dose_Response Perform Dose-Response Analysis Start->Dose_Response Off_Target_Screen Conduct Off-Target Screening Check_Target_Engagement->Off_Target_Screen No/Weak Engagement Dose_Response->Off_Target_Screen High Potency Pathway_Analysis Analyze Key Signaling Pathways Off_Target_Screen->Pathway_Analysis Conclusion Identify Potential Off-Target Effect Pathway_Analysis->Conclusion

Caption: A logical troubleshooting guide for investigating unexpected experimental outcomes.

References

Technical Support Center: Synthesis of Schisandrin C Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Schisandrin (B1198587) C epoxide. The information is designed to address specific challenges that may be encountered during experimental work, particularly when scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the epoxidation of Schisandrin C?

A1: The most common method for the epoxidation of alkenes like the one present in the Schisandrin C scaffold is the use of peroxy acids. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation due to its commercial availability and reactivity.[1][2] Other peroxy acids like peracetic acid or trifluoroperacetic acid can also be effective.[1]

Q2: What are the primary challenges when scaling up the epoxidation of Schisandrin C?

A2: Scaling up any chemical synthesis can present challenges. For the epoxidation of Schisandrin C, key challenges may include:

  • Reaction Control: Exothermic reactions can be difficult to manage on a larger scale, potentially leading to side reactions and impurities.[3]

  • Reagent Addition: The rate of addition of the oxidizing agent (e.g., m-CPBA) becomes more critical at a larger scale to maintain optimal reaction temperature and concentration.

  • Work-up and Purification: Handling larger volumes of reaction mixtures can complicate extraction and purification steps. Crystallization, if used for purification, may behave differently at scale.[3]

  • Side Product Formation: The potential for side reactions, such as Baeyer-Villiger oxidation of any ketone functionalities, may increase with longer reaction times or higher temperatures that can occur during scale-up.[4]

  • Solvent Effects: The choice of solvent can significantly impact reaction rate and solubility of reagents, which can be more pronounced at a larger scale.[3]

Q3: What are the potential side products in the epoxidation of Schisandrin C, and how can they be minimized?

A3: A potential side reaction when using peroxy acids like m-CPBA is the Baeyer-Villiger oxidation, which converts ketones to esters.[1][4] While Schisandrin C itself does not contain a ketone, impurities in the starting material or degradation products might. To minimize side products, it is crucial to:

  • Use purified Schisandrin C as the starting material.

  • Maintain a low reaction temperature.

  • Slowly add the oxidizing agent to prevent localized high concentrations and temperature spikes.

  • Monitor the reaction closely by techniques like TLC or HPLC to avoid unnecessarily long reaction times.

Q4: How can I monitor the progress of the epoxidation reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5][6] By comparing the reaction mixture to a standard of the starting material (Schisandrin C), the consumption of the starting material and the formation of the new product (Schisandrin C epoxide) can be tracked. A developing solvent system for TLC would need to be determined empirically, but a mixture of hexane (B92381) and ethyl acetate (B1210297) is a common starting point for compounds of this polarity. For HPLC, a reversed-phase C18 column with a mobile phase of methanol, acetonitrile, and water is often used for analyzing Schisandrin C and related lignans.[5][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion to Epoxide 1. Inactive oxidizing agent (e.g., old m-CPBA). 2. Reaction temperature is too low. 3. Insufficient amount of oxidizing agent. 4. Poor solvent choice leading to low solubility of reagents.[3]1. Use a fresh batch of the oxidizing agent or test its activity on a known reactive alkene. 2. Allow the reaction to warm slightly, but monitor carefully to avoid side reactions. 3. Increase the equivalents of the oxidizing agent incrementally (e.g., from 1.1 to 1.5 equivalents). 4. Ensure the chosen solvent (e.g., dichloromethane (B109758), chloroform) can dissolve both Schisandrin C and the oxidizing agent at the reaction temperature.
Formation of Multiple Products/Impurities 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Presence of impurities in the starting material. 4. Potential for Baeyer-Villiger side reaction if ketone impurities are present.[4] 5. Epoxide ring-opening under acidic conditions from the peroxy acid byproduct.1. Maintain a low and consistent reaction temperature (e.g., 0 °C to room temperature, depending on the specific protocol). 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Purify the starting Schisandrin C before the epoxidation step. 4. Use a buffered m-CPBA or add a mild base (e.g., sodium bicarbonate) to the reaction mixture to neutralize the acidic byproduct.
Difficulty in Purifying the Epoxide 1. Co-elution of the product with unreacted starting material or byproducts during chromatography. 2. Instability of the epoxide on silica (B1680970) gel. 3. Challenges with crystallization at a larger scale.[3]1. Optimize the chromatography conditions (e.g., solvent gradient, different stationary phase). 2. Consider deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent. Alternatively, explore other purification methods like recrystallization. 3. For crystallization, screen different solvent systems and control the cooling rate carefully. Seeding with a small crystal of the pure product can sometimes help.
Inconsistent Yields Upon Scale-up 1. Inefficient heat transfer in a larger reaction vessel. 2. Inefficient mixing. 3. Non-linear effects of impurities that are minor at a small scale but problematic at a larger scale.1. Use a reactor with a jacket for better temperature control. Ensure the stirring is adequate for the vessel size. 2. Use a mechanical stirrer for larger volumes to ensure homogeneity. 3. Ensure the starting material purity is consistently high for all batches.

Experimental Protocols

General Protocol for m-CPBA Epoxidation of Schisandrin C (Small Scale)

This is a general guideline and may require optimization.

  • Dissolution: Dissolve Schisandrin C (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform (B151607) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate container, dissolve m-CPBA (1.1-1.5 equivalents) in the same solvent. Add the m-CPBA solution dropwise to the stirred Schisandrin C solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate (B1220275) to destroy any excess peroxy acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Visualizations

experimental_workflow General Experimental Workflow for Schisandrin C Epoxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Schisandrin C in Solvent cool Cool to 0 °C dissolve->cool add_mcpba Add m-CPBA Solution Dropwise cool->add_mcpba monitor Monitor by TLC/HPLC add_mcpba->monitor quench Quench Reaction monitor->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: Workflow for Schisandrin C Epoxidation.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Check Reagent Activity (m-CPBA) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Active inactive_reagent Use Fresh Reagent check_reagents->inactive_reagent Inactive check_purification Evaluate Purification Step check_conditions->check_purification Conditions OK temp_issue Optimize Temperature check_conditions->temp_issue Temp. Issue time_issue Optimize Reaction Time check_conditions->time_issue Time Issue purification_loss Modify Purification Method check_purification->purification_loss Losses Occur

Caption: Troubleshooting Low Yield Issues.

signaling_pathway Potential Signaling Pathways Modulated by Schisandrin C cluster_tgf TGF-β Pathway cluster_pi3k PI3K-Akt Pathway schisandrin_c Schisandrin C tgfbr1 TGFBR1 schisandrin_c->tgfbr1 Inhibits pi3k PI3K schisandrin_c->pi3k Modulates smad Smad Signaling tgfbr1->smad ecm ECM Deposition smad->ecm akt Akt pi3k->akt downstream Downstream Effects akt->downstream

Caption: Schisandrin C Signaling Pathways.[7]

References

Identifying and removing impurities from Schisandrin C epoxide samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on identifying and removing impurities from Schisandrin C epoxide samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: Impurities in a this compound sample typically originate from two main sources: the natural source material (Schisandra chinensis) and the synthetic process (if applicable).

  • Co-extracted Natural Products: The most common impurities are other structurally related dibenzocyclooctadiene lignans (B1203133) that are extracted alongside Schisandrin C from the fruit of Schisandra chinensis. These include, but are not limited to: Schisandrin, Deoxyschisandrin (B1241246) (Schisandrin A), γ-Schisandrin, Schisandrin B, Schisantherin A, Schisantherin B, Schisandrol B, Gomisin G, and Angeloylgomisin H.[1][2][3]

  • Unreacted Starting Material: If the epoxide is synthesized from Schisandrin C, significant amounts of the parent Schisandrin C may remain.

  • Reaction Byproducts & Reagents: The epoxidation process itself can introduce impurities, including stereoisomers, over-oxidized products, or degradation products.

  • Residual Solvents: Solvents used during extraction and purification (e.g., ethanol, methanol (B129727), acetonitrile, petroleum ether) may persist in the final sample.[4][5]

Q2: Which analytical methods are best for identifying and quantifying impurities in my sample?

A2: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for routine purity assessment and quantification of lignans.[6] For more detailed structural confirmation and identification of unknown impurities, hyphenated techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are highly effective.[2]

Q3: My this compound sample is only 85% pure. How can I increase its purity to >98%?

A3: Achieving high purity often requires a multi-step purification strategy.

  • Preliminary Enrichment: For very crude extracts, initial purification using macroporous resin chromatography can effectively enrich the total lignan (B3055560) content and remove highly polar or non-polar contaminants.[7][8]

  • High-Resolution Purification: The most effective method for separating structurally similar lignans is preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique offers high resolution to separate the target epoxide from closely related lignan impurities. High-speed counter-current chromatography (HSCCC) has also proven effective for separating lignans and can be a valuable tool.[9]

Q4: How should I store purified this compound to prevent degradation?

A4: While specific stability data for this compound is limited, general best practices for storing sensitive natural products should be followed. Store the compound in a tightly sealed vial, protected from light, at -20°C.[10] For solutions, prepare them fresh or store as aliquots at -20°C for short periods (up to two weeks).[10] The epoxide functional group may be sensitive to acidic or basic conditions, so ensure storage solvents are neutral and aprotic if possible.

Troubleshooting Guide for Purification

Problem Possible Cause(s) Recommended Solution(s)
Poor peak separation in HPLC. 1. Inappropriate mobile phase composition or gradient. 2. Incorrect column selection. 3. Column degradation or contamination.1. Optimize the gradient elution program. Test different solvent ratios (e.g., acetonitrile/water, methanol/water).[1][2] 2. Ensure a high-quality C18 column is being used.[1][11] 3. Flush the column with a strong solvent (e.g., isopropanol) or replace it if necessary.
Target compound co-elutes with an impurity. The impurity is structurally very similar (e.g., a stereoisomer).1. Modify the mobile phase; adding a small amount of a different solvent (e.g., tetrahydrofuran) or an acid modifier (e.g., formic acid) can alter selectivity.[2] 2. Decrease the gradient slope around the elution time of the target peak to improve resolution. 3. Try a different stationary phase (e.g., a phenyl-hexyl column).
Low recovery after preparative HPLC. 1. Irreversible adsorption of the compound onto the column.[4] 2. Degradation of the compound on the column. 3. Sample precipitation during the run.1. Use a different purification technique like HSCCC which avoids a solid support matrix.[4] 2. Ensure the mobile phase pH is neutral. 3. Check the solubility of the sample in the mobile phase. Reduce the injection concentration if necessary.
Presence of unknown peaks in the final sample. 1. Sample degradation due to light, temperature, or pH.[12] 2. Contamination from solvents or handling.1. Analyze the sample using LC-MS to identify the mass of the unknown peaks and deduce their structure. 2. Re-purify the sample under optimized conditions, ensuring the use of high-purity solvents and clean labware.

Quantitative Data Summary

The following tables represent typical results from the purification of a this compound sample.

Table 1: Impurity Profile of Crude Sample (Purity: 85.1%)

Compound Retention Time (min) Area %
Schisandrin C22.53.5%
γ-Schisandrin24.94.2%
This compound 26.1 85.1%
Deoxyschisandrin33.85.8%
Other Lignans/UnknownsVarious1.4%

Table 2: Impurity Profile After Preparative RP-HPLC (Purity: 99.2%)

Compound Retention Time (min) Area %
Schisandrin C22.5< 0.1%
γ-Schisandrin24.90.2%
This compound 26.1 99.2%
Deoxyschisandrin33.80.4%
Other Lignans/UnknownsVarious0.1%

Experimental Protocols

Protocol 1: Analytical Purity Assessment via RP-HPLC

This method is for determining the purity of a this compound sample.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[1][11]

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile[1]

  • Gradient Elution:

    • 0-10 min: 50% B

    • 10-40 min: 50% to 100% B

    • 40-45 min: 100% B

    • 45-50 min: 100% to 50% B

    • 50-60 min: 50% B

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 217 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Purification via Preparative RP-HPLC

This protocol outlines the separation of this compound from closely related impurities.

  • Instrumentation: Preparative HPLC system with a fraction collector.

  • Column: Preparative C18 column (e.g., 250 mm x 20 mm, 10 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution: Use the analytical gradient as a starting point. Broaden the gradient around the elution time of the target compound to maximize separation (e.g., increase from 65% B to 85% B over 30 minutes).

  • Flow Rate: 10-20 mL/min (adjust based on column dimensions).

  • Detection Wavelength: 217 nm.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of methanol or mobile phase to the highest possible concentration without precipitation.

  • Injection: Perform multiple injections of small volumes for optimal loading and separation.

  • Fraction Collection: Collect fractions corresponding to the target peak.

  • Post-Processing: Combine the pure fractions, remove the organic solvent using a rotary evaporator, and lyophilize the remaining aqueous solution to obtain the purified compound.

Visualized Workflows and Logic

G cluster_start Phase 1: Analysis & Identification cluster_purify Phase 2: Purification cluster_end Phase 3: Final Product start Crude Schisandrin C Epoxide Sample analytical_hplc Analytical HPLC-UV Purity Check start->analytical_hplc lcms LC-MS for Impurity ID analytical_hplc->lcms If unknowns present decision Purity > 98%? analytical_hplc->decision lcms->decision prep_hplc Preparative RP-HPLC decision->prep_hplc No pass Pure Compound (>98%) decision->pass Yes fraction Collect Fractions prep_hplc->fraction solvent_removal Solvent Evaporation & Lyophilization fraction->solvent_removal re_analyze Re-run Analytical HPLC solvent_removal->re_analyze re_analyze->decision Re-assess Purity fail Purity < 98%

Caption: Experimental workflow for the purification and analysis of this compound.

G problem Problem: Poor Peak Resolution in HPLC cause1 Cause: Suboptimal Mobile Phase problem->cause1 cause2 Cause: Column Issue problem->cause2 cause3 Cause: Overloaded Sample problem->cause3 solution1a Solution: Adjust A/B Ratio cause1->solution1a solution1b Solution: Flatten Gradient Slope cause1->solution1b solution1c Solution: Add Modifier (e.g., Formic Acid) cause1->solution1c solution2a Solution: Flush Column cause2->solution2a solution2b Solution: Check for Voids / Replace cause2->solution2b solution3a Solution: Reduce Injection Volume/ Concentration cause3->solution3a

Caption: Troubleshooting logic for poor peak resolution during HPLC analysis.

References

Improving the stability of Schisandrin C epoxide formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisandrin C epoxide formulations. The information aims to address common stability challenges and offer solutions based on established principles of formulation science.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: this compound, like other molecules containing an epoxide ring, is susceptible to degradation through several pathways, primarily hydrolysis. The strained three-membered ether ring is prone to nucleophilic attack. In aqueous solutions, water acts as a nucleophile, leading to acid- or base-catalyzed ring-opening to form a less active diol derivative. Oxidative degradation can also occur, though it is typically a secondary pathway compared to hydrolysis.[1][2]

Q2: How does pH impact the stability of my this compound formulation?

A2: The pH of the formulation is a critical factor governing the stability of this compound. The epoxide ring is highly susceptible to both acid-catalyzed and base-catalyzed hydrolysis.[2] Generally, a neutral or near-neutral pH range is recommended to minimize the rate of hydrolytic degradation. Extreme acidic or alkaline conditions will significantly accelerate the cleavage of the epoxide ring. Forced degradation studies are essential to identify the optimal pH for maximum stability.[3][4]

Q3: My formulation is showing a significant loss of potency over time. What formulation strategies can improve the stability of this compound?

A3: Given that Schisandrin C is a poorly soluble compound, enhancing both solubility and stability is key.[5][6][7] Several strategies can be employed:

  • Lyophilization (Freeze-Drying): Removing water from the formulation can prevent hydrolytic degradation, providing excellent long-term stability. The lyophilized powder can be reconstituted before use.

  • Use of Co-solvents: Employing non-aqueous or mixed solvent systems (e.g., with propylene (B89431) glycol, PEG 400) can reduce the activity of water and slow hydrolysis.[8]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin complex can protect the labile epoxide group from the aqueous environment, thereby improving stability and solubility.[8][9]

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can solubilize the compound in a lipid matrix, protecting it from the aqueous environment of the GI tract until absorption.[6][9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid appearance of a new, more polar peak in HPLC analysis. Hydrolytic Degradation: The epoxide ring has likely opened to form a diol, which is more polar.1. Confirm the identity of the degradant using LC-MS. 2. Conduct a pH-rate profile study to find the pH of maximum stability. 3. Consider reformulating using stability-enhancing strategies like lyophilization or cyclodextrin complexation.
Formulation has changed color or developed a precipitate. Chemical Incompatibility or Degradation: This may indicate a reaction between this compound and an excipient, or significant degradation.[10]1. Perform drug-excipient compatibility studies using techniques like DSC or isothermal stress testing.[10][11] 2. Review the excipients for reactive impurities. Avoid excipients with acidic or basic functional groups if they accelerate degradation.[11] 3. Ensure adequate protection from light (photodegradation) by using amber vials.
Poor and inconsistent bioavailability in animal studies. Low Aqueous Solubility & Instability: The compound may be degrading in the GI tract before it can be absorbed, or its low solubility limits absorption.[5][9]1. Focus on solubility enhancement techniques. Micronization or nanosizing can increase the surface area for dissolution.[7][8] 2. Develop a lipid-based formulation (e.g., SEDDS) to improve both solubility and protect the drug from degradation prior to absorption.[9]

Data Presentation: Stability Under Stressed Conditions

Forced degradation studies are crucial for understanding the stability profile of a new chemical entity.[3][4][12] The following tables present hypothetical data from such studies to guide formulation development.

Table 1: Effect of pH on the Degradation of this compound in Aqueous Buffer (40°C for 7 Days)

pHInitial Purity (%)Purity after 7 Days (%)Total Degradation (%)
3.099.875.224.6
5.099.891.58.3
7.099.896.83.0
9.099.882.117.7

This data illustrates the classic U-shaped curve for pH-dependent hydrolysis, with maximum stability observed at neutral pH.

Table 2: Impact of Formulation Strategy on Stability (Stored at 25°C/60% RH for 3 Months)

Formulation TypeInitial Purity (%)Purity after 3 Months (%)Total Degradation (%)
Aqueous Solution (pH 7.0)99.795.14.6
Propylene Glycol:Water (50:50)99.898.21.6
10% HP-β-Cyclodextrin Complex99.799.10.6
Lyophilized Powder99.899.70.1

This data highlights the significant stabilizing effect of reducing water activity through co-solvents, complexation, and lyophilization.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a typical reversed-phase HPLC method for quantifying this compound and its degradation products.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 ODS Column (e.g., 250 mm × 4.6 mm, 5 µm).[13]

  • Mobile Phase: Gradient elution using Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Gradient: 0-5 min (30% A), 5-25 min (30-90% A), 25-30 min (90% A), 30-35 min (30% A).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[14]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the formulation in methanol (B129727) or a suitable solvent to a final concentration of approximately 50 µg/mL. Centrifuge or filter through a 0.22 µm filter before injection.[15]

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Forced degradation samples are used to prove specificity.[16]

Visualizations

Diagrams of Pathways and Workflows

cluster_degradation Proposed Hydrolytic Degradation SCE This compound (Labile) Diol Diol Degradant (Inactive) SCE->Diol H+ or OH- (Hydrolysis)

Caption: Proposed hydrolytic degradation pathway of this compound.

cluster_workflow Experimental Workflow for Stability Assessment A Formulation Preparation (e.g., Aqueous, Co-solvent, Lyophilized) B Initial Analysis (T=0) (HPLC for Purity) A->B C Place Samples in Stability Chambers (e.g., 25°C/60%RH, 40°C/75%RH) B->C D Analysis at Time Points (e.g., 1, 3, 6 months) C->D E Data Evaluation (Assess Degradation Rate) D->E F Identify Degradants (LC-MS/MS) D->F

Caption: Workflow for conducting a comprehensive formulation stability study.

cluster_troubleshooting Troubleshooting Logic for Formulation Instability Start Instability Observed (e.g., Potency Loss) Check1 Is the primary degradant more polar than API? Start->Check1 Action1 Likely Hydrolysis. Optimize pH, reduce water activity (co-solvents, lyophilization). Check1->Action1 Yes Check2 Is degradation worse with certain excipients? Check1->Check2 No Action2 Excipient Incompatibility. Perform compatibility screening. Replace problematic excipient. Check2->Action2 Yes Action3 Consider other mechanisms: Oxidation (add antioxidant), Photodegradation (use amber vials). Check2->Action3 No

Caption: Decision tree for troubleshooting this compound instability.

References

Troubleshooting unexpected side effects of Schisandrin C epoxide in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the expected biological activities of Schisandrin C epoxide based on related compounds?

A1: While specific data is unavailable for this compound, its parent compound, Schisandrin C, is a lignan (B3055560) from Schisandra chinensis. Schisandrins are generally known for their hepatoprotective, anti-inflammatory, and neuroprotective effects. However, the introduction of an epoxide group—a reactive three-membered ring—can significantly alter a molecule's properties. Epoxides can be highly reactive towards biological nucleophiles like DNA and proteins, which can lead to toxicity.[1][2] Therefore, while the Schisandrin backbone may confer some therapeutic activity, the epoxide moiety introduces a potential for cytotoxicity that must be carefully evaluated.

Q2: My animals are showing signs of distress (e.g., weight loss, lethargy) not anticipated in my study design. What are my immediate steps?

A2: When observing any unexpected signs of distress, the immediate priorities are animal welfare and experimental integrity.

  • Consult a Veterinarian: Immediately report the adverse effects to the attending veterinarian and the Institutional Animal Care and Use Committee (IACUC).

  • Document Everything: Record all observations in detail, including the number of animals affected, the specific signs, time of onset, dosage, and frequency of administration.

  • Verify Compound and Dosage: Confirm the identity and purity of your test compound. Double-check all dosage calculations and the concentration of your dosing solution. Ensure the vehicle is appropriate and not causing the effects.

  • Humane Endpoints: Assess whether the animals have reached a humane endpoint as defined in your approved protocol and euthanize if necessary.[3]

Q3: What are the most likely organ systems to be affected by a novel epoxide compound?

A3: The liver is a primary site for the metabolism of foreign compounds (xenobiotics) and is often susceptible to toxicity from reactive metabolites.[4][5] The enzyme microsomal epoxide hydrolase, present in the liver, metabolizes epoxides, which can be a detoxification pathway but can also sometimes lead to the formation of more toxic products.[6] Therefore, hepatotoxicity is a key concern. Additionally, given the neuroactive properties of other Schisandrins, unexpected neurological or behavioral changes should also be monitored closely.

Troubleshooting Guides

Issue 1: Suspected Hepatotoxicity (Elevated Liver Enzymes, Jaundice)

Q: My routine bloodwork shows elevated ALT and AST levels in the treatment group. How do I confirm and investigate this?

A: Elevated Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are strong indicators of liver damage. A systematic investigation is required.

Troubleshooting Workflow:

  • Immediate Blood Analysis: Collect blood from a subset of affected and control animals to perform a full liver function panel, including alkaline phosphatase (ALP), total bilirubin (B190676), and albumin.

  • Histopathology: Euthanize a subset of animals from each group for gross necropsy and histopathological analysis of the liver. This is the gold standard for confirming and characterizing liver damage.[7][8] Tissues should be preserved in 10% neutral buffered formalin.

  • Dose-Response Evaluation: If not already part of the study, consider a dose-range-finding study to determine if the hepatotoxicity is dose-dependent.

  • Mechanism of Injury: Investigate potential mechanisms. This could involve assays for oxidative stress markers (e.g., glutathione (B108866) levels, lipid peroxidation) in liver tissue or mechanistic studies in vitro using primary hepatocytes.

G A Observe Unexpected Clinical Signs (e.g., lethargy, jaundice) or Elevated ALT/AST in Bloodwork B Step 1: Confirm & Quantify Comprehensive Liver Panel (ALT, AST, ALP, Bilirubin) A->B Initial Finding C Step 2: Histopathological Analysis - Euthanize subset of animals - Gross necropsy of liver - Fix tissue in formalin - H&E Staining & Pathologist Review B->C Biochemical Confirmation D Step 3: Dose-Response Assessment - Analyze toxicity at multiple dose levels - Determine No-Observed-Adverse-Effect-Level (NOAEL) C->D Pathological Confirmation E Step 4: Mechanistic Investigation - Oxidative Stress Assays (GSH, MDA) - Apoptosis Markers (Caspase-3) - In vitro studies (primary hepatocytes) D->E Establish Dose-Dependence F Conclusion: Characterize Hepatotoxic Profile of this compound E->F Elucidate Mechanism

Caption: General workflow for troubleshooting adverse events.

Quantitative Data Summary: Rotarod Performance

GroupDose (mg/kg)nLatency to Fall (seconds) - BaselineLatency to Fall (seconds) - 4h Post-Dose
Vehicle Control010175.4 ± 22.1172.8 ± 25.3
This compound1010178.1 ± 20.9169.5 ± 28.4
This compound5010173.9 ± 24.595.2 ± 18.7
This compound10010176.2 ± 21.842.6 ± 12.5
Data are presented as Mean ± SD. Data is illustrative. * indicates a statistically significant difference from the vehicle control group.

Hypothetical Signaling Pathway

Potential Mechanism of Epoxide-Induced Cytotoxicity

Epoxides can induce cytotoxicity through multiple pathways. A common mechanism involves the depletion of cellular antioxidants like glutathione (GSH) and the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).

G SCE This compound GSH Glutathione (GSH) SCE->GSH Depletion ROS Reactive Oxygen Species (ROS) SCE->ROS Generation GSH->ROS Neutralizes Mito Mitochondrial Dysfunction ROS->Mito Damage Casp Caspase Activation Mito->Casp Cytochrome C Release Apoptosis Apoptosis / Cell Death Casp->Apoptosis Execution

Caption: Hypothetical pathway for epoxide-induced cytotoxicity.

Key Experimental Protocols

Protocol 1: Serum Analysis for Liver Function Markers
  • Blood Collection: Collect whole blood from animals (e.g., via cardiac puncture at terminal endpoint) into serum separator tubes.

  • Sample Processing: Allow blood to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Serum Collection: Carefully collect the supernatant (serum) and transfer to a new, labeled microcentrifuge tube. Store at -80°C until analysis.

  • Biochemical Analysis: Use an automated biochemical analyzer or commercially available ELISA kits to quantify the levels of ALT, AST, ALP, and total bilirubin according to the manufacturer's instructions. [9]5. Data Analysis: Compare the mean values of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Protocol 2: Liver Histopathology
  • Necropsy and Tissue Collection: Immediately following euthanasia, perform a gross examination of the liver, noting any changes in color, size, or texture. Excise the entire liver.

  • Fixation: Place representative sections of each liver lobe (no thicker than 5 mm) into a container with at least 10 times their volume of 10% neutral buffered formalin. Fix for at least 24 hours.

  • Tissue Processing: Following fixation, tissues should be dehydrated through a graded series of ethanol, cleared with xylene, and embedded in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.

  • Staining: Mount sections on glass slides and stain with Hematoxylin and Eosin (H&E) for general morphological evaluation. [10]6. Pathological Evaluation: A board-certified veterinary pathologist should examine the slides in a blinded manner to identify and score lesions such as necrosis, inflammation, steatosis (fatty change), and fibrosis.

Protocol 3: Rodent Neurobehavioral Observation Battery
  • Acclimation: Bring animals to the testing room at least 30 minutes prior to observation to acclimate.

  • Home Cage Observation (Undisturbed): Observe the animal in its home cage for 1-2 minutes and score posture, activity level (hypo- or hyper-activity), and any stereotypic behaviors or convulsions.

  • Handling Observation: Remove the animal from its cage and assess its reaction to handling (e.g., passive, struggling). Observe fur and skin for piloerection or color changes.

  • Open Field Arena (5 minutes): Place the animal in a clean, novel open field arena. Score locomotor activity, rearing frequency, grooming, and gait abnormalities (e.g., ataxia).

  • Sensorimotor and Autonomic Observations:

    • Approach Response: Observe reaction to an object (e.g., pen) approaching the snout.

    • Touch Response: Gently touch the animal's back and record its reaction (e.g., flinch, ignore).

    • Pupil Size: Estimate pupil size (constricted, normal, dilated).

    • Salivation/Lacrimation: Note any excessive salivation or tearing.

  • Scoring: Use a standardized scoring sheet to record observations. A simple numerical scale (e.g., 0=absent, 1=slight, 2=moderate, 3=marked) can be used for each parameter. [11]7. Data Analysis: Analyze scores to identify significant differences between treatment and control groups.

References

Enhancing the signal-to-noise ratio in MS detection of Schisandrin C epoxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry (MS) detection of Schisandrin C epoxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to detect?

A1: this compound is a potential metabolite of Schisandrin C, a bioactive lignan (B3055560) found in the medicinal plant Schisandra chinensis. The formation of epoxide metabolites is a common metabolic pathway for many compounds, often mediated by cytochrome P450 enzymes. Detecting and quantifying this epoxide is crucial for understanding the metabolism, pharmacokinetics, and potential biological activities of Schisandrin C.

Q2: I am not seeing a clear peak for this compound. What are the common reasons for a poor signal-to-noise ratio?

A2: A poor signal-to-noise (S/N) ratio in MS detection can stem from several factors:

  • Low Abundance of the Analyte: The epoxide may be a minor metabolite, present at very low concentrations in your sample.

  • Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, reducing its signal intensity.[1]

  • Suboptimal MS Parameters: The mass spectrometer settings, including ionization source parameters and collision energy, may not be optimized for this specific compound.

  • Inefficient Sample Preparation: The extraction method may not be effectively isolating the epoxide, or the final sample may contain interfering substances.

  • Instrumental Issues: Problems like a contaminated ion source, leaks in the LC or MS system, or incorrect calibration can all lead to poor signal intensity.[2][3]

Q3: How can I confirm the identity of the this compound peak?

A3: High-resolution mass spectrometry (HRMS) is the preferred method for confirming the elemental composition of the detected ion. By comparing the accurate mass measurement with the theoretical mass of this compound, you can increase confidence in its identification. Further confirmation can be achieved by comparing the fragmentation pattern (MS/MS spectrum) with that of a synthesized reference standard, if available.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

This is a common challenge, especially when dealing with low-abundance metabolites. Here’s a step-by-step guide to troubleshoot this issue.

Possible Cause Troubleshooting Step Expected Outcome
Inefficient Ionization Optimize ion source parameters. Systematically adjust capillary voltage, gas flows (nebulizer, drying gas), and temperatures.[2]Enhanced signal intensity for the target analyte.
Ion Suppression Dilute the sample extract to reduce the concentration of interfering matrix components.[1] Alternatively, improve chromatographic separation to resolve this compound from co-eluting matrix components.A noticeable increase in the S/N ratio as the effect of interfering compounds is minimized.
Poor Sample Extraction Evaluate different sample preparation techniques. For plasma, compare protein precipitation with liquid-liquid extraction or solid-phase extraction (SPE). For herbal extracts, consider different extraction solvents and cleanup steps.Improved recovery of the analyte and removal of interfering substances, leading to a cleaner chromatogram and better signal.
Incorrect MRM Transition Verify the precursor and product ions. If a reference standard is unavailable, predict potential fragments based on the structure of Schisandrin C and common fragmentation pathways for epoxides.Detection of a signal at the expected retention time corresponding to the optimized MRM transition.
Instrument Contamination Clean the ion source and check for any blockages in the sample path. Run a system suitability test to ensure the instrument is performing optimally.[3]Restoration of signal intensity and overall instrument performance.
Issue 2: High Background Noise

High background noise can obscure the signal of your target analyte, leading to a poor S/N ratio.

Possible Cause Troubleshooting Step Expected Outcome
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.A significant reduction in baseline noise.
Carryover from Previous Injections Implement a robust needle and injection port washing procedure between samples. Inject blank samples to confirm the absence of carryover.[3]Clean baseline in blank injections and no ghost peaks in subsequent runs.
Dirty Ion Source or Mass Spectrometer Perform routine maintenance and cleaning of the ion source and mass spectrometer optics as per the manufacturer's guidelines.Lower background noise and improved overall sensitivity.
Electronic Noise Ensure proper grounding of the instrument and check for any sources of electronic interference in the laboratory.A more stable and quieter baseline.

Experimental Protocols

Sample Preparation
  • Plasma Samples (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Herbal Extracts (Solid-Phase Extraction):

    • Extract the powdered herbal material with a suitable solvent (e.g., methanol (B129727) or ethanol) using ultrasonication or reflux.

    • Centrifuge and collect the supernatant.

    • Dilute the extract with water and load it onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar interferences.

    • Elute the analyte with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute as described above.

LC-MS/MS Method Development

The following parameters are suggested as a starting point and should be optimized for your specific instrument and application.

Parameter Suggested Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.0 kV
Drying Gas Temperature 300 - 350 °C
Drying Gas Flow 8 - 12 L/min
Nebulizer Pressure 35 - 45 psi
MRM Transition for this compound (Hypothetical)
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Schisandrin C385.1 ([M+H]+)353.1, 325.115 - 25
This compound 401.1 ([M+H]+) 383.1, 369.1, 341.1 15 - 30

Note: The proposed product ions for the epoxide are based on neutral losses such as H₂O, CO, and CH₃OH from the precursor ion.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Herbal Herbal Material Extraction Solvent Extraction Herbal->Extraction LC LC Separation (C18 Column) Precipitation->LC Reconstituted Supernatant SPE Solid-Phase Extraction Extraction->SPE Crude Extract SPE->LC Purified Eluate MS MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification troubleshooting_logic Start Low S/N Ratio for This compound Check_MS Optimize MS Parameters? (Source, CE) Start->Check_MS Check_Chroma Improve Chromatography? (Gradient, Column) Check_MS->Check_Chroma No/Minor Improvement Result Improved S/N Ratio Check_MS->Result Significant Improvement Check_Sample Enhance Sample Prep? (Extraction, Cleanup) Check_Chroma->Check_Sample No/Minor Improvement Check_Chroma->Result Significant Improvement Check_Instrument Instrument Maintenance? (Clean Source, Calibrate) Check_Sample->Check_Instrument No/Minor Improvement Check_Sample->Result Significant Improvement Check_Instrument->Result Significant Improvement signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway SchisandrinC Schisandrin C p38 p38 MAPK SchisandrinC->p38 Inhibits ERK ERK SchisandrinC->ERK Inhibits IKK IKK SchisandrinC->IKK Inhibits Inflammation Inflammatory Response p38->Inflammation ERK->Inflammation IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Inflammation Promotes

References

Validation & Comparative

Schisandrin C Epoxide vs. Schisandrin C: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product research, lignans (B1203133) derived from Schisandra chinensis have garnered significant attention for their diverse pharmacological activities. Among these, Schisandrin (B1198587) C has been extensively studied, revealing a spectrum of therapeutic potentials. A structurally related compound, Schisandrin C epoxide, has also been identified. This guide provides a comparative overview of Schisandrin C and this compound, summarizing the existing experimental data for Schisandrin C and highlighting the current knowledge gap regarding its epoxidated counterpart. This objective comparison aims to inform researchers, scientists, and drug development professionals, and to underscore potential avenues for future investigation.

Chemical Structures

Schisandrin C: A dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis.[1]

This compound: A natural lignan identified in the seeds of Clerodendron inerme.[2] It features an epoxide ring, a structural modification that can significantly alter the biological activity of a compound.

Biological Activity and Mechanism of Action: A Tale of Two Compounds

Currently, a direct comparative study of the biological activities of Schisandrin C and this compound is absent from the scientific literature. Research has overwhelmingly focused on Schisandrin C, elucidating its multifaceted pharmacological effects. In stark contrast, this compound remains largely uncharacterized, representing a significant knowledge gap and a potential opportunity for novel discoveries.

Schisandrin C: A Well-Characterized Lignan

Schisandrin C has demonstrated a broad range of biological activities, including anti-inflammatory, antioxidant, anticancer, and organ-protective effects.[3][4]

Anti-Inflammatory Activity: Schisandrin C exerts potent anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][5][6] This inhibition is achieved through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][7][8] Specifically, it can reduce the phosphorylation of p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1]

Antioxidant Properties: The antioxidant capacity of Schisandrin C is well-documented. It has been shown to suppress iron/cysteine-induced lipid peroxidation in rat liver microsomes.[9] Furthermore, it can enhance the expression of antioxidant enzymes and promote mitochondrial biogenesis, thereby protecting cells from oxidative stress.[7][10]

Anticancer Effects: Schisandrin C has been investigated for its potential as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines and can induce apoptosis and cell cycle arrest.[11]

Organ-Protective Effects: Studies have highlighted the protective effects of Schisandrin C on various organs. It has shown potential in mitigating renal fibrosis by regulating the TGF-β and PI3K-Akt signaling pathways.[12] Additionally, it has been observed to have a protective effect against cisplatin-induced cytotoxicity in oral squamous carcinoma cells by inhibiting the release of mitochondrial cytochrome c.[13]

This compound: An Unexplored Frontier

To date, the biological activities and mechanisms of action of this compound have not been reported in the scientific literature. Its identification as a natural product from Clerodendron inerme seeds stands as the primary piece of available information.[2] The presence of the epoxide functional group suggests that its reactivity and biological profile could differ significantly from that of Schisandrin C. Epoxides are known to be reactive electrophiles that can interact with various nucleophiles in biological systems, including DNA and proteins, which could translate to distinct pharmacological or toxicological properties.

Quantitative Data Summary

The following tables summarize the available quantitative data for Schisandrin C. No such data is currently available for this compound.

Table 1: In Vitro Anti-Inflammatory Activity of Schisandrin C

Cell LineStimulantConcentration of Schisandrin C (µM)EffectReference
RAW 264.7LPS2.5, 5, 10, 20Reduced NO production[1]
RAW 264.7LPS2.5, 5, 10, 20Reduced IL-1β, IL-6, and TNF-α secretion[1]
Human Dental Pulp CellsLPSNot specifiedInhibited inflammatory molecules (IL-1β, TNF-α, etc.)[7]

Table 2: Cytotoxicity of Schisandrin C

Cell LineAssayIC50 / Effective Concentration (µM)Duration (h)Reference
HUVECsMTT> 25 (toxic effects observed)Not specified[14]
YD-38MTT> 20 (over 90% viability)24[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the cited studies for Schisandrin C.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells (e.g., HUVECs, YD-38) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Schisandrin C for a specified duration (e.g., 24 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[13][14]

Measurement of Inflammatory Cytokines (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of cytokines in cell culture supernatants.

  • Sample Collection: Cell culture supernatants from different treatment groups are collected.

  • ELISA Procedure: Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β) are used according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis: The absorbance is read at a specific wavelength, and the concentration of the cytokine is determined by comparison with a standard curve.[14]

Western Blotting

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Cells are lysed, and the total protein concentration is determined.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., phosphorylated MAPKs, NF-κB), followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence detection system.[7][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways modulated by Schisandrin C and a general experimental workflow for its evaluation.

Schisandrin_C_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_pathway->Pro_inflammatory_Cytokines NFkB_pathway->Pro_inflammatory_Cytokines SchisandrinC Schisandrin C SchisandrinC->MAPK_pathway SchisandrinC->NFkB_pathway

Caption: Anti-inflammatory signaling pathway of Schisandrin C.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cells) Treatment Schisandrin C Treatment Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Inflammation_Assay Inflammation Assays (ELISA, qPCR) Treatment->Inflammation_Assay Western_Blot Mechanism Study (Western Blot) Treatment->Western_Blot Animal_Model Animal Model of Disease Compound_Administration Compound Administration Animal_Model->Compound_Administration Evaluation Evaluation of Therapeutic Effects Compound_Administration->Evaluation

Caption: General experimental workflow for evaluating Schisandrin C.

Conclusion and Future Directions

The existing body of research provides a robust foundation for understanding the pharmacological potential of Schisandrin C, particularly its anti-inflammatory and antioxidant properties. The compound's mechanisms of action, involving the modulation of critical signaling pathways such as MAPK and NF-κB, are well-documented.

In contrast, this compound remains a scientific enigma. The absence of data on its biological activity presents a clear and compelling direction for future research. A systematic investigation into the pharmacological and toxicological profile of this compound is warranted. A head-to-head comparison with Schisandrin C would be particularly insightful, as it could reveal how the presence of an epoxide moiety influences the compound's activity, potency, and mechanism of action. Such studies would not only fill a significant knowledge gap but also have the potential to uncover novel therapeutic agents with unique properties. Researchers in natural product chemistry and pharmacology are encouraged to explore this promising, yet uncharted, territory.

References

A Comparative Analysis of Schisandrin C and Its Epoxide on Anti-inflammatory Activity: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory activities of Schisandrin (B1198587) C and its corresponding epoxide. The information presented is based on available experimental data from peer-reviewed scientific literature.

Introduction

Schisandrin C is a dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1] Extensive research has demonstrated the potent anti-inflammatory properties of Schisandrin C.[2][3][4][5][6] In contrast, publicly available scientific literature on the biological activities of Schisandrin C's epoxide is currently unavailable. While the epoxide is a known compound, its effects on inflammatory processes have not been reported.[7]

This guide will therefore focus on presenting the established anti-inflammatory profile of Schisandrin C, while highlighting the current knowledge gap regarding its epoxide. The experimental protocols and data provided for Schisandrin C can serve as a valuable resource for researchers interested in conducting future comparative studies.

Data Presentation: Anti-inflammatory Effects of Schisandrin C

The following tables summarize the inhibitory effects of Schisandrin C on key inflammatory mediators in various experimental models.

Table 1: Effect of Schisandrin C on Nitric Oxide (NO) Production

Cell LineStimulantSchisandrin C Concentration (µM)% Inhibition of NO ProductionReference
RAW 264.7 MacrophagesLPS (1 µg/mL)10Dose-dependent inhibition[3]
RAW 264.7 MacrophagesLPS (1 µg/mL)50Dose-dependent inhibition[3]
RAW 264.7 MacrophagesLPS (1 µg/mL)100Dose-dependent inhibition[3]
Human Dental Pulp CellsLPSNot specifiedSignificant inhibition (P < 0.05)[2]

Table 2: Effect of Schisandrin C on Pro-inflammatory Cytokine Production

Cell LineStimulantCytokineSchisandrin C Concentration (µM)OutcomeReference
RAW 264.7 MacrophagesLPSIL-1β1, 10, 100Significant reduction[4]
RAW 264.7 MacrophagesLPSIL-61, 10, 100Significant reduction[4]
RAW 264.7 MacrophagesLPSTNF-α1, 10, 100Significant reduction[4]
Human Dental Pulp CellsLPSIL-1βNot specifiedSignificant inhibition (P < 0.05)[2]
Human Dental Pulp CellsLPSTNF-αNot specifiedSignificant inhibition (P < 0.05)[2]

Table 3: Effect of Schisandrin C on Inflammatory Enzymes and Other Mediators

Cell LineStimulantTarget MoleculeSchisandrin C Concentration (µM)OutcomeReference
RAW 264.7 MacrophagesLPS (1 µg/mL)iNOS Protein Expression12.5, 25, 50, 100Dose-dependent inhibition[3]
RAW 264.7 MacrophagesLPS (1 µg/mL)COX-2 Protein Expression12.5, 25, 50, 100Dose-dependent inhibition[3]
RAW 264.7 MacrophagesLPS (1 µg/mL)PGE₂ Production25, 50, 100Dose-dependent inhibition[3]
Human Dental Pulp CellsLPSROS FormationNot specifiedSignificant inhibition (P < 0.05)[2]

Signaling Pathways Modulated by Schisandrin C

Schisandrin C exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]

SchisandrinC_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKs MAPKs (p38, JNK, ERK) TLR4->MAPKs IKK IKK TLR4->IKK SchisandrinC Schisandrin C SchisandrinC->MAPKs SchisandrinC->IKK NFκB_nucleus NF-κB (nucleus) MAPKs->NFκB_nucleus activates IκBα IκBα IKK->IκBα phosphorylates IKK->IκBα leads to degradation NFκB NF-κB (p65/p50) IκBα->NFκB inhibits NFκB->NFκB_nucleus translocates Inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFκB_nucleus->Inflammatory_Mediators induces transcription

Caption: Anti-inflammatory mechanism of Schisandrin C via inhibition of NF-κB and MAPK pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for comparative studies of Schisandrin C and its epoxide.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are pre-treated with various concentrations of Schisandrin C (or vehicle control) for 2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.[3]

Nitric Oxide (NO) Assay

NO production is measured by quantifying the accumulation of nitrite (B80452) in the culture medium using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.[3]

Western Blot Analysis

Cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p-p38, p-JNK, p-ERK, and β-actin, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][3]

Cytokine Measurement by ELISA

The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are measured using specific commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Reactive Oxygen Species (ROS) Measurement

Intracellular ROS levels can be measured using a Muse® Cell Analyzer with a Muse® Oxidative Stress Kit. This assay utilizes dihydroethidium (B1670597) (DHE) to detect ROS, particularly superoxide, in living cells.[2]

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the anti-inflammatory effects of compounds like Schisandrin C and its epoxide.

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture Cell Culture (e.g., RAW 264.7 macrophages) Pretreatment Pre-treatment with Schisandrin C / Epoxide Cell_Culture->Pretreatment Stimulation Inflammatory Stimulus (e.g., LPS) Pretreatment->Stimulation Griess_Assay Griess Assay (NO Production) Stimulation->Griess_Assay ELISA ELISA (Cytokine Levels) Stimulation->ELISA Western_Blot Western Blot (Protein Expression) Stimulation->Western_Blot ROS_Assay ROS Assay Stimulation->ROS_Assay Data_Analysis Data Analysis and Comparison Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis ROS_Assay->Data_Analysis

Caption: General experimental workflow for assessing anti-inflammatory activity.

Conclusion and Future Directions

The available evidence robustly supports the anti-inflammatory activity of Schisandrin C, which is mediated through the inhibition of key pro-inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways.

A significant gap in the current scientific literature is the absence of studies on the anti-inflammatory properties of Schisandrin C's epoxide. The structural modification of a natural product, such as through epoxidation, can significantly alter its biological activity. Therefore, a direct comparative study is warranted to determine if the epoxide derivative retains, enhances, or diminishes the anti-inflammatory effects of the parent compound, Schisandrin C.

Researchers are encouraged to utilize the experimental frameworks provided in this guide to investigate the anti-inflammatory potential of Schisandrin C epoxide. Such studies would provide valuable insights into the structure-activity relationships of dibenzocyclooctadiene lignans (B1203133) and could lead to the development of novel anti-inflammatory agents.

References

Neuroprotective effects of Schisandrin C epoxide compared to other lignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of prominent lignans (B1203133) isolated from Schisandra chinensis, with a focus on Schisandrin C, Schisandrin B, Gomisin A, and Deoxyschizandrin. While the neuroprotective effects of Schisandrin C epoxide have been noted, a lack of quantitative data in the current scientific literature prevents its direct comparison. This document summarizes available experimental data, details relevant methodologies, and visualizes key signaling pathways to aid in the evaluation of these compounds for neurodegenerative disease research and drug development.

Comparative Analysis of Neuroprotective Effects

The neuroprotective efficacy of Schisandra lignans is primarily attributed to their potent antioxidant and anti-inflammatory properties. These compounds have been demonstrated to protect neuronal cells from various insults, including oxidative stress, neurotoxins, and ischemia. The following table summarizes the available quantitative and qualitative data on the neuroprotective effects of selected lignans.

LignanModel SystemNeuroprotective EffectConcentration/DoseQuantitative Data (EC50/IC50)Reference
Gomisin J t-BHP-induced cytotoxicity in HT22 cellsSignificant protective effectNot specifiedEC50: 43.3 ± 2.3 μM [1]
Schisandrin B Transient focal cerebral ischemia in ratsReduced infarct volumes by 25.7% and 53.4% respectively10 and 30 mg/kgNot Applicable (In vivo)[2]
Schisandrin C Aβ(1-42)-induced memory deficits in miceAmeliorated learning and memory deficits, increased antioxidant enzyme activity15-150 µg/kg (i.c.v.)Not Applicable (In vivo)[3]
Deoxyschizandrin Aβ(1-42)-induced memory impairment in miceSignificantly improved short-term and spatial memory4, 12, and 36 mg/kgNot Applicable (In vivo)[4]
Gomisin A Glutamate-induced neurotoxicity in rat cortical cellsExhibited significant neuroprotective activitiesNot specifiedNot provided[5]

Note: The lack of standardized experimental models and reporting metrics across studies makes direct, quantitative comparisons challenging. The EC50 value for Gomisin J provides a benchmark for its potency in a specific in vitro model of oxidative stress. The in vivo data for Schisandrin B, Schisandrin C, and Deoxyschizandrin demonstrate their efficacy in more complex biological systems, albeit without providing a direct measure of potency comparable to an EC50 value.

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of Schisandra lignans are mediated through the modulation of several key signaling pathways. Two of the most prominent are the Nrf2/ARE antioxidant response pathway and the NF-κB inflammatory pathway.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. Schisandra lignans have been shown to activate this pathway, leading to the upregulation of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Lignans Schisandra Lignans Lignans->Nrf2 Promotes dissociation from Keap1 ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1 Induces conformational change in Keap1 Maf Maf Nrf2_n->Maf Heterodimerization ARE ARE Maf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Cell_Protection Cell Protection & Survival Antioxidant_Genes->Cell_Protection Leads to NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB NF-κB IkB IκB NFkB->IkB Binding NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation IKK IKK Complex IKK->IkB Phosphorylates Lignans Schisandra Lignans Lignans->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Activates Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β, COX-2) NFkB_n->Inflammatory_Genes Transcription Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation Leads to MTT_Workflow A Seed SH-SY5Y cells in 96-well plate B Incubate for 24h A->B C Pre-treat with Schisandra lignans B->C D Induce oxidative stress (e.g., H₂O₂) C->D E Incubate for 24h D->E F Add MTT solution E->F G Incubate for 4h F->G H Solubilize formazan (B1609692) crystals with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate cell viability I->J

References

Schisandrin C: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the demonstrated effects of Schisandrin C, a bioactive lignan (B3055560) isolated from Schisandra chinensis.

Schisandrin C, a prominent bioactive compound derived from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative overview of its efficacy in both controlled laboratory settings (in vitro) and within living organisms (in vivo), supported by experimental data and detailed methodologies. The information presented herein is intended to inform further research and development of Schisandrin C as a potential therapeutic agent.

Data Presentation: Quantitative Efficacy of Schisandrin C

The following tables summarize the key quantitative data from various studies, highlighting the effective concentrations and outcomes of Schisandrin C treatment in different experimental models.

Table 1: In Vitro Efficacy of Schisandrin C

Cell LineExperimental ModelKey Parameters MeasuredEffective Concentration(s)Key Findings
Bel-7402 (Human Hepatocellular Carcinoma)Cytotoxicity AssayIC5081.58 ± 1.06 µM (48h)Dose-dependent cytotoxicity.[1]
Bel-7402Apoptosis AssayHypodiploid Cells50, 75, 100 µMIncreased hypodiploid cells to 7.21%, 10.32%, and 40.61% respectively after 24h.[1]
KB-3-1 (Human Nasopharyngeal Carcinoma)Cytotoxicity AssayIC50108.00 ± 1.13 µM (48h)Demonstrated cytotoxic effects.[1]
Bcap37 (Human Breast Cancer)Cytotoxicity AssayIC50136.97 ± 1.53 µM (48h)Showed cytotoxic activity.[1]
L02 (Human Normal Liver Cells)Oxidative Stress Model (Acetaminophen-induced)Cell Viability, LDH, MDA, ROS10, 20, 40 µMNo significant toxicity; inhibited ROS accumulation and protected against APAP-induced damage.[2]
RAW 264.7 (Murine Macrophages)Inflammation Model (LPS-induced)Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα)1, 10, 100 µMSignificantly reduced the expression of pro-inflammatory cytokines.[3]
HUVECs (Human Umbilical Vein Endothelial Cells)Atherosclerosis Model (ox-LDL-induced)Inflammatory Factors (TNF-α, IL-1β), Autophagy ProteinsMedium and High DosesSignificantly reduced inflammatory factors and promoted autophagy.[4]
Human Dental Pulp CellsInflammation Model (LPS-stimulated)Inflammatory Molecules, ROS, NONot specifiedInhibited inflammatory molecules, ROS, and NO production.[5]

Table 2: In Vivo Efficacy of Schisandrin C

Animal ModelExperimental ConditionDosageKey Parameters MeasuredKey Findings
ZebrafishGentamicin-induced Renal FibrosisNot specifiedFibrosis MarkersExhibited significant anti-fibrotic activity.[6][7][8]
Mice (4T1 Breast Cancer Model)Syngeneic Tumor ModelNot specifiedTumor Growth, Body WeightSignificantly inhibited tumor growth without affecting body weight.[9]
Mice (MC38 Colon Cancer Model)Syngeneic Tumor ModelNot specifiedTumor Growth, Survival RateSignificantly inhibited tumor growth and increased survival rate.[9]
Mice (MC38 Colon Cancer Model)Combination Therapy with Cisplatin (B142131)30 mg/kgTumor Growth, Type I IFN ResponseEnhanced the chemotherapeutic effect of cisplatin and boosted antitumor immunity.[9]
Caenorhabditis elegansIndomethacin-induced Intestinal InjuryNot specifiedIntestinal Atrophy, Lysosomal LevelAmeliorated intestinal atrophy and increased intestinal lysosomal levels.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols employed in the cited studies.

In Vitro Methodologies
  • Cell Culture and Cytotoxicity Assay (MTT): Human cancer cell lines (Bel-7402, Bcap37, KB-3-1) and normal human liver cells (L02) were cultured in appropriate media.[1][2] For cytotoxicity assessment, cells were seeded in 96-well plates and treated with varying concentrations of Schisandrin C (e.g., 12.5–200 µM) for 24-48 hours.[1] Cell viability was determined using the MTT assay, where the absorbance was measured to calculate the half-maximal inhibitory concentration (IC50).[1]

  • Apoptosis Analysis (Flow Cytometry): Bel-7402 cells were treated with Schisandrin C (e.g., 50, 75, 100 µM) for 24 hours.[1] Cells were then harvested, fixed, and stained with propidium (B1200493) iodide. The DNA content was analyzed by flow cytometry to quantify the percentage of hypodiploid cells in the sub-G1 peak, which is indicative of apoptosis.[1]

  • Oxidative Stress Model: L02 cells were pretreated with Schisandrin C (10, 20, and 40 µM) for 6 hours, followed by exposure to acetaminophen (B1664979) (APAP, 20 mM) for 12 hours to induce oxidative stress.[2] Cell viability, lactate (B86563) dehydrogenase (LDH) release, malondialdehyde (MDA) levels, and reactive oxygen species (ROS) generation were measured to assess the protective effects of Schisandrin C.[2]

  • Anti-inflammatory Assay: RAW 264.7 macrophage cells were stimulated with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[3] The cells were then treated with Schisandrin C (1, 10, and 100 µM) for another 24 hours. The gene expression levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα were quantified using qPCR.[3]

  • Western Blot Analysis: To investigate the molecular mechanisms, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and incubated with primary antibodies against target proteins (e.g., NLRP3, caspase-1, proteins in the PI3K/Akt/mTOR pathway).[3][4] After incubation with secondary antibodies, the protein bands were visualized.

In Vivo Methodologies
  • Syngeneic Mouse Tumor Models: 4T1 breast cancer cells or MC38 colon cancer cells were inoculated into BALB/c or C57BL/6 mice, respectively.[9] Once tumors were established, mice were treated with Schisandrin C. Tumor volume and body weight were monitored throughout the experiment. At the end of the study, tumors were excised and weighed.[9] For survival studies, mice were monitored until they met predefined endpoints.[9]

  • Combination Therapy Model: In the MC38 tumor model, mice were treated with Schisandrin C (30 mg/kg), cisplatin (2 mg/kg), or a combination of both.[9] Tumor growth and survival were monitored. The expression of type I interferon response genes (IFNβ, CXCL10, ISG15, IFIT1) in tumor tissues was measured by qRT-PCR.[9]

  • Zebrafish Model of Renal Fibrosis: A gentamicin-induced zebrafish model was used to evaluate the anti-renal fibrosis activity of Schisandrin C.[6][7][8] Specific parameters related to fibrosis were assessed to determine the efficacy of the compound.[6][7][8]

  • C. elegans Model of Intestinal Injury: The protective effect of Schisandrin C against indomethacin-induced intestinal injury was validated in a Caenorhabditis elegans model.[10]

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by Schisandrin C and a typical experimental workflow.

cluster_0 TGF-β Signaling Pathway TGFB TGF-β TGFBR1 TGFBR1 TGFB->TGFBR1 Smad Smad Complex TGFBR1->Smad SchisandrinC Schisandrin C SchisandrinC->TGFBR1 Inhibits ECM ECM Accumulation (Fibrosis) Smad->ECM

Caption: Inhibition of the TGF-β signaling pathway by Schisandrin C.

cluster_1 PI3K-Akt Signaling Pathway Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream SchisandrinC Schisandrin C SchisandrinC->PI3K Modulates

Caption: Modulation of the PI3K-Akt signaling pathway by Schisandrin C.

cluster_2 In Vivo Antitumor Efficacy Workflow A Tumor Cell Inoculation (e.g., 4T1, MC38 cells) B Tumor Establishment A->B C Treatment Groups: - Vehicle Control - Schisandrin C B->C D Monitor Tumor Volume & Body Weight C->D E Endpoint Analysis: - Tumor Weight - Survival Rate - Immune Cell Infiltration D->E

Caption: A generalized workflow for assessing the in vivo antitumor efficacy of Schisandrin C.

References

A Comparative Guide to the Validation of an Analytical Method for Schisandrin C Epoxide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of an analytical method for the quantification of Schisandrin C epoxide, a key metabolite of Schisandrin C. Due to the limited availability of directly published validated methods for this compound, this document establishes a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compares its expected performance characteristics against established and validated methods for similar lignans (B1203133) found in Schisandra chinensis. This comparative approach offers a robust framework for researchers to develop and validate their own methods for this specific analyte.

Comparison of Analytical Method Validation Parameters

The following table summarizes the validation parameters for the proposed this compound LC-MS/MS method alongside data from validated methods for other Schisandra lignans. This allows for a clear comparison of expected performance.

Validation ParameterProposed Method for this compound (LC-MS/MS)Validated Method for Schisandrin B (LC-MS/MS)[1][2][3]Validated Method for Schisandrin C (HPLC)[4][5][6]
Linearity (r²) > 0.995> 0.99≥ 0.9995
Linear Range 1 - 500 ng/mL20.0–1000.0 ng/mL4.56-27.36 μg/mL
Accuracy (%) 85 - 115%85.25% to 91.71%97.74% to 102.71%
Precision (%RSD) < 15%Intra-day: < 6.41%, Inter-day: < 7.39%< 2%
Limit of Quantification (LOQ) 1 ng/mL2.07 μg/mL (as Schisantherin B)0.49 μg/mL
Limit of Detection (LOD) 0.5 ng/mL0.43 μg/mL (as Schisantherin B)0.04 μg/mL
Recovery (%) > 80%85.25% to 91.71%97.74% to 102.71%
Specificity/Selectivity No interference at the retention time of the analyte and ISNo significant matrix effect observedSpecific

Experimental Protocols

A detailed methodology for the proposed LC-MS/MS quantification of this compound is provided below. This protocol is based on established methods for similar lignans and can be adapted and optimized for specific laboratory conditions.[1][7][8]

Sample Preparation (Plasma)
  • To 100 µL of plasma sample, add 10 µL of internal standard (IS) working solution (e.g., Diazepam, 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: 30-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • This compound: To be determined by direct infusion of an analytical standard. Expected precursor ion [M+H]⁺.

    • IS (Diazepam): m/z 285.1 → 193.1.

Visualizing the Workflow and Method Validation Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship of the validation parameters as guided by regulatory frameworks like the FDA and ICH.[4][7][9][10]

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Fig. 1: Experimental workflow for this compound quantification.

validation_pathway cluster_core_validation Core Validation Parameters cluster_sensitivity Sensitivity cluster_robustness_stability Method Robustness & Analyte Stability specificity Specificity & Selectivity validated_method Validated Analytical Method specificity->validated_method linearity Linearity & Range linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision (Intra- & Inter-day) precision->validated_method lod Limit of Detection (LOD) loq Limit of Quantification (LOQ) lod->loq loq->validated_method robustness Robustness robustness->validated_method stability Stability (Freeze-thaw, etc.) stability->validated_method

Fig. 2: Logical relationship of analytical method validation parameters.

References

A Comparative Analysis of Schisandrin C Bioactivity Across Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the biological effects of Schisandrin C, a bioactive lignan (B3055560) isolated from the medicinal plant Schisandra chinensis, reveals a range of cytotoxic and modulatory activities across various human cancer and non-cancerous cell lines. While this guide provides a comprehensive overview of Schisandrin C's bioactivity, it is important to note a significant gap in the current scientific literature regarding the bioactivity of its derivative, Schisandrin C epoxide. Extensive searches for experimental data on this compound's effects on different cell lines did not yield specific results, precluding a direct comparative analysis. Therefore, this document focuses on the well-documented bioactivities of Schisandrin C, presenting key quantitative data, experimental methodologies, and signaling pathway visualizations to aid researchers in oncology and drug discovery.

Comparative Cytotoxicity of Schisandrin C

Schisandrin C has demonstrated dose-dependent cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined in several studies. The data indicates a differential sensitivity of cancer cell lines to Schisandrin C.

Cell LineCell TypeIC50 (µM)Exposure Time (hours)Reference
Bel-7402Human Hepatocellular Carcinoma81.58 ± 1.0648[1]
Bcap37Human Breast Cancer136.97 ± 1.5348
KB-3-1Human Nasopharyngeal Carcinoma108.00 ± 1.1348
U937Human LeukemiaNot specified-[2]
L929Mouse FibroblastCytotoxicity observed at 60, 80, 100 µM24
THP-1Human Monocytic LeukemiaCytotoxicity observed at 60, 80, 100 µM24
NTERA-2Human Teratocarcinoma16.61 ± 0.13Not specified
HEK-293AHuman Embryonic Kidney (non-cancerous)22.72 ± 0.02Not specified
HUVECsHuman Umbilical Vein Endothelial Cells (non-cancerous)> 25 (Significant toxicity observed above this concentration)Not specified[3]

Experimental Protocols

To ensure the reproducibility and validation of the cited bioactivity data, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols employed in the referenced studies.

Cell Culture and Maintenance

Human cancer cell lines (Bel-7402, Bcap37, KB-3-1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of Schisandrin C was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cells were seeded in 96-well plates at a density of 5 × 10^4 cells/mL.

  • After 24 hours of incubation, cells were treated with various concentrations of Schisandrin C for 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated from the dose-response curves.

Apoptosis Analysis by Flow Cytometry

The induction of apoptosis by Schisandrin C was quantified using flow cytometry with propidium (B1200493) iodide (PI) staining.

  • Bel-7402 cells were treated with Schisandrin C (100 µM) for 24 hours.

  • Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at 4°C overnight.

  • The fixed cells were then washed and resuspended in PBS containing RNase A (0.1 mg/mL) and PI (50 µg/mL).

  • After incubation in the dark for 30 minutes at room temperature, the DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the sub-G1 phase was considered the apoptotic cell population.[1]

Hoechst 33258 Staining for Morphological Assessment of Apoptosis

Nuclear morphology changes, a hallmark of apoptosis, were observed using Hoechst 33258 staining.

  • Bel-7402 cells were treated with Schisandrin C (75 µM) for 24 hours.

  • The cells were then fixed and stained with Hoechst 33258 solution.

  • The stained nuclei were observed under a fluorescence microscope to detect chromatin condensation and fragmentation, which are indicative of apoptosis.

Signaling Pathways and Experimental Workflows

The biological effects of Schisandrin C are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for assessing the bioactivity of a compound like Schisandrin C.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis Cell_Lines Select Cell Lines (e.g., Bel-7402, Bcap37, etc.) Seeding Seed cells in 96-well plates Cell_Lines->Seeding Treatment Treat with Schisandrin C (various concentrations) Seeding->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot IC50 Calculate IC50 MTT->IC50 Pathway_Analysis Signaling Pathway Analysis Flow_Cytometry->Pathway_Analysis Western_Blot->Pathway_Analysis

General experimental workflow for assessing Schisandrin C bioactivity.

signaling_pathway cluster_schisandrin_c Schisandrin C cluster_pi3k_akt PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Cellular Effects Schisandrin_C Schisandrin C PI3K PI3K Schisandrin_C->PI3K Inhibits MAPK MAPK (ERK, JNK, p38) Schisandrin_C->MAPK Modulates NFkB NF-κB Schisandrin_C->NFkB Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Schisandrin_C->Cell_Cycle_Arrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis MAPK->Apoptosis NFkB->Apoptosis Inhibits

Signaling pathways modulated by Schisandrin C.

Mechanism of Action

Schisandrin C exerts its anticancer effects through multiple mechanisms. A primary mode of action is the induction of apoptosis, or programmed cell death. This is evidenced by morphological changes such as chromatin condensation and the appearance of a sub-G1 peak in flow cytometry analysis, indicating DNA fragmentation.[1]

Furthermore, Schisandrin C has been shown to modulate key signaling pathways that regulate cell survival, proliferation, and inflammation. Studies have indicated its involvement in the PI3K/Akt/mTOR and MAPK signaling pathways.[4][5] By inhibiting pro-survival pathways and activating pro-apoptotic cascades, Schisandrin C can effectively halt the growth of cancer cells. Additionally, its anti-inflammatory properties, mediated through the inhibition of pathways like NF-κB, may contribute to its overall therapeutic potential.[4]

Future Directions: The Unexplored Potential of this compound

The comprehensive data available for Schisandrin C highlights its potential as a lead compound for the development of novel anticancer agents. However, the complete absence of publicly available data on the bioactivity of this compound represents a significant knowledge gap. Future research should prioritize the investigation of this derivative to determine if the epoxide functional group alters its biological activity. A direct, comparative study of Schisandrin C and its epoxide across a panel of cell lines would be invaluable in understanding the structure-activity relationship and could potentially unveil a compound with enhanced potency or a more favorable pharmacological profile. Such studies would be instrumental in guiding the rational design of more effective Schisandrin-based therapeutics.

References

A Comparative Analysis of the Antioxidant Potential of Schisandrin C Epoxide and Vitamin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant potential of Schisandrin C epoxide and the well-established antioxidant, Vitamin E. While direct comparative studies are limited, this document synthesizes available data on their mechanisms of action and outlines standard experimental protocols for antioxidant capacity assessment.

Introduction to the Antioxidants

This compound is a lignan (B3055560) found in the seeds of Schisandra chinensis.[1] Lignans (B1203133) from this plant have been recognized for a variety of pharmacological activities, including antioxidant and anti-inflammatory effects.[2][3] The antioxidant properties of Schisandra lignans are attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.[3]

Vitamin E , a group of fat-soluble compounds, is an essential nutrient for humans, with alpha-tocopherol (B171835) being the most biologically active form.[4][5] Its primary role is to act as a potent antioxidant, protecting cell membranes from lipid peroxidation by scavenging peroxyl radicals.[6][7]

Quantitative Comparison of Antioxidant Potential

Antioxidant AssayThis compoundVitamin E (alpha-tocopherol)
DPPH Radical Scavenging Activity (IC50) Data Not AvailableData Not Available in provided search results
ABTS Radical Scavenging Activity (IC50) Data Not AvailableData Not Available in provided search results
Oxygen Radical Absorbance Capacity (ORAC) Data Not Available~1,293 µmole TE/g

Mechanisms of Antioxidant Action

Schisandrin Lignans: The antioxidant mechanism of Schisandra lignans, including compounds structurally related to Schisandrin C, involves both direct and indirect actions. They can directly scavenge reactive oxygen species (ROS).[3] Additionally, they can enhance the body's endogenous antioxidant defenses by activating signaling pathways such as the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.[8]

Vitamin E (Alpha-Tocopherol): The primary antioxidant mechanism of alpha-tocopherol is as a chain-breaking antioxidant in lipid environments.[6] It donates a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals, thus neutralizing them and preventing the propagation of lipid peroxidation.[9] The resulting tocopheryl radical is relatively stable and can be regenerated back to its active form by other antioxidants like Vitamin C.[10]

Signaling Pathway and Mechanism Diagrams

Schisandrin_Antioxidant_Pathway cluster_direct Direct Scavenging cluster_indirect Indirect Mechanism (Nrf2 Pathway) ROS Reactive Oxygen Species (ROS) CellularProtection Cellular Protection Schisandrin Schisandra Lignans (e.g., Schisandrin C) Schisandrin->ROS Donates e- Nrf2 Nrf2 Schisandrin->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->AntioxidantEnzymes Upregulates Expression AntioxidantEnzymes->ROS AntioxidantEnzymes->CellularProtection

Caption: Antioxidant mechanism of Schisandra lignans.

VitaminE_Antioxidant_Pathway LipidPeroxylRadical Lipid Peroxyl Radical (LOO•) LipidHydroperoxide Lipid Hydroperoxide (LOOH) LipidPeroxidation Lipid Peroxidation Chain Reaction LipidPeroxylRadical->LipidPeroxidation Propagates VitaminE Vitamin E (α-tocopherol-OH) VitaminE->LipidPeroxylRadical Donates H• TocopherylRadical Tocopheryl Radical (α-tocopherol-O•) VitaminC Vitamin C (Ascorbate) VitaminC->TocopherylRadical Regenerates Experimental_Workflow start Start: Sample Preparation (this compound / Vitamin E) assay_selection Select Antioxidant Assay (DPPH, ABTS, ORAC) start->assay_selection reagent_prep Prepare Reagents and Standard Solutions assay_selection->reagent_prep assay_execution Execute Assay Protocol (Incubation, Reaction) reagent_prep->assay_execution data_acquisition Data Acquisition (Spectrophotometry / Fluorometry) assay_execution->data_acquisition data_analysis Data Analysis (% Inhibition, IC50, TEAC) data_acquisition->data_analysis comparison Compare Antioxidant Potential data_analysis->comparison end End: Report Findings comparison->end

References

A Head-to-Head Comparison of Schisandrin C and Dexamethasone in Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the anti-inflammatory properties of Schisandrin (B1198587) C, a bioactive lignan (B3055560) isolated from Schisandra chinensis, and Dexamethasone (B1670325), a well-established synthetic glucocorticoid. This comparison is based on available experimental data to inform research and drug development efforts in the field of inflammation.

Overview and Mechanism of Action

Schisandrin C is a natural compound that has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1][2] Its anti-inflammatory mechanism is primarily attributed to the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][3]

Dexamethasone is a potent synthetic corticosteroid with well-characterized anti-inflammatory and immunosuppressive properties.[4] Its primary mechanism of action involves binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate the expression of inflammatory genes.[4][5] Dexamethasone is known to inhibit the NF-κB and MAPK signaling cascades, in part by inducing the expression of MAPK Phosphatase-1 (MKP-1/DUSP1), which dephosphorylates and inactivates MAPKs.[6][7]

Quantitative Comparison of Anti-Inflammatory Effects

The following table summarizes the quantitative data on the anti-inflammatory effects of Schisandrin C and Dexamethasone from various in vitro studies.

ParameterSchisandrin CDexamethasoneCell ModelStimulantReference
Inhibition of Nitric Oxide (NO) Production Significant reduction at 20 µMEffective at 50 mg/kg (in vivo)RAW 264.7 macrophagesLPS[2][8]
Inhibition of Pro-inflammatory Cytokines
    TNF-αSignificant reductionSignificant reduction at 1 mg/kg (in vivo)Human Dental Pulp Cells, C2C12 cellsLPS, H2O2[3][6][9]
    IL-1βSignificant reductionSignificant reductionHuman Dental Pulp Cells, C2C12 cellsLPS, H2O2[3][9]
    IL-6Significant reductionNot specified in provided abstractsRAW 264.7 macrophages, LX-2, HSC-T6 cellsLPS, TGF-β1[1][10][11]
Inhibition of Inflammatory Enzymes
    iNOSInhibition of expressionSuppression of gene transcriptionRAW 264.7 macrophages, HepatocytesLPS, Cytokine mix[8][12]
    COX-2Inhibition of expressionImpaired suppression in DUSP1-/- cellsRAW 246.7 macrophagesLPS[6][8]
Modulation of Signaling Pathways
    NF-κB ActivationInhibition of nuclear translocation and DNA bindingInhibition of DNA binding activityBV-2 microglia, A7r5 cells, HepatocytesLTA, TGF-β1, Cytokine mix[11][12][13]
    p38 MAPK PhosphorylationReduction of phosphorylationInhibition of phosphorylationRAW 264.7 macrophages, HeLa cellsLPS, UV C[2][7]
    ERK PhosphorylationReduction of phosphorylationInhibition of phosphorylationRAW 264.7 macrophages, RBL-2H3 mast cellsLPS[2][14]
    JNK PhosphorylationReduction of phosphorylationInhibition of phosphorylationRAW 264.7 macrophages, DUSP1-/- macrophagesLPS[2][6]

Signaling Pathway Diagrams

The following diagrams illustrate the known anti-inflammatory signaling pathways of Schisandrin C and Dexamethasone.

Schisandrin_C_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_p MAPK (p38, ERK, JNK) TLR4->MAPK_p NFkB_p IKK TLR4->NFkB_p Nucleus Nucleus MAPK_p->Nucleus IkB IκBα NFkB_p->IkB NFkB NF-κB IkB->NFkB degradation NFkB->Nucleus Pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory SchisandrinC Schisandrin C SchisandrinC->MAPK_p SchisandrinC->NFkB_p

Caption: Anti-inflammatory signaling pathway of Schisandrin C.

Dexamethasone_Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR_complex DEX-GR Complex GR->GR_complex Nucleus Nucleus GR_complex->Nucleus MKP1 MKP-1 (DUSP1) Induction Nucleus->MKP1 NFkB NF-κB Nucleus->NFkB MAPK MAPK (p38, JNK) MKP1->MAPK Pro_inflammatory Pro-inflammatory Gene Expression MAPK->Pro_inflammatory NFkB->Pro_inflammatory Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Pretreatment Pre-treatment: - Schisandrin C - Dexamethasone - Vehicle Control Cell_Culture->Pretreatment Stimulation Inflammatory Stimulus (e.g., LPS) Pretreatment->Stimulation Cytokine_Analysis Cytokine Measurement (ELISA) Stimulation->Cytokine_Analysis Protein_Analysis Protein Expression/Phosphorylation (Western Blot) Stimulation->Protein_Analysis Gene_Expression Gene Expression Analysis (qPCR) Stimulation->Gene_Expression

References

Unveiling the Therapeutic Potential of Schisandrin C Epoxide and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship (SAR) of Schisandrin (B1198587) C and its derivatives, with a forward look towards the untapped potential of its epoxidized analogs. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape, including comparative biological activity, experimental protocols, and key signaling pathways.

Schisandrin C, a dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Structural modification of this natural product is a key strategy for enhancing its therapeutic efficacy and exploring novel mechanisms of action. One such modification, the introduction of an epoxide functional group, offers a promising avenue for developing new analogs with potentially altered biological profiles. This guide synthesizes the available data on Schisandrin C and its non-epoxide analogs to provide a framework for understanding the potential structure-activity relationships of Schisandrin C epoxide. While direct experimental data on this compound is limited, this guide aims to provide a foundation for future research by presenting comparative data for closely related compounds and detailing relevant experimental methodologies.

Comparative Biological Activity of Schisandrin C and its Analogs

The biological activity of Schisandrin C and its derivatives has been evaluated across various assays, primarily focusing on their anti-inflammatory and cytotoxic effects. The tables below summarize the available quantitative data, offering a comparative look at the potency of these compounds. It is important to note the absence of specific data for this compound in the current literature, highlighting a significant area for future investigation.

Table 1: Anti-Inflammatory Activity of Schisandrin C and Related Lignans (B1203133)

CompoundAssayCell LineIC50 (µM)Reference
Schisandrin CNO Production InhibitionRAW 264.7~25[3]
Gomisin NNO Production InhibitionRAW 264.7~15[3]
Gomisin JNO Production InhibitionRAW 264.7~20[3]
SchisandrinNO Production InhibitionRAW 264.7>100[4]

Table 2: Cytotoxic Activity of Schisandra Lignans

CompoundCell LineIC50 (µM)Reference
Schisandrin CYD-38 (Oral Squamous Carcinoma)>20 (low cytotoxicity)[5]
Various Schisandra LignansLoVo (Colon Cancer)Varied[6]

Experimental Protocols

To facilitate further research into this compound and its analogs, this section provides detailed methodologies for their synthesis and biological evaluation. These protocols are based on established methods for similar lignan compounds.

Synthesis of this compound

Objective: To synthesize this compound from Schisandrin C via epoxidation.

Materials:

  • Schisandrin C

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve Schisandrin C in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate) to yield this compound.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and its analogs on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and analogs dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Production)

Objective: To evaluate the anti-inflammatory activity of this compound and its analogs by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound and analogs dissolved in DMSO

  • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80% confluency.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature.

  • Add 50 µL of Griess reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Signaling Pathways

Schisandrin C has been shown to modulate several key signaling pathways involved in inflammation and cell survival. Understanding these pathways is crucial for elucidating the mechanism of action of its analogs, including the epoxide derivative.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->Inflammatory_Genes activates transcription of SchisandrinC Schisandrin C SchisandrinC->IKK inhibits PI3K_AKT_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival SchisandrinC Schisandrin C SchisandrinC->Akt inhibits

References

Validating the Mechanism of Action of Schisandrin C: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Guide updated: December 11, 2025

Disclaimer: Direct experimental validation of Schisandrin (B1198587) C epoxide using knockout models is not available in the current body of published scientific literature. This guide focuses on the parent compound, Schisandrin C , and its analogues (Schisandrin A and B), for which mechanistic data, including studies leveraging knockout and knockdown models, are more readily available. The findings presented here provide a foundational understanding that can inform future research into Schisandrin C epoxide.

Overview of Schisandrin C and its Proposed Mechanisms of Action

Schisandrin C is a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, a plant used in traditional medicine.[1] Research suggests that Schisandrin C and its related compounds exert beneficial effects in various disease models through the modulation of several key signaling pathways. The primary mechanisms investigated include the activation of antioxidant responses, regulation of inflammatory pathways, and modulation of cellular metabolism and survival pathways.[2][3][4]

Recent studies have pointed to the following pathways as central to the action of Schisandrins:

  • PI3K/AKT Signaling: This pathway is crucial for cell survival, growth, and metabolism. Schisandrin C has been shown to modulate the PI3K/AKT/mTOR and AKT/GSK-3β pathways to protect against intestinal injury and atherosclerosis.[5][6][7][8] A synergistic neuroprotective effect involving the PI3K/AKT pathway has also been observed when Schisandrin is combined with nootkatone (B190431).[9]

  • Nrf2 Antioxidant Response: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense against oxidative stress. Several Schisandrins, including Schisandrin A and B, are potent activators of this pathway, which is critical for their protective effects in models of COPD and cardiac injury.[10][11][12] Schisandrin C also promotes mitochondrial biogenesis through the Nrf2 pathway.[3]

  • P-glycoprotein (P-gp) Inhibition: P-gp is a transmembrane efflux pump that contributes to multidrug resistance in cancer. Schisandrins, particularly Schisandrin A and B, have been identified as inhibitors of P-gp, suggesting a role in overcoming drug resistance.[13][14]

  • TGF-β Signaling: This pathway is central to the development of fibrosis. Schisandrin C has been found to inhibit the TGF-β signaling pathway, contributing to its anti-fibrotic effects in liver and kidney models.[2][15][16]

Validation of Mechanism Using Knockout & Knockdown Models

Knockout (KO) and knockdown (e.g., siRNA) models are powerful tools for validating the specific targets and pathways of a compound.[17] By removing or reducing the expression of a target protein, researchers can determine if the compound's effect is dependent on that protein.

Nrf2-Dependent Cardioprotection by Schisandrin B

One of the clearest examples of mechanism validation for a Schisandrin compound comes from studies on Schisandrin B in a model of cardiac hypoxia/reoxygenation (H/R) injury. These studies utilized siRNA to knock down Nrf2 expression in H9c2 cardiac cells.

  • Observation: Schisandrin B protected H9c2 cells from H/R-induced injury, suppressing oxidative stress and inflammation.[12]

  • Validation: When Nrf2 expression was knocked down using siRNA, the protective effects of Schisandrin B were significantly diminished.[12] This demonstrates that the cardioprotective action of Schisandrin B is dependent on the presence and activation of Nrf2.[12]

PI3K/AKT Pathway in Intestinal Protection by Schisandrin C

A study investigating Schisandrin C's protective effects against indomethacin-induced intestinal injury used mutant C. elegans models, which serve as a form of knockout model.

  • Observation: Schisandrin C ameliorated intestinal atrophy in wild-type C. elegans.[5]

  • Validation: The protective effect of Schisandrin C was abolished in age-1 and akt-1,2 mutant worms, which have deficiencies in the PI3K/AKT signaling pathway.[5] This result strongly indicates that Schisandrin C's protective mechanism is mediated through this pathway.[5]

Comparative Data Summary

The following tables summarize quantitative data from key experiments, comparing the effects of Schisandrins with alternatives or in knockout versus wild-type contexts.

Table 1: Effect of Schisandrin C on Oxidative Stress Markers in L02 Cells
Treatment GroupCell Viability (%)LDH Release (Fold Change)MDA Level (Fold Change)
Control1001.01.0
APAP (20 mM)~50~3.5~3.0
APAP + Sin C (10 µM)~60~2.8~2.5
APAP + Sin C (20 µM)~75~2.0~1.8
APAP + Sin C (40 µM)~85~1.5~1.2
Data derived from in vitro studies on acetaminophen (B1664979) (APAP)-induced liver injury. Schisandrin C (Sin C) dose-dependently mitigates oxidative damage.[2]
Table 2: Nrf2-Dependent Cardioprotection by Schisandrin B in H9c2 Cells
Treatment GroupCell Viability (%)Nrf2 Expression (Fold Change)
Control1001.0
Hypoxia/Reoxygenation (H/R)~55~0.8
H/R + Schisandrin B~80~2.5
H/R + Schisandrin B + si-Nrf2~60~0.5
This table illustrates that the protective effect of Schisandrin B is significantly reduced upon Nrf2 knockdown (si-Nrf2), confirming the pathway's importance.[12]
Table 3: Comparison of Schisandrins with Other Nrf2 Activators
CompoundTypePrimary MechanismCommon Model System
Schisandrin A/B LignanNrf2 Activation, P-gp Inhibition[10][11][14]COPD, Cardiac Injury, Drug Resistance[11][12]
Sulforaphane IsothiocyanateElectrophilic modification of Keap1[18][19]Neuroprotection, Cancer Chemoprevention[20]
Curcumin Phenolic CompoundNrf2 Activation, NF-κB Inhibition[21]Neuroinflammation, Microglia Activation[21]
Resveratrol StilbeneNrf2 Activation (context-dependent)[18]Oxidative Stress Models[18]
This table provides a high-level comparison with other well-known natural compounds that activate the Nrf2 pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in the cited studies.

Protocol: Nrf2 Knockdown in H9c2 Cells
  • Cell Culture: H9c2 cardiomyocytes are cultured in standard DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • siRNA Transfection: Cells are transfected with either a scramble siRNA (control) or a specific siRNA targeting Nrf2 using a lipofectamine-based reagent according to the manufacturer's instructions. Knockdown efficiency is confirmed after 24-48 hours via Western blot or RT-qPCR.[12]

  • Hypoxia/Reoxygenation (H/R) Model: Following transfection, cells are pre-treated with Schisandrin B (e.g., 20 µM) for a specified time. The culture medium is then replaced with a serum-free, low-glucose medium, and cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 6 hours.

  • Reoxygenation: After the hypoxic period, the medium is replaced with normal culture medium, and cells are returned to a normoxic incubator for 12 hours.

  • Endpoint Analysis: Cell viability is assessed using an MTT assay. Protein expression levels of Nrf2 and its downstream targets (e.g., HO-1, NQO-1) are measured by Western blotting.[12]

Protocol: In Vivo Murine Model of Liver Fibrosis
  • Animal Model: C57BL/6 mice are used. Liver fibrosis is induced by feeding a methionine- and choline-deficient (MCD) diet for 6 weeks.[2]

  • Treatment Groups: Mice are divided into several groups: Control (standard diet), MCD Model, Positive Control (e.g., Colchicine, 0.2 mg/kg), and Schisandrin C (e.g., 200 mg/kg).

  • Drug Administration: Schisandrin C is administered daily via oral gavage for the duration of the study.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and liver tissues are collected. Fibrosis is assessed by histological staining (e.g., Masson's trichrome, Sirius Red). Oxidative stress markers (MDA, SOD) and fibrosis-related protein expression (e.g., TGF-β1, α-SMA, Collagen-I) are quantified using ELISA and Western blotting.[2]

Visualizing Mechanisms and Workflows

Diagrams generated using DOT language provide clear visual representations of complex biological and experimental processes.

Caption: Validated Nrf2-mediated antioxidant mechanism of Schisandrins.

cluster_0 Cell Culture & Transfection cluster_1 Experimental Treatment cluster_2 Data Analysis A 1. Culture H9c2 Cardiomyocytes B 2. Transfect with si-Control or si-Nrf2 A->B C 3. Confirm Knockdown (Western Blot / qPCR) B->C D 4. Pre-treat with Schisandrin B C->D E 5. Induce Hypoxia (6 hours) D->E F 6. Reoxygenation (12 hours) E->F G 7. Assess Cell Viability (MTT Assay) F->G H 8. Measure Protein Expression

Caption: Workflow for validating Nrf2-dependency using siRNA knockdown.

References

Navigating the Research Landscape of Schisandrin C Epoxide: A Guide to Non-Existent Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is a cornerstone of scientific advancement. This guide was intended to provide a comprehensive comparison of experimental results for Schisandrin C epoxide across various laboratories. However, a thorough investigation of the current scientific literature reveals a critical gap: there are no published studies detailing the biological activity or providing experimental data for this compound.

While this compound is a known natural lignan (B3055560), identified by its CAS number 81345-36-0, its biological effects remain unexplored in the public domain. Initial research in 1981 focused on its isolation and structure determination from Clerodendron inerme seeds. Although chemical suppliers list it as a compound found in Schisandra chinensis, subsequent research has not delved into its pharmacological properties.

This absence of data makes a comparison of its experimental reproducibility across different labs impossible at this time. The scientific community has yet to establish a baseline of its biological effects, mechanisms of action, or potential therapeutic applications.

An Alternative Focus: The Well-Documented Profile of Schisandrin C

In contrast to its epoxide derivative, Schisandrin C is a well-researched lignan with a multitude of studies detailing its diverse biological activities. These include, but are not limited to:

  • Anti-inflammatory effects: Inhibition of pro-inflammatory molecules and pathways.

  • Antioxidant properties: Scavenging of reactive oxygen species and enhancement of endogenous antioxidant enzymes.

  • Anti-cancer activity: Induction of apoptosis and cell cycle arrest in various cancer cell lines.

  • Hepatoprotective effects: Protection against liver injury.

  • Anti-renal fibrosis activity: Inhibition of extracellular matrix accumulation.

The extensive body of research on Schisandrin C provides a fertile ground for a comparative analysis of experimental reproducibility. A guide focusing on Schisandrin C would allow for a meaningful examination of how experimental results for a specific biological effect, such as its anti-cancer potency (measured by IC50 values) or its impact on a particular signaling pathway, compare across different research groups.

This alternative guide would adhere to the original core requirements, including:

  • Data Presentation: Summarizing quantitative data from multiple studies into clearly structured tables for easy comparison.

  • Experimental Protocols: Providing detailed methodologies for key experiments cited to highlight potential sources of variation.

  • Mandatory Visualization: Creating diagrams for described signaling pathways and experimental workflows using Graphviz to visually represent the accumulated knowledge.

Until research on this compound progresses, a comparative guide on its experimental reproducibility remains a prospective endeavor. The scientific community is encouraged to explore the potential biological activities of this compound to fill the existing knowledge gap. In the interim, a thorough analysis of the reproducibility of Schisandrin C experimental data can provide valuable insights for researchers in the field of natural product drug discovery.

Comparative Pharmacokinetic Analysis of Schisandrin C and its Epoxide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the pharmacokinetic profiles of Schisandrin C and its epoxide is not feasible at present due to a lack of available scientific literature and experimental data. Extensive searches of peer-reviewed studies have not yielded any research that directly investigates and compares the pharmacokinetic parameters of these two compounds. Furthermore, the metabolic pathways of Schisandrin C detailed in existing literature do not identify an epoxide as a known metabolite.

While research has been conducted on the pharmacokinetics of Schisandrin C and other lignans (B1203133) from Schisandra chinensis, these studies primarily focus on hydroxylated and demethylated metabolites rather than epoxide derivatives. One study identified Schisandrin C epoxide as a naturally occurring lignan (B3055560) in Clerodendron inerme seeds, but did not provide any pharmacokinetic data.

This guide, therefore, serves to highlight the current gap in knowledge and underscores the need for future research to elucidate the pharmacokinetic properties of Schisandrin C's potential metabolites, including its epoxide if it is indeed formed in vivo.

Table 1: Pharmacokinetic Parameters of Schisandrin C (Illustrative)

The following table is for illustrative purposes only and is based on general findings for Schisandrin C from various studies. It does not represent a direct comparison with its epoxide.

ParameterSchisandrin CThis compound
Maximum Plasma Concentration (Cmax) Data AvailableData Not Available
Time to Maximum Plasma Concentration (Tmax) Data AvailableData Not Available
Area Under the Curve (AUC) Data AvailableData Not Available
Bioavailability Data AvailableData Not Available
Half-life (t1/2) Data AvailableData Not Available
Clearance (CL) Data AvailableData Not Available

Experimental Protocols

Detailed experimental methodologies for determining the pharmacokinetic profiles of Schisandrin C typically involve the following steps. Similar protocols would be necessary for any future studies on its epoxide.

1. Animal Studies:

  • Animal Model: Sprague-Dawley rats are commonly used.

  • Administration: Schisandrin C is administered orally (p.o.) or intravenously (i.v.) at a specified dosage.

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration via the tail vein or another appropriate site.

  • Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored at low temperatures until analysis.

2. Analytical Method:

  • Sample Preparation: Plasma samples undergo a protein precipitation or liquid-liquid extraction step to isolate the analyte of interest.

  • Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a suitable column (e.g., C18) is used to separate Schisandrin C from other plasma components.

  • Detection: Mass spectrometry (MS), often in tandem (MS/MS), is employed for sensitive and specific quantification of the compound.

3. Pharmacokinetic Analysis:

  • Data Processing: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software.

  • Parameter Calculation: Key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and CL are calculated.

Logical Workflow for a Comparative Pharmacokinetic Study

The following diagram illustrates the logical workflow that would be required for a comprehensive comparative pharmacokinetic study of Schisandrin C and its epoxide.

G cluster_0 Compound Administration cluster_1 In-Life Phase cluster_2 Bioanalysis cluster_3 Data Analysis A Schisandrin C Administration (p.o. & i.v.) C Serial Blood Sampling A->C B This compound Administration (p.o. & i.v.) B->C D Plasma Sample Preparation C->D E LC-MS/MS Quantification D->E F Pharmacokinetic Modeling E->F G Parameter Comparison F->G

Workflow for a comparative pharmacokinetic study.

While the therapeutic potential of Schisandrin C is of significant interest to the scientific community, a comprehensive understanding of its pharmacokinetic profile and that of its metabolites is crucial for further drug development. The current body of literature does not support a direct comparison between Schisandrin C and its epoxide. Future research, including in vitro metabolic studies to confirm the formation of an epoxide metabolite and subsequent in vivo pharmacokinetic studies, is necessary to fill this knowledge gap. Such studies would be invaluable for researchers, scientists, and professionals in the field of drug development.

Navigating the Therapeutic Potential of Schisandrin C: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of published research exists on the efficacy of Schisandrin C epoxide in various disease models. In contrast, its parent compound, Schisandrin C, a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, has been the subject of extensive investigation. This guide provides a comprehensive comparison of Schisandrin C's performance against established alternatives in preclinical models of inflammation, Alzheimer's disease, and liver fibrosis, supported by experimental data and detailed protocols to aid in future research and drug development.

Schisandrin C has demonstrated significant therapeutic potential across a spectrum of diseases, primarily attributed to its anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective properties. This document synthesizes the available quantitative data to offer an objective comparison with standard therapeutic agents, outlines the experimental methodologies for key assays, and visualizes the complex biological pathways and workflows involved.

Comparative Efficacy of Schisandrin C

To provide a clear perspective on the therapeutic efficacy of Schisandrin C, the following tables summarize its performance in key disease models alongside commonly used comparator compounds.

Table 1: Anti-inflammatory Effects in LPS-Induced Macrophage Model (RAW 246.7 Cells)
CompoundConcentrationKey BiomarkerResultComparatorConcentrationKey BiomarkerResult
Schisandrin C10 µMNitric Oxide (NO) Production↓ 55% reduction[1]Dexamethasone10 µMNitric Oxide (NO) Production↓ 70% reduction[1]
Schisandrin C100 µMTNF-α Expression↓ Significant reduction[2]Dexamethasone1 µMTNF-α Expression↓ Significant reduction[3]
Schisandrin C100 µMIL-6 Expression↓ Significant reduction[2]Dexamethasone1 µMIL-6 Expression↓ Significant reduction[3]
Schisandrin C100 µMIL-1β Expression↓ Significant reduction[2]Dexamethasone1 µMIL-1β Expression↓ Significant reduction[3]
Table 2: Neuroprotective Effects in Alzheimer's Disease Mouse Model (Aβ₁₋₄₂-induced)
CompoundDosageKey Biomarker/TestResultComparatorDosageKey Biomarker/TestResult
Schisandrin C150 µg/kg (i.c.v.)Y-maze Spontaneous Alternation↑ 20% increase[4]Donepezil5 mg/kgMorris Water Maze Escape Latency↓ 25-30% decrease[5]
Schisandrin C150 µg/kg (i.c.v.)Hippocampal Aβ₁₋₄₂ Levels↓ Significant reduction[4]Donepezil5 mg/kgBrain Aβ Plaque Load↓ 20-40% reduction[5]
Schisandrin C150 µg/kg (i.c.v.)Brain SOD Activity↑ Significant increase[4]Donepezil5 mg/kgNot typically reportedN/A
Schisandrin C150 µg/kg (i.c.v.)Brain GSH-Px Activity↑ Significant increase[4]Donepezil5 mg/kgNot typically reportedN/A
Table 3: Hepatoprotective Effects in Liver Fibrosis Rat Model (CCl₄-induced)
CompoundDosageKey BiomarkerResultComparatorDosageKey BiomarkerResult
Schisandrin C25 mg/kgSerum ALT↓ ~50% reduction[6]Silymarin100 mg/kgSerum ALT↓ ~45% reduction[7]
Schisandrin C25 mg/kgSerum AST↓ ~40% reduction[6]Silymarin100 mg/kgSerum AST↓ ~57% reduction[7]
Schisandrin C25 mg/kgLiver Hydroxyproline (B1673980)↓ Significant reduction[6]Silymarin100 mg/kgLiver Hydroxyproline↓ Significant reduction
Schisandrin C25 mg/kgα-SMA Expression↓ Significant reduction[6]Silymarin100 mg/kgα-SMA Expression↓ Significant reduction[7]

Signaling Pathways and Experimental Workflows

The therapeutic effects of Schisandrin C are mediated through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for assessing anti-inflammatory activity.

Schisandrin_C_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_neuroprotection Neuroprotective Pathway cluster_hepatoprotection Hepatoprotective Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines SchisandrinC1 Schisandrin C SchisandrinC1->MAPK inhibits SchisandrinC1->NFkB inhibits Abeta Aβ Aggregation OxidativeStress Oxidative Stress Abeta->OxidativeStress PI3K_Akt PI3K/Akt Pathway OxidativeStress->PI3K_Akt inhibits NeuronalApoptosis Neuronal Apoptosis PI3K_Akt->NeuronalApoptosis inhibits SchisandrinC2 Schisandrin C SchisandrinC2->OxidativeStress reduces SchisandrinC2->PI3K_Akt activates CCl4 CCl₄ Injury TGFbeta TGF-β/Smad Pathway CCl4->TGFbeta HSC_Activation Hepatic Stellate Cell Activation TGFbeta->HSC_Activation Fibrosis Liver Fibrosis HSC_Activation->Fibrosis SchisandrinC3 Schisandrin C SchisandrinC3->TGFbeta inhibits

Caption: Key signaling pathways modulated by Schisandrin C.

Experimental_Workflow_Anti_Inflammation start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with Schisandrin C or Comparator cell_culture->treatment stimulation Stimulate with LPS (1 µg/mL) for 24h treatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Lyse Cells stimulation->cell_lysis elisa ELISA for TNF-α, IL-6 supernatant_collection->elisa griess_assay Griess Assay for Nitric Oxide supernatant_collection->griess_assay western_blot Western Blot for MAPK, NF-κB cell_lysis->western_blot data_analysis Data Analysis and Comparison elisa->data_analysis griess_assay->data_analysis western_blot->data_analysis

Caption: Workflow for assessing anti-inflammatory efficacy.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for the key experiments cited in this guide are provided below.

Protocol 1: Western Blot for Inflammation Markers in RAW 264.7 Cells
  • Cell Culture and Treatment: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS. Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat cells with various concentrations of Schisandrin C or comparator (e.g., Dexamethasone) for 1 hour.[1]

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-p38, p-ERK, p-JNK, and NF-κB p65 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Morris Water Maze for Alzheimer's Disease Mouse Model
  • Animal Model: Use an established mouse model of Alzheimer's disease, such as APP/PS1 transgenic mice or mice intracerebroventricularly injected with Aβ₁₋₄₂ oligomers.[4][8]

  • Apparatus: A circular pool (120 cm in diameter) filled with opaque water (22-24°C). A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface in one quadrant.

  • Acquisition Phase (5 days): Conduct four trials per day for five consecutive days. In each trial, release the mouse into the pool from one of four starting positions. Allow the mouse to swim freely for 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.

  • Probe Trial (Day 6): Remove the platform from the pool and allow the mouse to swim freely for 60 seconds.

  • Data Collection: Record the escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial using a video tracking system.

  • Data Analysis: Compare the performance of Schisandrin C-treated mice with that of vehicle-treated and comparator-treated (e.g., Donepezil) groups.

Protocol 3: CCl₄-Induced Liver Fibrosis Model and Biomarker Analysis
  • Animal Model: Induce liver fibrosis in male Sprague-Dawley rats by intraperitoneal injection of 50% CCl₄ in olive oil (2 mL/kg) twice a week for 8 weeks.[9]

  • Treatment: Administer Schisandrin C or a comparator (e.g., Silymarin) orally daily for the last 4-8 weeks of the CCl₄ treatment period.

  • Sample Collection: At the end of the experiment, collect blood samples via cardiac puncture for serum analysis. Perfuse the liver with saline and collect tissue samples for histological and biochemical analysis.

  • Serum ALT and AST Measurement: Measure the levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum using commercially available assay kits.

  • Liver Hydroxyproline Assay: Hydrolyze liver tissue samples in 6N HCl at 110°C for 18 hours. Neutralize the hydrolysates and determine the hydroxyproline content using a colorimetric assay with chloramine-T and Ehrlich's reagent. The hydroxyproline concentration is an indicator of collagen content.

  • Histological Analysis: Fix liver tissue in 10% formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition.

This comparative guide is intended to serve as a valuable resource for researchers in the field of natural product-based drug discovery. The provided data, protocols, and pathway visualizations offer a solid foundation for further investigation into the therapeutic potential of Schisandrin C and its derivatives.

References

A Comparative Benchmark of Schisandrin C Epoxide and Other Bioactive Natural Product Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cytotoxic and anti-inflammatory properties of prominent natural product epoxides, offering a comparative analysis to benchmark the potential of Schisandrin (B1198587) C epoxide.

This guide provides a comprehensive comparison of the biological activities of Schisandrin C epoxide against other well-characterized natural product epoxides, namely Triptolide, Withaferin A, and Caryophyllene oxide. Due to the limited publicly available data on the biological activities of this compound, this comparison leverages data from its parent compound, Schisandrin C, to provide a foundational benchmark. The inclusion of an epoxide functional group can significantly alter the biological activity of a molecule, often by enhancing its reactivity towards cellular nucleophiles, which can lead to increased potency or altered selectivity. This guide presents available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways to aid researchers in the evaluation of these compounds for therapeutic development.

Comparative Analysis of Biological Activities

The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of the selected natural product epoxides and the parent compound of our target molecule, Schisandrin C.

Table 1: Comparative Cytotoxicity of Natural Product Epoxides
CompoundCell LineAssayIC50 ValueCitation
Schisandrin C U937 (Human leukemia)MTT Assay25-100 µM (dose-dependent apoptosis)
L929 (Mouse fibrosarcoma)Not specified60, 80, 100 µM (cytotoxic)
THP-1 (Human leukemia)Not specified60, 80, 100 µM (cytotoxic)
Triptolide A549/TaxR (Taxol-resistant lung cancer)SRB Assay15.6 nM
Capan-1 (Pancreatic cancer)Cell Viability Assay0.01 µM
Capan-2 (Pancreatic cancer)Cell Viability Assay0.02 µM
SNU-213 (Pancreatic cancer)Cell Viability Assay0.0096 µM
HT-29 (Colon cancer)Cytotoxicity Assay0.0021 µM
HCT116 (Colon cancer)Cell Viability Assay0.0047 µM
Withaferin A U87 (Glioblastoma)MTS Assay1.07 ± 0.071 µM
U251 (Glioblastoma)MTS Assay0.69 ± 0.041 µM
GL26 (Glioblastoma)MTS Assay0.23 ± 0.015 µM
HeLa (Cervical cancer)Cell Viability Assay0.05-0.1% of extract
ME-180 (Cervical cancer)Cell Viability Assay0.05-0.1% of extract
Caryophyllene oxide HepG2 (Liver cancer)MTT Assay3.95 µM
AGS (Gastric cancer)MTT Assay12.6 µM
HeLa (Cervical cancer)MTT Assay13.55 µM
SNU-1 (Gastric cancer)MTT Assay16.79 µM
SNU-16 (Gastric cancer)MTT Assay27.39 µM
PC-3 (Prostate cancer)MTT Assay22.86 µg/mL
Table 2: Comparative Anti-inflammatory Activity of Natural Product Epoxides
CompoundModel SystemKey FindingsCitation
Schisandrin C LPS-stimulated RAW 264.7 macrophagesReduced NO production and pro-inflammatory cytokine expression.[1][2]
Human Dental Pulp CellsInhibited LPS-stimulated inflammatory molecules (IL-1β, TNF-α, etc.).[3]
Triptolide LPS-stimulated macrophagesPotent inhibition of pro-inflammatory cytokine and chemokine gene expression.
T helper cell-mediated immunity modelsAttenuates inflammatory response by inhibiting NF-κB and other signaling pathways.
Withaferin A LPS-stimulated astrocytesReduced NF-κB-driven luciferase activity and expression of TNFα, COX-2, and iNOS.
Human and mouse isletsPrevented cytokine-induced cell death and inhibited inflammatory cytokine secretion.
Caryophyllene oxide Jurkat and IMR-32 cellsInduces apoptosis via modulation of 15-lipoxygenase (15-LOX).
Animal modelsShows analgesic and anti-inflammatory activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/mL in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows relevant to the evaluation of these natural product epoxides.

experimental_workflow cluster_0 In Vitro Cytotoxicity Assessment cluster_1 In Vitro Anti-inflammatory Assessment cell_culture Cell Line Culture compound_treatment Treatment with Epoxides cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis macrophage_culture Macrophage Culture (e.g., RAW 264.7) lps_stimulation LPS Stimulation macrophage_culture->lps_stimulation griess_assay Nitric Oxide (Griess) Assay lps_stimulation->griess_assay cytokine_analysis Cytokine Analysis (ELISA) lps_stimulation->cytokine_analysis

Experimental workflow for assessing cytotoxicity and anti-inflammatory activity.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) ikk IKK Complex receptor->ikk activates lps LPS lps->receptor ikb IκB ikk->ikb phosphorylates nfkb_ikb NF-κB-IκB (Inactive) nfkb NF-κB (p50/p65) nfkb_n NF-κB nfkb->nfkb_n translocates nfkb_ikb:f1->ikb degrades nfkb_ikb:f0->nfkb releases dna DNA nfkb_n->dna binds to genes Pro-inflammatory Gene Transcription dna->genes initiates

Simplified diagram of the NF-κB signaling pathway in inflammation.

References

Safety Operating Guide

Proper Disposal of Schisandrin C Epoxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Schisandrin C epoxide as a cytotoxic and ecotoxic compound. Disposal via incineration is the recommended method. Do not discharge to sewer or waterways.

This document provides essential safety and logistical information for the proper disposal of this compound, a natural lignan (B3055560) used in life sciences research. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing risk to personnel and the environment.

Hazard Profile and Safety Summary

  • Cytotoxicity: As a bioactive natural product, this compound should be handled as potentially cytotoxic. Cytotoxic materials can be hazardous to cells and require special handling and disposal procedures.

  • Skin and Eye Irritation: Epoxides as a chemical class can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[1][2]

  • Aquatic Toxicity: The related compound, Schisandrin C, is classified as very toxic to aquatic life with long-lasting effects.[3] Studies on Schisandra chinensis extracts, which contain schisandrin, have shown that they can pose a severe risk to aquatic ecosystems.[4][5] It is crucial to prevent this compound from entering any water systems.

Hazard Classification (Assumed)GHS Hazard Statement (Assumed)Handling Precaution
Acute ToxicityH302: Harmful if swallowedDo not eat, drink, or smoke when using this product.
Skin IrritationH315: Causes skin irritationWear protective gloves.
Eye IrritationH319: Causes serious eye irritationWear eye protection.
Skin SensitizationH317: May cause an allergic skin reactionAvoid breathing dust/fume/gas/mist/vapors/spray.
Hazardous to the Aquatic EnvironmentH410: Very toxic to aquatic life with long lasting effectsAvoid release to the environment.

Experimental Workflow for Disposal

The following workflow outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

cluster_prep Preparation cluster_waste_collection Waste Collection cluster_disposal_path Disposal Pathway PPE Don Personal Protective Equipment (PPE) - Nitrile gloves - Safety glasses - Lab coat Identify Identify Waste Type - Solid (pure compound, contaminated labware) - Liquid (solutions in organic solvents) PPE->Identify Segregate Segregate Waste into a Labeled, Purple Cytotoxic Waste Container Identify->Segregate Store Temporarily Store in a Designated Hazardous Waste Area Segregate->Store Arrange Arrange for Pickup by a Licensed Hazardous Waste Contractor Store->Arrange Incinerate High-Temperature Incineration (Primary Disposal Method) Arrange->Incinerate

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

This protocol provides detailed steps for the proper disposal of this compound and materials contaminated with it.

1. Personal Protective Equipment (PPE):

  • Before handling this compound, always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with general laboratory waste or other chemical waste streams unless explicitly permitted by your institution's hazardous waste program.

  • All materials that have come into contact with this compound are to be considered cytotoxic waste. This includes:

    • Unused or expired pure compound.

    • Contaminated personal protective equipment (gloves, etc.).

    • Contaminated labware (pipette tips, vials, centrifuge tubes, etc.).

    • Solutions containing this compound.

  • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be purple, the designated color for cytotoxic waste, to ensure it is easily identifiable.[6][7]

3. Labeling:

  • The waste container must be labeled with the following information:

    • The words "Hazardous Waste" and "Cytotoxic Waste".

    • The full chemical name: "this compound".

    • The CAS Number: 81345-36-0.

    • The associated hazards (e.g., "Toxic," "Ecotoxic").

    • The accumulation start date.

4. Storage:

  • Store the sealed cytotoxic waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials and drains.

5. Final Disposal:

  • The only approved method for the destruction of cytotoxic waste is high-temperature incineration carried out by a licensed hazardous waste disposal contractor.[6][7][8]

  • Do not attempt to neutralize or dispose of this compound waste through any other means.

  • Under no circumstances should this compound or its solutions be disposed of down the drain. This is to prevent the release of this highly ecotoxic compound into the aquatic environment.[3][4][5]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the cytotoxic waste container.

Signaling Pathway for Environmental Risk

The following diagram illustrates the critical importance of preventing the release of this compound into the environment.

cluster_source Source of Contamination cluster_pathway Improper Disposal Pathway cluster_impact Environmental Impact SCE This compound Drain Disposal to Drain SCE->Drain AVOID THIS PATH Water Entry into Waterways Drain->Water Toxicity High Aquatic Toxicity Water->Toxicity Harm Harm to Aquatic Organisms (e.g., crustaceans) Toxicity->Harm Ecosystem Long-term Ecosystem Damage Harm->Ecosystem

Caption: Environmental risk of improper this compound disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling.

References

Essential Safety and Operational Protocols for Handling Schisandrin C Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The primary line of defense against exposure to potentially hazardous chemicals is the correct and consistent use of PPE. Given the epoxide nature of Schisandrin C and the general handling requirements for cytotoxic agents, a comprehensive PPE strategy is mandatory.[3][4]

PPE ComponentSpecificationRationale
Gloves Double pair of nitrile gloves, tested for use with chemotherapy drugs or similar hazardous compounds.[3]Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or contamination of the outer glove.
Eye Protection Chemical splash goggles or a full-face shield.[4][5]Protects eyes from splashes and aerosols. A face shield offers broader protection for the entire face.
Respiratory Protection A fit-tested N95 or higher respirator should be used when handling the compound as a powder or if aerosol generation is possible.[3]Minimizes the risk of inhaling airborne particles of the compound.
Lab Coat/Gown A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[6]Protects skin and personal clothing from contamination.
Shoe Covers Disposable shoe covers.[3]Prevents the tracking of contaminants out of the laboratory.

Operational Plan for Handling Schisandrin C Epoxide

A systematic approach to handling, from preparation to disposal, is crucial for minimizing risk. The following step-by-step plan outlines the key operational procedures.

1. Preparation and Engineering Controls:

  • Fume Hood: All handling of this compound, especially when in powdered form or when preparing solutions, must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[4][7]

  • Restricted Access: The work area should be clearly demarcated, and access should be restricted to authorized personnel only.

  • Spill Kit: A spill kit specifically for cytotoxic or hazardous chemicals should be readily accessible. The kit should contain absorbent materials, appropriate cleaning agents, and waste disposal bags.[5]

2. Handling and Experimental Procedures:

  • Weighing: When weighing the solid compound, do so on a tared weigh paper within the fume hood. Use gentle movements to avoid creating airborne dust.

  • Solution Preparation: Prepare solutions within the fume hood. Add the solvent to the solid compound slowly to avoid splashing. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[8]

  • Labeling: All containers with this compound, whether in solid form or in solution, must be clearly labeled with the chemical name, concentration, date of preparation, and appropriate hazard warnings.[9]

  • Transport: When moving the compound outside of the fume hood, ensure it is in a sealed, secondary container.

3. Disposal Plan:

  • Waste Segregation: All disposable items that come into contact with this compound, including gloves, gowns, weigh papers, and pipette tips, must be disposed of as hazardous chemical waste.[10]

  • Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.

  • Decontamination: Decontaminate all non-disposable equipment, such as glassware and spatulas, using an appropriate cleaning procedure before removing them from the fume hood. The cleaning residue should also be disposed of as hazardous waste.

  • Empty Containers: Empty containers that once held this compound must be treated as hazardous waste and disposed of accordingly.[4]

4. Emergency Procedures:

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4]

  • Spill: In the event of a spill, evacuate the immediate area and alert others. Wearing appropriate PPE, contain the spill using the spill kit. Clean the area according to established procedures for hazardous chemical spills. Report the incident to the laboratory supervisor.[5]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

SchisandrinC_Epoxide_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Procedures prep_ppe 1. Don Appropriate PPE prep_fume_hood 2. Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials 3. Gather and Label Materials prep_fume_hood->prep_materials handle_weigh 4. Weigh Compound prep_materials->handle_weigh handle_solution 5. Prepare Solution handle_weigh->handle_solution handle_experiment 6. Conduct Experiment handle_solution->handle_experiment cleanup_decontaminate 7. Decontaminate Surfaces & Equipment handle_experiment->cleanup_decontaminate emergency_spill Spill Response handle_experiment->emergency_spill If spill occurs emergency_exposure Exposure Response handle_experiment->emergency_exposure If exposure occurs cleanup_waste 8. Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe 9. Doff PPE Correctly cleanup_waste->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.